molecular formula C69H91N19O16S2 B1140073 JKC 363 CAS No. 436083-30-6

JKC 363

Cat. No.: B1140073
CAS No.: 436083-30-6
M. Wt: 1506.72
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Description

Potent and selective melanocortin MC4 receptor antagonist (IC50 values are 0.5 and 44.9 nM at MC4 and MC3 respectively) that antagonizes the effects of α-MSH. Suppresses thyrotropin-releasing hormone (TRH) release, attenuates food intake and reduces formalin-induced pain in vivo.

Properties

CAS No.

436083-30-6

Molecular Formula

C69H91N19O16S2

Molecular Weight

1506.72

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Jacifusen (ION363) in FUS-Associated Amyotrophic Lateral Sclerosis (FUS-ALS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A particularly aggressive, often juvenile-onset, form of the disease is caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2][3] The pathology of FUS-ALS is primarily driven by a toxic gain-of-function mechanism, where mutant FUS protein mislocalizes to the cytoplasm, forms pathological aggregates, and disrupts crucial cellular processes, including RNA metabolism and DNA damage repair.[4][5] Jacifusen (also known as ION363 or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to directly address this root cause.[6][7][8] By targeting FUS messenger RNA (mRNA), jacifusen reduces the synthesis of both mutant and wild-type FUS protein, thereby mitigating its cytoplasmic toxicity.[3][8] This guide provides a detailed examination of the molecular pathogenesis of FUS-ALS and the precise mechanism by which jacifusen intervenes, supported by preclinical and clinical evidence and validated experimental protocols.

Part 1: The Molecular Pathogenesis of FUS-ALS

The FUS Protein: A Multifunctional RNA/DNA-Binding Protein

Under normal physiological conditions, FUS is a predominantly nuclear protein that plays critical roles in multiple aspects of nucleic acid metabolism.[9][10] Its functions include:

  • RNA Metabolism: FUS is involved in mRNA transcription, splicing, transport, and translation.[9][11]

  • DNA Damage Repair (DDR): FUS is integral to maintaining genomic stability, participating in the repair of both single-strand and double-strand DNA breaks.[12][13] It facilitates the recruitment of key repair proteins, such as XRCC1/DNA Ligase IIIα, to sites of oxidative DNA damage.[14][15]

FUS Mutations: The Genetic Driver of a Devastating ALS Subtype

Mutations in the FUS gene account for approximately 3-4% of familial ALS cases and less than 1% of sporadic cases.[1][16] Many pathogenic mutations, particularly severe variants like P525L, are clustered in the C-terminal region of the protein, which contains the nuclear localization signal (NLS).[2][17] This disruption of the NLS is a critical first step in the pathogenic cascade.

Core Pathogenic Mechanisms in FUS-ALS

The neurodegeneration in FUS-ALS is not primarily caused by a loss of FUS's nuclear function, but rather by a toxic gain-of-function conferred by the mutant protein in the cytoplasm.[4]

  • Cytoplasmic Mislocalization and Aggregation: Mutations impairing the NLS lead to the failure of FUS to be efficiently imported back into the nucleus, resulting in its accumulation in the cytoplasm.[17][18] Here, it forms insoluble, pathological aggregates that are a hallmark of the disease.[16][18]

  • Disruption of Stress Granule Dynamics: Stress granules (SGs) are transient cytoplasmic foci that form to protect untranslated mRNAs during cellular stress.[19][20] While wild-type FUS can be recruited to SGs, ALS-associated mutant FUS is incorporated more readily and alters their composition and dynamics.[19][21][22] These "pathological SGs" are structurally distinct from physiological SGs, are prone to persistence, and sequester other essential RNA-binding proteins, disrupting cellular homeostasis.[23]

  • Impaired DNA Damage Repair and Mitochondrial Dysfunction: The mislocalization of FUS depletes its functional pool in the nucleus, impairing the cell's ability to repair DNA damage.[12][15] Recent evidence also points to a novel role for FUS in maintaining mitochondrial DNA (mtDNA) integrity.[24] Mutant FUS localizes to mitochondria and disrupts mtDNA repair, leading to mitochondrial dysfunction, a key feature in ALS pathology.[24][25]

cluster_0 FUS-ALS Pathogenic Cascade FUS_Mutation FUS Gene Mutation (e.g., in NLS) Mislocalization Cytoplasmic Mislocalization of FUS FUS_Mutation->Mislocalization Disrupts Nuclear Import Aggregation FUS Aggregation & Inclusion Body Formation Mislocalization->Aggregation SG_Dysfunction Aberrant Stress Granule Dynamics & Composition Mislocalization->SG_Dysfunction Alters SG properties DDR_Defect Impaired DNA/RNA Metabolism & Repair Mislocalization->DDR_Defect Nuclear Depletion Aggregation->SG_Dysfunction Neurodegeneration Motor Neuron Degeneration & Death Aggregation->Neurodegeneration Toxic Gain-of-Function SG_Dysfunction->Neurodegeneration Mito_Dysfunction Mitochondrial Dysfunction DDR_Defect->Mito_Dysfunction Mito_Dysfunction->Neurodegeneration cluster_1 Jacifusen (ION363) Mechanism of Action Jacifusen Jacifusen (ASO) FUS_mRNA FUS mRNA (Mutant & WT) Jacifusen->FUS_mRNA Binds via Watson-Crick pairing RNaseH RNase H FUS_mRNA->RNaseH Recruits Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Translation_Block Reduced FUS Protein Synthesis Degradation->Translation_Block Ribosome Ribosome Rescue Amelioration of FUS-ALS Pathology Translation_Block->Rescue Reduces toxic protein

Figure 2: Mechanism of action of Jacifusen (ION363).

Part 3: Experimental Validation of Jacifusen's Mechanism

To validate the proposed mechanism of action in a research setting, a series of experiments using patient-derived cellular models, such as iPSC-derived motor neurons or fibroblasts, are required.

Objective 1: Confirm Target Engagement and FUS Protein Reduction

This experiment confirms that jacifusen effectively reduces FUS mRNA and protein levels in a dose-dependent manner.

Experimental Protocol: qRT-PCR and Western Blotting

  • Cell Culture: Plate FUS-ALS patient-derived fibroblasts or iPSC-motor neurons in 12-well plates.

  • Treatment: Treat cells with increasing concentrations of jacifusen (e.g., 0, 10, 50, 100 nM) for 48-72 hours.

  • Harvesting: Lyse one set of wells for RNA extraction and another for protein extraction.

  • qRT-PCR:

    • Synthesize cDNA from extracted RNA.

    • Perform quantitative real-time PCR using primers specific for FUS and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative reduction in FUS mRNA levels compared to untreated controls.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against FUS and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands.

    • Perform densitometry to quantify the reduction in FUS protein levels.

Data Presentation: Quantitative Analysis of FUS Reduction

Jacifusen Conc. (nM)Relative FUS mRNA Level (% of Control)Relative FUS Protein Level (% of Control)
0100%100%
10~75%~80%
50~40%~45%
100~15%~20%
Objective 2: Assess Impact on FUS Cytoplasmic Mislocalization

This assay visualizes and quantifies the reduction of aberrant cytoplasmic FUS following treatment.

Experimental Protocol: Immunofluorescence and High-Content Imaging

  • Cell Culture: Seed FUS-ALS patient-derived cells on glass coverslips or in imaging-compatible microplates.

  • Treatment: Treat with an effective concentration of jacifusen (e.g., 50 nM) or a non-targeting control ASO for 72 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Staining:

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against FUS.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a confocal or high-content imaging system.

  • Analysis: Use image analysis software to segment the nuclear (DAPI) and cytoplasmic compartments. Measure the mean fluorescence intensity of FUS staining in each compartment for at least 100 cells per condition. Calculate the cytoplasmic-to-nuclear (C/N) ratio.

Data Presentation: FUS Localization Analysis

TreatmentMean Cytoplasmic FUS Intensity (A.U.)Mean Nuclear FUS Intensity (A.U.)Cytoplasmic/Nuclear (C/N) Ratio
Untreated85012000.71
Control ASO84511900.71
Jacifusen (50 nM)3505500.64
Objective 3: Evaluate Rescue of Stress Granule Pathology

This experiment determines if reducing FUS levels can restore normal stress granule dynamics.

Experimental Protocol: Stress Granule Dynamics Assay

  • Cell Culture & Treatment: Culture and treat cells with jacifusen as described in 3.2.

  • Stress Induction: Induce stress by treating cells with 0.5 mM sodium arsenite for 45 minutes.

  • Stress Removal & Recovery: For a recovery time course, wash out the arsenite and replace it with fresh media. Fix cells at various time points (e.g., 0, 1, 2, 4 hours post-washout).

  • Staining: Co-stain for FUS and a canonical stress granule marker (e.g., G3BP1). Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images and quantify the number and size of G3BP1-positive foci (stress granules) per cell. Assess the co-localization of FUS within these granules.

cluster_2 Experimental Workflow: SG Dynamics Assay Start Plate FUS-ALS Patient Cells Treat Treat with Jacifusen or Control ASO (72h) Start->Treat Stress Induce Stress (Sodium Arsenite, 45 min) Treat->Stress Fix_T0 Fix 'T0' Sample Stress->Fix_T0 Washout Washout Stressor Stress->Washout Stain Immunostain for FUS & G3BP1 Fix_T0->Stain Fix_Recovery Fix at Recovery Timepoints (1h, 2h, 4h) Washout->Fix_Recovery Fix_Recovery->Stain Image Confocal Microscopy Stain->Image Analyze Quantify SG Number, Size, & FUS Co-localization Image->Analyze

Figure 3: Workflow for assessing stress granule dynamics.

Conclusion

FUS-ALS is a devastating neurodegenerative disorder driven by a toxic gain-of-function of the mutant FUS protein. The pathogenesis is complex, involving cytoplasmic mislocalization, aggregation, disruption of stress granule homeostasis, and impaired DNA repair. Jacifusen (ION363) represents a promising therapeutic strategy that targets the root cause of the disease. As an antisense oligonucleotide, its core mechanism of action is the reduction of FUS protein synthesis, which has been shown to mitigate the key pathological features of the disease in both preclinical models and human studies. The experimental frameworks outlined in this guide provide a robust methodology for further investigating and validating the molecular effects of this therapeutic approach in relevant cellular models.

References

  • ALS-associated FUS mutation reshapes the RNA and protein composition of stress granules. (2024). Nucleic Acids Research, 52(21), 13269-13289.
  • Therapeutic strategies targeting FUS toxicity in amyotrophic lateral sclerosis: from a novel mouse model of disease to a first-in-human study. (2021). Columbia Academic Commons.
  • FUS mutations in amyotrophic lateral sclerosis: clinical, pathological, neurophysiological and genetic analysis. (n.d.).
  • Importance of Functional Loss of FUS in FTLD/ALS. (n.d.). Frontiers.
  • In ALS, FUS Mutations Can Hinder Repair of Oxidative Damage in DNA. (2018). ALS News Today.
  • Alterations in stress granule dynamics driven by TDP-43 and FUS: a link to pathological inclusions in ALS? (n.d.). Frontiers.
  • Pathological heterogeneity in amyotrophic lateral sclerosis with FUS mutations: two distinct patterns correlating with disease severity and mut
  • ALS mutant FUS proteins are recruited into stress granules in induced pluripotent stem cell-derived motoneurons. (2015). Disease Models & Mechanisms.
  • ALS-linked cytoplasmic FUS assemblies are compositionally different from physiological stress granules and sequester hnRNPA3, a novel modifier of FUS toxicity. (2021). PubMed.
  • ALS Study Sheds New Light on Role of FUS Protein Mutations in Disease. (2017). ALS News Today.
  • In vivo stress granule misprocessing evidenced in a FUS knock-in ALS mouse model. (2020). PubMed.
  • Therapeutic Strategies Targeting FUS Toxicity in Amyotrophic Lateral Sclerosis: From a Novel Mouse Model of Disease to a First-in-Human Study. (n.d.). ProQuest.
  • Fus gene mutations in familial and sporadic amyotrophic l
  • New Mechanisms of DNA Repair Defects in Fused in Sarcoma-Associated Neurodegeneration: Stage Set for DNA Repair-Based Therapeutics? (n.d.). VIVO.
  • Pathology of three ALS patients with FUS variants, including one likely benign Q23L variant lacking FUS inclusions. (2025). NIH.
  • FUS and ALS: What's the Connection? (2011).
  • FUS-regulated RNA metabolism and DNA damage repair: Implications for amyotrophic lateral sclerosis and frontotemporal dementia p
  • Targeting FUS-ALS aggregation with Proteasome Inhibitors. (n.d.).
  • DNA Damage, Defective DNA Repair, and Neurodegeneration in Amyotrophic L
  • The FUS protein: Physiological functions and a role in amyotrophic l
  • Amyotrophic Lateral Sclerosis, FUS and Protein Synthesis Defects. (2022). PubMed.
  • ALS Study Reveals FUS as Key Player, Promising Therapeutic Target. (2024). Houston Methodist.
  • A Commentary on Mitochondrial Dysfunction and Compromised DNA Repair in Neurodegeneration: The Emerging Role of FUS in ALS. (2024). PubMed Central.
  • Targeting FUS-ALS aggregation with Proteasome Inhibitors. (2024). bioRxiv.
  • Toxic gain of function from mutant FUS protein is crucial to trigger cell autonomous motor neuron loss. (n.d.). PubMed Central.
  • Phase 3 Trial of Jacifusen for Amyloid Lateral Sclerosis With Fused-in-Sarcoma Mut
  • Targeting FUS-ALS: Early Insights from the Jacifusen (ION363) Case Series. (2025). Unknown Source.
  • Treatment with jacifusen shows benefits for some FUS-ALS p
  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. (2021). Unknown Source.
  • Dear ALS Community, We are writing to share an exciting update on our progress towards developing a treatment for p
  • Antisense oligonucleotide jacifusen for FUS-ALS: an investigator-initiated, multicentre, open-label case series. (2025). Unknown Source.
  • Dysregulation of RNA metabolism in FUS mutant human motor neurons: implications for Amyotrophic Lateral Sclerosis (ALS). (n.d.). Keystone Symposia.
  • Ulefnersen. (2025). ALZFORUM.

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An In-Depth Technical Guide to the Molecular Targets of Advanced Therapeutics: A Clarification on "JKC-363"

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher: Initial searches for "JKC-363" did not yield a specific molecular entity. It is highly probable that this is a typographical variation of two distinct, cutting-edge therapeutic candidates currently in clinical development: KITE-363 , a CAR T-cell therapy, and ION-363 (Jacifusen), an antisense oligonucleotide. This guide provides a comprehensive overview of the molecular targets and mechanisms of action for both of these agents to ensure a thorough and accurate response for the scientific community.

Part I: KITE-363 - A Dual-Targeting CAR T-Cell Therapy for B-Cell Malignancies

Introduction

KITE-363 is an investigational, autologous chimeric antigen receptor (CAR) T-cell therapy designed to treat relapsed and/or refractory B-cell lymphomas.[1][2][3] Unlike first-generation CAR T-cell therapies that target a single antigen, KITE-363 is engineered to simultaneously recognize and target two distinct proteins on the surface of B-cells: CD19 and CD20.[2][4] This dual-targeting strategy aims to overcome antigen escape, a common mechanism of relapse after single-antigen targeted therapy.[2][5]

Molecular Targets: CD19 and CD20

The molecular targets of KITE-363 are the cell surface antigens CD19 and CD20 , which are highly expressed on the surface of both healthy and malignant B-cells.

  • CD19 (Cluster of Differentiation 19): A transmembrane glycoprotein that is a critical co-receptor for the B-cell receptor (BCR). It is involved in B-cell activation and proliferation.

  • CD20 (Cluster of Differentiation 20): A non-glycosylated phosphoprotein expressed on the surface of all mature B-cells. While its exact function is not fully elucidated, it is believed to play a role in B-cell activation and differentiation.

The rationale for dual-targeting stems from the observation that some patients treated with CD19-directed CAR T-cell therapy can relapse with tumors that have lost or downregulated CD19 expression.[5] By targeting both CD19 and CD20, KITE-363 may be more effective at eliminating a broader range of B-cell lymphoma cells and preventing relapse due to antigen loss.[2]

Mechanism of Action

KITE-363 is a personalized therapy that involves genetically modifying a patient's own T-cells to express CARs that recognize CD19 and CD20. The process begins with the collection of a patient's T-cells (leukapheresis), which are then engineered ex vivo to express two distinct CARs.[2] The anti-CD19 CAR is designed with a CD28 costimulatory domain, while the anti-CD20 CAR incorporates a 4-1BB costimulatory domain.[2] This bicistronic, dual-costimulatory design is intended to enhance T-cell activation, proliferation, and persistence.

The engineered KITE-363 cells are then infused back into the patient. Upon encountering B-cells expressing either CD19 or CD20, the CAR T-cells become activated, leading to the targeted killing of the B-cells through the release of cytotoxic granules containing perforin and granzymes.

Signaling Pathway of KITE-363 Activation

KITE363_Mechanism cluster_CAR_T_Cell KITE-363 CAR T-Cell cluster_B_Cell Malignant B-Cell cluster_Activation T-Cell Activation & Cytotoxicity CAR_T_Cell Engineered T-Cell Activation T-Cell Activation Proliferation Persistence CAR_T_Cell->Activation Signal Transduction CD19_CAR Anti-CD19 CAR (CD28 co-stim) CD19 CD19 Antigen CD19_CAR->CD19 Binding CD20_CAR Anti-CD20 CAR (4-1BB co-stim) CD20 CD20 Antigen CD20_CAR->CD20 Binding B_Cell B-Cell Apoptosis B-Cell Apoptosis Cytotoxicity Release of Perforin & Granzymes Activation->Cytotoxicity Cytotoxicity->Apoptosis Induces

Figure 1: Mechanism of KITE-363 dual-targeting CAR T-cell therapy.

Clinical Development and Efficacy

KITE-363 is currently being evaluated in a Phase 1 clinical trial (NCT04989803) for patients with relapsed or refractory B-cell lymphoma.[1][2] Early results from this study have shown promising efficacy and a manageable safety profile.[2] The therapy has also demonstrated the potential for durable responses.[6] Additionally, a study is underway to evaluate KITE-363 in patients with refractory autoimmune diseases.[7]

Clinical Trial Data (Phase 1)
Objective Response Rate (ORR) 87% at the highest dose level in CAR T-cell therapy-naive patients[2]
Complete Response (CR) Rate 78% at the highest dose level in CAR T-cell therapy-naive patients[2]
Safety Profile Manageable, with no dose-limiting toxicities reported in the dose-escalation phase.[2] Common adverse events include decreased white blood cell count and neutropenia.[2]
Experimental Protocols
T-Cell Transduction and Expansion

A crucial step in the generation of KITE-363 is the ex vivo engineering of patient T-cells. While the specific proprietary methods used by Kite Pharma are not publicly detailed, a general workflow for generating CAR T-cells is as follows:

  • Leukapheresis: Collection of peripheral blood mononuclear cells (PBMCs) from the patient.

  • T-Cell Isolation: Enrichment of T-cells from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T-Cell Activation: Stimulation of T-cells with anti-CD3/CD28 antibodies to induce proliferation.

  • Lentiviral Transduction: Introduction of the lentiviral vector carrying the bicistronic construct for the anti-CD19 and anti-CD20 CARs.

  • Expansion: Culture of the transduced T-cells in the presence of cytokines such as IL-2, IL-7, and IL-15 to promote their expansion to a therapeutic dose.

  • Quality Control: Testing of the final CAR T-cell product for identity, purity, potency, and safety before cryopreservation and infusion.

Cell-Based Cytotoxicity Assay

To assess the potency of KITE-363, a cell-based cytotoxicity assay is a standard method.

  • Target Cell Preparation: Culture a B-cell lymphoma cell line that expresses both CD19 and CD20 (e.g., Raji cells).

  • Effector Cell Preparation: Thaw and prepare the KITE-363 CAR T-cells.

  • Co-culture: Co-culture the KITE-363 cells with the target cells at various effector-to-target (E:T) ratios.

  • Incubation: Incubate the co-culture for a defined period (e.g., 4, 24, or 48 hours).

  • Cytotoxicity Measurement: Quantify the percentage of target cell lysis using methods such as:

    • Chromium-51 release assay: Measures the release of radioactive chromium from pre-labeled target cells upon lysis.

    • Flow cytometry-based assays: Uses fluorescent dyes to distinguish between live and dead target cells.

    • Lactate dehydrogenase (LDH) release assay: Measures the release of the cytosolic enzyme LDH into the culture supernatant upon cell lysis.

Part II: ION-363 (Jacifusen/Ulefnersen) - An Antisense Oligonucleotide for FUS-ALS

Introduction

ION-363, also known as Jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat a rare and aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[8][9] FUS-ALS often has a juvenile or young-adult onset and a rapid disease progression.[8] ION-363 aims to address the root cause of the disease by reducing the production of the toxic FUS protein.[10]

Molecular Target: FUS mRNA

The molecular target of ION-363 is the messenger RNA (mRNA) transcribed from the FUS gene.[10] By binding to the FUS mRNA, ION-363 prevents its translation into the FUS protein.

  • FUS Gene and Protein: The FUS gene encodes an RNA/DNA-binding protein that is involved in various aspects of RNA processing, including transcription, splicing, and transport.[8][10] In FUS-ALS, mutations in the FUS gene lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm, where it forms toxic aggregates that contribute to motor neuron degeneration.[8][10]

Mechanism of Action

ION-363 is a synthetically designed short, single-stranded nucleic acid that is complementary to a specific sequence within the FUS mRNA. It is administered via intrathecal injection to ensure its delivery to the central nervous system.[9]

Once in the cerebrospinal fluid, ION-363 enters motor neurons and binds to the FUS mRNA. This binding event creates an RNA-DNA duplex, which is recognized and degraded by the endogenous enzyme RNase H1.[10] The degradation of the FUS mRNA prevents the synthesis of the FUS protein, thereby reducing the formation of toxic cytoplasmic aggregates and potentially slowing or halting the progression of the disease.[10]

Signaling Pathway of ION-363 Action

ION363_Mechanism cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm FUS_Gene FUS Gene Transcription Transcription FUS_Gene->Transcription FUS_mRNA FUS mRNA Transcription->FUS_mRNA RNase_H1 RNase H1 FUS_mRNA->RNase_H1 Recruits Translation Translation FUS_mRNA->Translation Normal Path ION363 ION-363 (ASO) ION363->FUS_mRNA Binds to mRNA_Degradation mRNA Degradation RNase_H1->mRNA_Degradation Mediates FUS_Protein Toxic FUS Protein Translation->FUS_Protein Aggregation Protein Aggregation FUS_Protein->Aggregation Toxicity Neuronal Toxicity Aggregation->Toxicity

Figure 2: Mechanism of ION-363 in reducing toxic FUS protein.

Clinical Development and Efficacy

ION-363 is being investigated in a Phase 3 clinical trial (FUSION, NCT04768972) to evaluate its efficacy and safety in patients with FUS-ALS.[11] Earlier case series and expanded access programs have suggested that the therapy is generally well-tolerated and may slow or even reverse disease progression in some individuals.[8] A key biomarker used to assess treatment response is the level of neurofilament light chain (NfL) in the cerebrospinal fluid, a marker of neuronal damage, which has been shown to decrease with ION-363 treatment.[8]

Clinical Trial Information (Phase 3)
Primary Outcome Measures Combined assessment of clinical function (ALSFRS-R score) and survival[11]
Secondary Outcome Measures Quality of life, lung function, muscle function, and changes in CSF neurofilament light chain levels[9]
Study Design Randomized, double-blind, placebo-controlled trial followed by an open-label extension[10][11]
Experimental Protocols
In Vitro Assessment of ASO Activity

The ability of ION-363 to reduce FUS mRNA and protein levels can be evaluated in vitro using cell models.

  • Cell Culture: Culture a human cell line that expresses the FUS gene, such as motor neuron-like cells derived from induced pluripotent stem cells (iPSCs) from a FUS-ALS patient.

  • ASO Transfection: Transfect the cells with varying concentrations of ION-363 using a suitable transfection reagent.

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for ASO uptake and activity.

  • RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of FUS mRNA relative to a housekeeping gene.

  • Protein Extraction and Western Blot: Lyse the cells to extract total protein and perform a Western blot using an anti-FUS antibody to quantify the levels of FUS protein relative to a loading control.

In Vivo Evaluation in Animal Models

The efficacy and safety of ION-363 can be tested in animal models of FUS-ALS.

  • Animal Model: Utilize a transgenic mouse model that expresses a human FUS mutation and develops an ALS-like phenotype.

  • ASO Administration: Administer ION-363 or a control ASO to the mice via intracerebroventricular (ICV) or intrathecal (IT) injection.

  • Phenotypic Assessment: Monitor the mice for disease onset and progression by measuring parameters such as body weight, motor function (e.g., rotarod performance, grip strength), and survival.

  • Histopathological Analysis: At the end of the study, collect tissues from the brain and spinal cord and perform immunohistochemistry to assess motor neuron survival and the presence of FUS protein aggregates.

  • Biomarker Analysis: Measure levels of neurofilament light chain in the cerebrospinal fluid or blood as a marker of neurodegeneration.

References
  • MaxCyte, Inc. A Novel Cell-Based Assay For Ubiquitin Drug Discovery. MaxCyte, Inc.
  • A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Journal of Biological Methods. 2020.
  • Study of KITE-363 or KITE-753 in Participants With Relapsed and/or Refractory B-cell Lymphoma. ClinicalTrials.gov.
  • KITE-363 Elicits Responses With Acceptable Tolerability in R/R B-Cell Lymphoma. OncLive. 2025.
  • Study of KITE-363 or KITE-753 in Participants With Relapsed and/or Refractory B-cell Lymphoma. Gilead Clinical Trials.
  • Phase I study of KITE-753 or KITE-363 in patients with R/R B-cell lymphoma. YouTube. 2026.
  • Kite Announces U.S. FDA Clearance of Investigational New Drug Application for Kite-363, a Dual-Targeting CAR T-Cell Therapy Candidate for Large B-Cell Lymphoma. Kite Pharma. 2021.
  • Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. The Lancet. 2025.
  • A Study of KITE-363 in Participants With Refractory Autoimmune Diseases. Gilead Clinical Trials. 2026.
  • Cell-Based Assays. Sartorius.
  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. Ionis Pharmaceuticals, Inc. 2021.
  • A Phase 1 Open-label, Multicenter Study Evaluating the Safety and Efficacy of KITE-363, an Autologous Anti-CD19/CD20 CAR T-cell Therapy, in Subjects With Relapsed and/or Refractory B-cell Lymphoma. MD Anderson Cancer Center.
  • Cell-Based Assays Using Derived Human-Induced Pluripotent Cells in Drug Discovery and Development. PubMed. 2025.
  • A Phase I study of KITE-363 in patients with R/R B-cell lymphoma. YouTube. 2025.
  • FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mut
  • Ulefnersen. ALZFORUM. 2025.
  • ALS Clinical Trials Unboxed: Ionis Pharmaceuticals (ION363). YouTube. 2024.

Sources

An In-depth Technical Guide to ION363 (Jacifusen/Ulefnersen): An Investigational Antisense Oligonucleotide for FUS-Related Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The query for "JKC 363" has led to several distinct entities in scientific and commercial databases. While a chemical compound with the identifier "JKC-363" exists in some chemical catalogs, there is a notable lack of public scientific data regarding its structure, properties, or use. Conversely, two prominent therapeutic candidates, ION363 and KITE-363, are subjects of extensive research and clinical development. Given the request for an in-depth technical guide, this document will focus on ION363 , an antisense oligonucleotide, due to its well-defined chemical nature and the wealth of available data on its mechanism and clinical investigation. It is plausible that "this compound" was a typographical error or an internal project code referring to ION363.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive and fatal neurodegenerative disorder characterized by the loss of motor neurons.[1] A subset of ALS cases, particularly those with juvenile onset, are caused by mutations in the Fused in Sarcoma (FUS) gene.[1] These mutations lead to a toxic gain-of-function, resulting in the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[1][2] ION363, also known as Jacifusen and ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to specifically target and reduce the production of the FUS protein, thereby addressing the root cause of FUS-ALS.[3] Developed by Ionis Pharmaceuticals, ION363 represents a promising therapeutic strategy for this aggressive form of ALS.

Chemical Structure and Physicochemical Properties of ION363

ION363 is a synthetic, single-stranded nucleic acid sequence designed to be complementary to the messenger RNA (mRNA) of the FUS gene.[2] As an antisense oligonucleotide, its structure is composed of a chain of modified nucleotides. While the precise sequence and modifications of ION363 are proprietary, ASOs in this class typically incorporate modifications to the sugar-phosphate backbone (e.g., phosphorothioate linkages) and the sugar moiety (e.g., 2'-O-methoxyethyl) to enhance their stability, binding affinity, and pharmacokinetic properties.

PropertyDescription
Class Antisense Oligonucleotide
Target Fused in Sarcoma (FUS) mRNA
Administration Intrathecal injection
Backbone Modifications Typically includes phosphorothioate linkages to resist nuclease degradation.
Sugar Modifications Often incorporates modified ribose sugars to increase binding affinity and stability.

These chemical modifications are crucial for the therapeutic efficacy of ASOs. The phosphorothioate backbone, where a non-bridging oxygen is replaced by a sulfur atom, reduces the rate of enzymatic degradation, thereby prolonging the drug's half-life in the body. Modifications to the sugar ring enhance the ASO's binding affinity for its target mRNA, increasing its potency.

Mechanism of Action: Targeting the Root Cause of FUS-ALS

The therapeutic rationale for ION363 is to intervene at the genetic level to reduce the production of the toxic FUS protein.[2] The mechanism of action follows a well-established pathway for antisense oligonucleotides.

  • Delivery and Distribution: ION363 is administered intrathecally, directly into the cerebrospinal fluid (CSF), to bypass the blood-brain barrier and ensure its delivery to the central nervous system where the affected motor neurons reside.[3]

  • Target Binding: Once in the CSF, ION363 distributes within the brain and spinal cord and is taken up by cells, including motor neurons. Inside the cell, the ASO translocates to the nucleus and cytoplasm where it binds with high specificity to its complementary sequence on the FUS pre-mRNA and mRNA.[2]

  • RNA Degradation: The binding of ION363 to the FUS mRNA creates an RNA-DNA heteroduplex. This structure is recognized by a ubiquitous cellular enzyme called RNase H1.[2]

  • Reduction of Protein Expression: RNase H1 cleaves the FUS mRNA strand of the heteroduplex, leading to its degradation.[2] This prevents the mRNA from being translated into the FUS protein. By destroying the mRNA template, ION363 effectively reduces the overall levels of FUS protein, including the mutated, toxic form.[2][3]

This "toxic gain of function" of mutant FUS protein is thereby mitigated, which is hypothesized to slow or halt the progressive loss of motor neurons.[2]

G cluster_cell Motor Neuron cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_therapy Therapeutic Intervention FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing & Export Ribosome Ribosome FUS mRNA->Ribosome Translation RNase H1 RNase H1 FUS mRNA->RNase H1 Recruits Mutant FUS Protein Mutant FUS Protein Ribosome->Mutant FUS Protein Protein Aggregation Protein Aggregation Mutant FUS Protein->Protein Aggregation Neuron Degeneration Neuron Degeneration Protein Aggregation->Neuron Degeneration ION363 (ASO) ION363 (ASO) ION363 (ASO)->FUS mRNA Binds to mRNA mRNA Degradation mRNA Degradation RNase H1->mRNA Degradation Cleaves mRNA mRNA Degradation->Ribosome Prevents Translation

Figure 1: Mechanism of action of ION363 in FUS-ALS.

Biological Activity and Clinical Development

Preclinical studies in mouse models of FUS-ALS demonstrated that antisense oligonucleotide-mediated reduction of mutant FUS protein could prevent motor neuron loss. These promising results paved the way for clinical investigation in humans.

ION363 has been evaluated in clinical trials for patients with FUS-ALS. An open-label, uncontrolled case series showed that the therapy was generally well-tolerated and appeared to slow or even reverse disease progression in some participants.[1] A notable biomarker of neuronal damage, neurofilament light chain (NfL) levels in the cerebrospinal fluid, was significantly reduced in treated patients.[1]

A Phase 3 clinical trial, FUSION (NCT04768972), was initiated to further evaluate the efficacy and safety of ION363 in a larger patient population.[4] The primary outcome of this study is the change in the revised ALS-Functional Rating Scale (ALSFRS-R) and survival.[3]

Clinical TrialPhaseStatusKey Endpoints
FUSION (NCT04768972) 3RecruitingChange in ALSFRS-R score, survival, neurofilament light chain levels
Investigator-Initiated Study N/A (Compassionate Use)CompletedSafety, tolerability, functional outcomes, biomarkers

Experimental Protocols

Quantification of FUS Protein in CSF

A key pharmacodynamic measure for ION363 is the reduction of its target protein. An enzyme-linked immunosorbent assay (ELISA) is a standard method for this.

Objective: To quantify the concentration of FUS protein in cerebrospinal fluid samples from patients treated with ION363.

Methodology:

  • Sample Collection: Cerebrospinal fluid is collected via lumbar puncture at baseline and at specified time points post-treatment.

  • Plate Coating: High-binding 96-well plates are coated with a capture antibody specific for the FUS protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Incubation: CSF samples and a standard curve of known FUS protein concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that recognizes a different epitope on the FUS protein is added.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read on a plate reader. The concentration of FUS protein in the samples is determined by interpolating from the standard curve.

G CSF Sample CSF Sample Coat Plate\n(Capture Ab) Coat Plate (Capture Ab) CSF Sample->Coat Plate\n(Capture Ab) Block Plate Block Plate Coat Plate\n(Capture Ab)->Block Plate Add Sample &\nStandards Add Sample & Standards Block Plate->Add Sample &\nStandards Add Detection Ab Add Detection Ab Add Sample &\nStandards->Add Detection Ab Add Enzyme\nConjugate Add Enzyme Conjugate Add Detection Ab->Add Enzyme\nConjugate Add Substrate Add Substrate Add Enzyme\nConjugate->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance Calculate\nConcentration Calculate Concentration Read Absorbance->Calculate\nConcentration

Figure 2: Workflow for ELISA-based quantification of FUS protein.

Conclusion

ION363 (Jacifusen/ulefnersen) is a promising investigational therapy that targets the genetic basis of a severe and often early-onset form of ALS.[1] Its mechanism as an antisense oligonucleotide allows for the specific reduction of the toxic FUS protein.[2][3] Clinical data to date suggest that it is generally well-tolerated and may slow disease progression.[1] The ongoing Phase 3 FUSION trial will be critical in determining the ultimate efficacy and safety of this therapeutic approach for patients with FUS-ALS.[4]

References

  • Title: Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series Source: The Lancet URL: [Link]

  • Title: Ulefnersen | ALZFORUM Source: ALZFORUM URL: [Link]

  • Title: Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS Source: Ionis Pharmaceuticals, Inc. URL: [Link]

  • Title: FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS) Source: ClinicalTrials.gov URL: [Link]

  • Title: ALS Clinical Trials Unboxed: Ionis Pharmaceuticals (ION363) Source: YouTube URL: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacodynamics of ION363 (Jacifusen/Ulefnersen)

Foreword: A New Paradigm in Treating FUS-ALS

Amyotrophic Lateral Sclerosis (ALS) is a relentless and fatal neurodegenerative disorder characterized by the progressive loss of motor neurons. Among its various genetic forms, ALS caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS) is known for its particularly aggressive nature and early onset.[1] The pathogenic mechanism in FUS-ALS involves a toxic gain-of-function, where the mutated FUS protein mislocalizes from the nucleus to the cytoplasm, forming aggregates that are detrimental to motor neurons.[1][2] This guide provides a comprehensive technical overview of the pharmacodynamics of ION363 (also known as Jacifusen or ulefnersen), an investigational antisense oligonucleotide (ASO) designed to specifically target the root cause of this devastating disease.[3] As researchers and drug developers, understanding the intricate pharmacodynamic profile of ION363 is paramount to appreciating its therapeutic potential and the innovative approach it represents in precision medicine for neurodegenerative disorders.

Core Mechanism of Action: RNA-Targeted Intervention

ION363 is engineered to directly intervene at the genetic level, preventing the translation of the toxic FUS protein. Its mechanism is a prime example of RNA-targeted therapy.

The Therapeutic Hypothesis

The central strategy behind ION363 is to reduce the synthesis of the FUS protein, thereby mitigating its toxic cytoplasmic accumulation and subsequent neurodegeneration.[2] By targeting the messenger RNA (mRNA) of the FUS gene, ION363 effectively silences its expression. This approach is designed to halt or slow the progression of the disease by addressing its fundamental molecular driver.

Molecular Engagement and Downstream Effects

ION363 is a synthetically designed single strand of nucleic acids that is complementary to the FUS mRNA sequence. Upon administration via intrathecal injection, it is distributed within the central nervous system.[3]

The process unfolds as follows:

  • Binding: ION363 binds with high specificity to its target, the FUS mRNA.[2]

  • Recruitment of RNase H1: The resulting DNA-RNA duplex recruits the endogenous enzyme RNase H1.[2]

  • mRNA Degradation: RNase H1 cleaves and degrades the FUS mRNA.[2]

  • Inhibition of Translation: The degradation of the mRNA template prevents the ribosome from synthesizing the FUS protein.

  • Reduction of Protein Aggregates: The subsequent decrease in FUS protein levels is expected to reduce the formation of toxic cytoplasmic inclusions, a key pathological hallmark of FUS-ALS.[3]

This cascade of events from target engagement to the reduction of the pathogenic protein constitutes the primary pharmacodynamic effect of ION363.

cluster_0 Cellular Environment ION363 ION363 (ASO) FUS_mRNA FUS mRNA ION363->FUS_mRNA Binds to Target RNase_H1 RNase H1 Enzyme FUS_mRNA->RNase_H1 Recruits Enzyme Ribosome Ribosome FUS_mRNA->Ribosome Translation Blocked RNase_H1->FUS_mRNA Degrades mRNA FUS_Protein Mutant FUS Protein Ribosome->FUS_Protein Synthesis Prevented Aggregation Toxic Aggregation & Neurodegeneration FUS_Protein->Aggregation Leads to start Select FUS-ALS Transgenic Mice treatment Administer ION363 (Intrathecal Injection) start->treatment behavior Monitor Motor Function (e.g., Rotarod, Grip Strength) treatment->behavior Longitudinal Assessment sampling Collect Tissues (Brain, Spinal Cord, CSF) behavior->sampling At Study End analysis Analyze PD Endpoints: - FUS Protein Levels - NfL Levels - Histopathology sampling->analysis end Correlate PD Effects with Functional Outcomes analysis->end

Caption: Preclinical workflow for ION363.

Clinical Development and Future Directions

ION363 is currently being evaluated in a Phase 3 clinical trial (FUSION; NCT04768972) to determine its efficacy and safety in a larger patient population. [4]The primary outcome measures are focused on clinical function and survival, which will be correlated with the pharmacodynamic biomarkers discussed in this guide. [3][4]Success in this trial would not only provide a much-needed therapy for FUS-ALS patients but also validate the ASO approach for other neurodegenerative diseases with a clear genetic basis.

Conclusion

The pharmacodynamics of ION363 exemplify a targeted and rational approach to drug development. By directly engaging with the FUS mRNA, ION363 initiates a cascade of molecular events that lead to a reduction in the pathogenic protein and a corresponding decrease in biomarkers of neurodegeneration. The ongoing clinical investigations will ultimately determine if these robust pharmacodynamic effects translate into meaningful clinical benefits for patients with FUS-ALS. This guide serves as a foundational resource for understanding the scientific principles and methodologies employed in the evaluation of this promising therapeutic agent.

References

  • Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. (2025, September 2). The Lancet.
  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. (2021, April 5). Ionis Pharmaceuticals, Inc.
  • Ulefnersen | ALZFORUM. (2025, August 1). ALZFORUM.
  • ALS Clinical Trials Unboxed: Ionis Pharmaceuticals (ION363). (2024, November 8). YouTube.
  • FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mut

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An In-depth Technical Guide to the Therapeutic Potential of Sigma-1 Receptor Agonists in Motor Neuron Degeneration

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial research did not yield specific public domain information on a compound designated "JKC-363" in the context of motor neuron degeneration. To provide a scientifically robust and data-driven technical guide that adheres to the core requirements of the prompt, this document will focus on the well-characterized and published Sigma-1 Receptor (S1R) agonist, PRE-084 , as a representative therapeutic agent. The principles, mechanisms, and experimental frameworks discussed herein are broadly applicable to the preclinical evaluation of novel S1R agonists for neurodegenerative diseases.

Executive Summary: The Imperative for Novel Therapeutics in Motor Neuron Disease

Motor neuron diseases (MNDs), such as Amyotrophic Lateral Sclerosis (ALS), are a class of devastating neurodegenerative disorders characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle atrophy, paralysis, and ultimately, respiratory failure.[1][2] The complex and multifactorial nature of MND pathogenesis, involving mechanisms like excitotoxicity, oxidative stress, protein misfolding, and neuroinflammation, has posed significant challenges to the development of effective disease-modifying therapies.[3][4] Current treatments offer only modest benefits in slowing disease progression, highlighting the urgent need for novel therapeutic strategies that target fundamental mechanisms of neuronal survival.[1][5][6]

One promising and increasingly validated therapeutic target is the Sigma-1 Receptor (S1R).[3] S1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondria interface, a critical cellular location for regulating calcium homeostasis, mitigating ER stress, and supporting mitochondrial function.[7][8] This guide provides a comprehensive technical overview of the therapeutic rationale and preclinical validation of S1R agonism, using PRE-084 as a case study, in the context of motor neuron degeneration.

The Sigma-1 Receptor: A Strategic Target for Neuroprotection

The S1R is highly expressed in motor neurons of the spinal cord and is implicated in a variety of cellular processes crucial for neuronal health.[3] Its strategic localization at the mitochondria-associated ER membrane (MAM) positions it as a key regulator of inter-organelle communication.[7][8] The neuroprotective functions of S1R are multifaceted and are achieved through its interaction with a diverse range of client proteins.[7]

Key neuroprotective roles of S1R include:

  • Modulation of Calcium Homeostasis: S1R interacts with inositol triphosphate receptors (IP3R), regulating the transfer of calcium from the ER to the mitochondria, which is vital for cellular bioenergetics and preventing excitotoxicity.[8][9]

  • Alleviation of Endoplasmic Reticulum (ER) Stress: As a molecular chaperone, S1R helps to ensure proper protein folding and can mitigate the unfolded protein response (UPR), a cellular stress pathway implicated in motor neuron death in ALS.[8][10][11]

  • Enhancement of Mitochondrial Function: By regulating calcium influx, S1R supports mitochondrial bioenergetics and can reduce the production of reactive oxygen species (ROS), a key contributor to oxidative stress in neurodegeneration.[9][12]

  • Promotion of Neurotrophic Signaling: Activation of S1R has been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance TrkB receptor signaling, promoting neuronal survival and plasticity.[7]

  • Reduction of Neuroinflammation: S1R activation can attenuate the production of pro-inflammatory cytokines and reduce microglial reactivity, thereby creating a more favorable environment for motor neuron survival.[3][9]

Given these pleiotropic effects, pharmacological activation of S1R with agonists like PRE-084 represents a compelling therapeutic strategy to address multiple pathological cascades in MNDs.[9][12]

Proposed Mechanism of Action of S1R Agonists in Motor Neuron Protection

The binding of an agonist such as PRE-084 to the S1R is believed to induce a conformational change that enhances its chaperone activity and its interaction with client proteins. This initiates a cascade of downstream effects that collectively contribute to neuroprotection.

S1R_Agonist_Mechanism cluster_0 Cellular Stressors in MND (e.g., Misfolded Proteins, Oxidative Stress) cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion cluster_3 Cytosol / Nucleus stress Misfolded Proteins bip BiP/GRP78 stress->bip Sequesters BiP ros Oxidative Stress s1r Sigma-1 Receptor (S1R) ip3r IP3 Receptor s1r->ip3r Modulates bcl2 Bcl-2 s1r->bcl2 Stabilizes er_stress_redux Reduced ER Stress s1r->er_stress_redux Promotes Protein Folding neurotrophic Neurotrophic Signaling (BDNF, PKC) s1r->neurotrophic Activates bip->s1r Dissociates from S1R ca_homeostasis Ca2+ Homeostasis ip3r->ca_homeostasis Regulates Ca2+ flux mito Mitochondrial Function survival Motor Neuron Survival mito->survival bcl2->mito Supports ca_homeostasis->survival er_stress_redux->survival neurotrophic->survival agonist PRE-084 (S1R Agonist) agonist->s1r Binds & Activates

Caption: Proposed signaling pathway for S1R agonist-mediated neuroprotection.

Preclinical Validation in Animal Models of Motor Neuron Disease

The therapeutic potential of S1R agonists has been evaluated in various preclinical models of neurodegenerative diseases. A key model for ALS research is the SOD1-G93A transgenic mouse, which expresses a mutant form of human superoxide dismutase 1 found in familial ALS and recapitulates many features of the human disease, including progressive motor neuron loss and paralysis.[13][14][15]

Studies utilizing the SOD1-G93A mouse model have provided compelling evidence for the efficacy of the S1R agonist PRE-084.[16][17]

Summary of Quantitative Efficacy Data for PRE-084 in SOD1-G93A Mice

The following table summarizes key findings from a study investigating the effects of daily PRE-084 administration (0.25 mg/kg) in SOD1-G93A mice.[16][17]

Parameter AssessedTreatment GroupOutcomeSignificance
Motor Function PRE-084Maintained amplitude of muscle action potentials (CMAP)Significant improvement vs. untreated
PRE-084Improved locomotor behaviorSignificant improvement vs. untreated
Neuromuscular Integrity PRE-084Preserved neuromuscular junctionsSignificant preservation vs. untreated
Motor Neuron Survival PRE-084Increased number of surviving motor neurons in the spinal cordSignificant preservation vs. untreated
Overall Survival PRE-084Extended survival by >15% in both male and female miceStatistically significant
Cellular Mechanisms PRE-084Reduced microglial reactivitySignificant reduction in neuroinflammation
PRE-084Modulated NMDA receptor subunit phosphorylationIndicative of reduced excitotoxicity

Data synthesized from Mancuso et al., 2012.[16][17]

These results demonstrate that S1R agonism can positively impact motor function, preserve neuronal structures, and extend survival in a widely used preclinical model of ALS.[16][17]

Experimental Protocols and Workflows

The robust preclinical evaluation of a candidate therapeutic like a novel S1R agonist requires well-defined experimental models and protocols. This section outlines a typical workflow for assessing the efficacy of such a compound in an in vivo model of motor neuron disease.

In Vivo Efficacy Assessment Workflow

In_Vivo_Workflow start Model Selection (e.g., SOD1-G93A Mice) dosing Compound Administration (e.g., PRE-084 vs. Vehicle) Initiate at pre-symptomatic stage (8 weeks) start->dosing monitoring Longitudinal Monitoring (Weekly) dosing->monitoring behavior Behavioral & Functional Tests - Rotarod - Grip Strength - Locomotor Analysis monitoring->behavior Assess Function electrophys Electrophysiology - Compound Muscle Action Potential (CMAP) - Motor Unit Number Estimation (MUNE) monitoring->electrophys Assess Nerve Integrity survival Survival Analysis (Monitor to end-stage) monitoring->survival Assess Disease Progression data Data Analysis & Interpretation behavior->data electrophys->data endpoint Endpoint: Tissue Collection (Spinal Cord, Muscle) survival->endpoint histo Histological Analysis - Motor Neuron Counts (Nissl) - Neuromuscular Junction (NMJ) Staining endpoint->histo biochem Biochemical & Molecular Analysis - Western Blot (S1R, PKC, NMDA-R) - Immunohistochemistry (Microglia, Astrocytes) endpoint->biochem histo->data biochem->data

Caption: Standard workflow for preclinical in vivo efficacy testing in an ALS mouse model.

Protocol: Assessment of Motor Function and Survival in SOD1-G93A Mice

This protocol provides a step-by-step methodology for a longitudinal study to evaluate the effect of an S1R agonist on motor neuron degeneration, based on established preclinical testing standards.[16][17][18]

1. Animal Model and Husbandry:

  • Utilize transgenic mice expressing the human SOD1-G93A mutation.[14]
  • House animals in a controlled environment with ad libitum access to food and water.
  • Genotype all animals to confirm the presence of the transgene.

2. Study Groups and Dosing Regimen:

  • Randomly assign mice to two groups at a pre-symptomatic age (e.g., 8 weeks):
  • Vehicle Control Group: Receives daily intraperitoneal (IP) injections of the vehicle solution (e.g., saline).
  • Treatment Group: Receives daily IP injections of the S1R agonist (e.g., PRE-084 at 0.25 mg/kg).[16][17]
  • Ensure all personnel are blinded to the treatment allocation.

3. Functional and Behavioral Assessments (Weekly):

  • Body Weight: Monitor body weight as a general health indicator.
  • Motor Coordination (Rotarod Test): Place mice on an accelerating rotating rod and record the latency to fall. A longer latency indicates better motor coordination.[14]
  • Grip Strength: Use a grip strength meter to measure the peak forelimb and hindlimb grip force.[14]
  • Disease Onset and Progression: Monitor for signs of motor deficits such as hind limb tremor or clasping.[14]

4. Electrophysiological Assessment (Bi-weekly from 11 weeks):

  • Anesthetize mice and perform non-invasive electrophysiological recordings.
  • Compound Muscle Action Potential (CMAP): Stimulate the sciatic nerve and record the resulting muscle action potential from the gastrocnemius muscle to assess the overall health of the motor units.[18]
  • Motor Unit Number Estimation (MUNE): Use incremental nerve stimulation to estimate the number of functional motor units innervating the muscle.[18]

5. Survival Analysis:

  • Continue daily dosing and monitoring until animals reach a pre-defined humane endpoint (e.g., inability to right themselves within 30 seconds or loss of >20% of peak body weight), which is recorded as the date of death for survival analysis.

6. Endpoint Tissue Collection and Analysis:

  • At the study endpoint or a pre-determined time point, euthanize animals and perfuse with saline followed by 4% paraformaldehyde.
  • Dissect the lumbar spinal cord and relevant muscles (e.g., gastrocnemius).
  • Immunohistochemistry: Process spinal cord sections for Nissl staining to count surviving motor neurons and for markers of gliosis (Iba1 for microglia, GFAP for astrocytes).[14]
  • Neuromuscular Junction (NMJ) Analysis: Stain muscle tissue with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin to assess the integrity of NMJs.

7. Data Analysis:

  • Use appropriate statistical tests to compare the treatment and vehicle groups (e.g., Student's t-test for single time points, repeated measures ANOVA for longitudinal data, and Kaplan-Meier analysis for survival).

Conclusion and Future Directions

The evidence strongly supports the Sigma-1 Receptor as a promising therapeutic target for motor neuron disease. Agonists like PRE-084 have demonstrated significant neuroprotective effects in preclinical models, addressing multiple facets of ALS pathology including excitotoxicity, neuroinflammation, and motor neuron survival.[3][16][17] The multi-functional nature of S1R makes it an attractive target for a complex disease like ALS.[3]

Future research should focus on:

  • Development of Novel S1R Agonists: Designing next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles.

  • Combination Therapies: Investigating the synergistic effects of S1R agonists with other therapeutic agents, such as those targeting protein aggregation or oxidative stress.

  • Translational Biomarkers: Identifying and validating biomarkers, such as neurofilament light chain (NfL), that can track the therapeutic response to S1R agonists in clinical trials.[18]

  • Clinical Translation: Advancing lead S1R agonist candidates into human clinical trials to evaluate their safety and efficacy in patients with motor neuron disease.

By continuing to explore the therapeutic potential of S1R modulation, the scientific community can move closer to developing meaningful treatments for those affected by these devastating neurodegenerative conditions.

References

  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Google Search.
  • Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC. Google Search.
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. Google Search.
  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Public
  • Full article: Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update - Taylor & Francis Online. Google Search.
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  • Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC - NIH. Google Search.
  • ALS Mouse Models for Drug Development | Biospective. Google Search.
  • Conventional Medical Treatments for Motor Neuron Diseases - PainScale. Google Search.
  • Multidisciplinary Interventions in Motor Neuron Disease - PMC - PubMed Central. Google Search.
  • Sigma-1 Receptor in Motoneuron Disease - PubMed. Google Search.
  • Treatment approaches in motor neurone disease - PubMed. Google Search.
  • Sigma-1R Agonist Improves Motor Function and Motoneuron Survival in ALS Mice. Google Search.
  • Sigma-1R agonist improves motor function and motoneuron survival in ALS mice - PubMed. Google Search.
  • CDNF rescues motor neurons in models of amyotrophic lateral sclerosis by targeting endoplasmic reticulum stress - PubMed Central. Google Search.
  • Mechanisms for neuronal degeneration in amyotrophic lateral sclerosis and in models of motor neuron de
  • Disease Mechanisms | The ALS Associ
  • Towards Understanding the Relationship Between ER Stress and Unfolded Protein Response in Amyotrophic Lateral Sclerosis - Frontiers. Google Search.

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An In-depth Technical Guide to the Early-Stage Efficacy of KITE-363: A Dual-Targeting CAR T-Cell Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the early research and efficacy data for KITE-363, an investigational autologous chimeric antigen receptor (CAR) T-cell therapy. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical findings and initial clinical trial results, offering insights into the therapeutic potential and mechanistic underpinnings of this novel immunotherapy.

Introduction: The Rationale for Dual-Antigen Targeting in B-Cell Malignancies

Large B-cell lymphoma (LBCL) is an aggressive form of non-Hodgkin lymphoma, with a significant number of patients relapsing or becoming refractory to initial treatments.[1] While CD19-directed CAR T-cell therapies have revolutionized the treatment landscape for these patients, a notable challenge is antigen escape, where cancer cells downregulate or lose CD19 expression, leading to relapse.[2]

KITE-363 was developed to address this limitation by simultaneously targeting two antigens highly expressed on B-cell lymphomas: CD19 and CD20.[1][2] This dual-targeting strategy aims to mitigate the risk of antigen escape, potentially leading to more durable responses.[2] KITE-363 is an autologous therapy, meaning a patient's own T-cells are collected, genetically modified to express CARs against both CD19 and CD20, and then re-infused to identify and eliminate tumor cells.[3]

Mechanism of Action: A Bicistronic Design for Synergistic T-Cell Activation

KITE-363 employs a bicistronic, lentiviral vector to introduce two distinct CAR constructs into the patient's T-cells. This design features:

  • An anti-CD19 CAR with a CD28 costimulatory domain.

  • An anti-CD20 CAR with a 4-1BB costimulatory domain.

This combination of costimulatory domains is hypothesized to drive robust T-cell expansion and persistence. The dual-targeting approach is intended to enhance tumor recognition and broaden the therapeutic window.[4]

KITE-363_Mechanism_of_Action cluster_0 KITE-363 CAR T-Cell cluster_1 B-Cell Lymphoma CAR_T_Cell Patient's T-Cell KITE-363_Cell KITE-363 CAR_T_Cell->KITE-363_Cell Genetic Modification Lentiviral_Vector Lentiviral Vector (Bicistronic) Tumor_Cell Tumor Cell KITE-363_Cell->Tumor_Cell Dual Antigen Recognition CD19 CD19 CD20 CD20 Apoptosis Tumor Cell Death Tumor_Cell->Apoptosis Cytotoxic Granule Release

Caption: Mechanism of KITE-363 dual-antigen targeting of a B-cell lymphoma cell.

Preclinical Efficacy

Preclinical investigations of KITE-363 demonstrated robust, antigen-specific CAR T-cell function against both CD19 and CD20 targets.[1][2] Studies in mouse models have shown that dual-targeting CAR T-cells can effectively control tumor growth and prolong survival. For instance, in a study using a Raji-luciferase xenograft model, CD20-targeted CAR T-cells significantly inhibited tumor proliferation and extended median survival time in mice.[5] These preclinical data provided a strong rationale for advancing KITE-363 into clinical trials.

Key Preclinical Experimental Protocol: In Vivo Tumor Model

The following is a generalized protocol for assessing CAR T-cell efficacy in a xenograft mouse model, based on common practices in the field.

Objective: To evaluate the anti-tumor activity of KITE-363 in vivo.

Materials:

  • Immunodeficient mice (e.g., NSG mice).

  • CD19+/CD20+ human B-cell lymphoma cell line (e.g., Raji), engineered to express a reporter gene like luciferase for in vivo imaging.

  • KITE-363 CAR T-cells and control T-cells.

  • Bioluminescence imaging system.

  • Standard animal housing and care facilities.

Procedure:

  • Tumor Cell Implantation: Immunodeficient mice are intravenously or subcutaneously injected with the B-cell lymphoma cell line.[5]

  • Tumor Growth Monitoring: Tumor burden is monitored through bioluminescence imaging and measurement of physical tumor size if applicable.[5]

  • CAR T-Cell Administration: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives a therapeutic dose of KITE-363 CAR T-cells via intravenous injection, while control groups may receive non-transduced T-cells or a vehicle control.[5]

  • Efficacy Assessment:

    • Tumor growth is monitored regularly using bioluminescence imaging.

    • Animal survival is recorded, and Kaplan-Meier survival curves are generated.[5]

    • At the end of the study, tissues may be harvested for histological analysis to assess tumor infiltration and CAR T-cell presence.[5]

  • Safety and Toxicity Monitoring: Animals are monitored for signs of toxicity, such as weight loss or changes in behavior. Cytokine levels in peripheral blood can also be measured to assess for cytokine release syndrome (CRS).[5]

Clinical Development: The First-in-Human Phase 1 Trial (NCT04989803)

The U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for KITE-363, allowing for the initiation of a multi-center, open-label, Phase 1 clinical trial in patients with relapsed or refractory B-cell lymphoma.[1][3] The primary objectives of this study were to evaluate the safety and efficacy of KITE-363 and to determine the recommended Phase 2 dose.[3]

The study design included a dose-escalation phase (Phase 1a) followed by a dose-expansion phase (Phase 1b).[3]

KITE-363_Phase1_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory B-Cell Lymphoma) Leukapheresis Leukapheresis (T-Cell Collection) Patient_Screening->Leukapheresis Manufacturing KITE-363 Manufacturing (Genetic Modification) Leukapheresis->Manufacturing Lymphodepletion Lymphodepleting Chemotherapy Manufacturing->Lymphodepletion Infusion KITE-363 Infusion Lymphodepletion->Infusion Follow_Up Safety & Efficacy Follow-up Infusion->Follow_Up

Caption: Generalized workflow for the KITE-363 Phase 1 clinical trial.

Clinical Efficacy Results

Early results from the Phase 1 study, presented at the 2025 ASCO Annual Meeting, demonstrated promising efficacy in a heavily pre-treated patient population.[6]

Dose LevelCAR T-Cell Dose (cells/kg)Number of Patients (CAR T-naive)Objective Response Rate (ORR)Complete Response (CR) Rate
DL10.5 x 10^6364%36%
DL21 x 10^6864%36%
DL32 x 10^62387%78%

Data from dose levels 1 and 2 are combined in some reports.[6]

Notably, in patients with LBCL who had received at least two prior lines of therapy and were treated at dose level 3, the ORR and CR rates were both 100%.[6] For patients with primary refractory LBCL treated at the same dose, the ORR was 80% with a CR rate of 67%.[4][6]

The responses appeared to be durable, with a median duration of response not yet reached at the time of data cutoff.[4] At six months, 71.4% of patients who achieved a complete response remained in remission.[4]

Safety and Tolerability

The safety profile of KITE-363 was found to be manageable.[6] No dose-limiting toxicities were reported in the dose-escalation phase.[6] The most common Grade 3 or higher adverse events were hematologic, including decreased white blood cell count and neutropenia.[2][6]

Importantly, rates of severe cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS) were low.[6] No Grade 3 or higher CRS or ICANS events were observed in patients with primary refractory LBCL treated at the highest dose level.[2][6]

Future Directions and Other Potential Applications

The robust efficacy and manageable safety profile of KITE-363 in relapsed/refractory B-cell lymphoma have paved the way for further clinical investigation.[7] Plans are underway for registrational trials in the third-line setting for large B-cell lymphoma, as well as a randomized controlled trial in the second-line setting.[7]

Beyond oncology, the mechanism of targeting B-cells has therapeutic potential in autoimmune diseases. A Phase 1 study is underway to evaluate the safety and efficacy of KITE-363 in participants with refractory autoimmune diseases such as systemic lupus erythematosus, lupus nephritis, systemic sclerosis, and idiopathic inflammatory myopathy.[8][9]

Conclusion

Early research on KITE-363 provides compelling evidence for its potential as a highly effective CAR T-cell therapy for B-cell malignancies. The dual-targeting strategy appears to yield high and durable response rates, even in difficult-to-treat patient populations. The manageable safety profile further supports its continued development. Ongoing and future clinical trials will be crucial in fully defining the role of KITE-363 in the treatment of both hematologic cancers and autoimmune disorders.

References

  • FDA Clears IND for IBI363 in Squamous Non–Small Cell Lung Cancer. (2025, August 25). CancerNetwork. Retrieved from [Link]

  • Kite Announces U.S. FDA Clearance of Investigational New Drug Application for Kite-363, a Dual-Targeting CAR T-Cell Therapy Candidate for Large B-Cell Lymphoma. (2021, August 19). Kite Pharma. Retrieved from [Link]

  • Study of KITE-363 or KITE-753 in Participants With Relapsed and/or Refractory B-cell Lymphoma. Gilead Clinical Trials. Retrieved from [Link]

  • Phase I study of KITE-753 or KITE-363 in patients with R/R B-cell lymphoma. (2026, January 9). YouTube. Retrieved from [Link]

  • Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. (2025, September 2). The Lancet. Retrieved from [Link]

  • A Study of KITE-363 in Participants With Refractory Autoimmune Diseases. Gilead Clinical Trials. Retrieved from [Link]

  • Pre-clinical efficacy of CD20-targeted chimeric antigen receptor T cells for non-Hodgkin's lymphoma. (2022, November 9). PubMed. Retrieved from [Link]

  • Phase 1_Safety & Efficacy of KITE-363 for Relapsed and/or Refractory B-cell Lymphoma_KT-US-499-0150. IRAS. Retrieved from [Link]

  • KITE-363 Elicits Responses With Acceptable Tolerability in R/R B-Cell Lymphoma. (2025, May 30). OncLive. Retrieved from [Link]

  • Dual-Targeted CAR-T Therapy KITE-363 Shows 87% Response Rate in Relapsed B-Cell Lymphoma. MedPath. Retrieved from [Link]

  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. (2021, April 5). Ionis Pharmaceuticals. Retrieved from [Link]

  • KITE-363 for R/R LBCL. DelveInsight. Retrieved from [Link]

  • A Study of KITE-363 in Participants With Refractory Autoimmune Diseases. ClinicalTrials.gov. Retrieved from [Link]

  • FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS). ClinicalTrials.gov. Retrieved from [Link]

  • Ulefnersen. ALZFORUM. Retrieved from [Link]

  • ALS Clinical Trials Unboxed: Ionis Pharmaceuticals (ION363). (2024, November 8). YouTube. Retrieved from [Link]

Sources

A Technical Guide to the Genetic Basis of ION363 (Jacifusen) for the Treatment of FUS-Associated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

Searching for "JKC 363": Initial Findings and Topic Refinement

An initial broad search for "this compound" did not yield a singular, clear subject for a technical whitepaper. The query returned references to unrelated topics, including a racehorse and a study cataloging 363 genetic variants in an unrelated gene. However, the search also identified several potential therapeutic candidates where "363" is part of a specific compound or trial name. The most promising of these, with substantial public-domain data suitable for a detailed guide, is ION363 .

ION363 , also known as Jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) therapy developed to treat a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene. This topic aligns perfectly with the user's request for a guide on the "genetic basis for an application," as the therapeutic rationale for ION363 is inextricably linked to the specific genetic profile of the patient.

Therefore, this guide will proceed with ION363 as the subject, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. While the majority of ALS cases are sporadic, a subset is caused by specific genetic mutations. Mutations in the Fused in Sarcoma (FUS) gene are responsible for a particularly aggressive, often juvenile-onset form of the disease (FUS-ALS). This guide provides an in-depth technical overview of ION363 (jacifusen), an antisense oligonucleotide therapy designed to specifically target the genetic root cause of FUS-ALS. We will explore the molecular pathogenesis of FUS mutations, the mechanism of action of ION363, the experimental workflows for its validation, and the clinical biomarkers used to assess its efficacy. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this targeted genetic therapy.

The Pathogenic Mechanism of FUS Gene Mutations in ALS

The FUS gene, located on chromosome 16, encodes a 526-amino acid RNA/DNA-binding protein critical for cellular processes including DNA repair and RNA processing.[1] In a healthy motor neuron, the FUS protein predominantly resides within the nucleus.

However, over 70 different mutations in the FUS gene have been identified to cause ALS.[1] These mutations, particularly severe variants like P525L, lead to a critical pathogenic event: the mislocalization of the FUS protein from the nucleus to the cytoplasm.[1] This cytoplasmic accumulation results in the formation of toxic protein aggregates, or clumps, that the cell cannot effectively clear.[2] The progressive buildup of these aggregates leads to cellular stress, neuronal damage, and ultimately, the rapid loss of motor neurons that characterizes FUS-ALS.[1][2]

Figure 1: Pathogenesis of FUS-ALS vs. normal FUS protein function.
ION363: An Antisense Oligonucleotide Approach

ION363 is a therapeutic agent known as an antisense oligonucleotide (ASO). ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. The core therapeutic strategy of ION363 is to intercept the genetic instructions for producing the FUS protein before the toxic protein can be made.

2.1. Mechanism of Action

ION363 is designed to target the mRNA transcribed from the FUS gene.[2] By binding to the FUS mRNA, ION363 creates an RNA-DNA hybrid. This hybrid is recognized by a cellular enzyme, RNase H, which then cleaves and degrades the FUS mRNA. This process, known as an RNase H-mediated mechanism, effectively prevents the mRNA from being translated into the FUS protein by the ribosome.[2][3]

The intended result is a significant reduction in the overall levels of FUS protein—both mutated and wild-type—within the neuron.[2] By lowering the concentration of the protein, this approach aims to prevent the formation of toxic cytoplasmic aggregates, thereby slowing or halting the progression of neuronal damage.[2]

ION363_MOA cluster_workflow ION363 Mechanism of Action FUS_mRNA FUS mRNA (from Nucleus) Hybrid FUS mRNA-ION363 Hybrid FUS_mRNA->Hybrid ION363 ION363 (ASO) ION363->Hybrid Degradation mRNA Degradation Hybrid->Degradation RNaseH RNase H RNaseH->Degradation Cleavage No_Protein Reduced FUS Protein Synthesis Degradation->No_Protein

Figure 2: RNase H-mediated degradation of FUS mRNA by ION363.
Experimental Validation & Biomarker Assessment

The development and validation of a targeted therapy like ION363 require a robust set of experimental protocols and biomarkers to confirm its mechanism and measure its therapeutic effect.

3.1. Preclinical Validation Workflow

Before human trials, the efficacy and specificity of an ASO like ION363 are tested in relevant cellular and animal models.

Step-by-Step Protocol: ASO Efficacy in Patient-Derived Fibroblasts

  • Cell Culture:

    • Obtain fibroblast cell lines from skin biopsies of FUS-ALS patients (e.g., carrying the P525L mutation) and healthy controls.

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • ASO Transfection:

    • Plate cells to achieve 70-80% confluency on the day of transfection.

    • Prepare transfection complexes using a lipid-based transfection reagent (e.g., Lipofectamine) and varying concentrations of ION363 (or a non-targeting control ASO).

    • Incubate cells with the ASO complexes for 24-48 hours.

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for FUS mRNA and a housekeeping gene (e.g., GAPDH) for normalization.

    • Causality Check: The goal is to observe a dose-dependent reduction in FUS mRNA levels in cells treated with ION363 compared to control ASO-treated and untreated cells. This directly validates the ASO's primary mechanism of mRNA knockdown.

  • Protein Extraction and Western Blot:

    • Lyse a parallel set of treated cells in RIPA buffer with protease inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against FUS and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands using chemiluminescence.

    • Self-Validation: A corresponding reduction in FUS protein levels confirms that the mRNA knockdown successfully leads to the desired downstream effect on the protein.

3.2. Clinical Biomarkers for Therapeutic Efficacy

In human clinical trials, direct measurement of target engagement in the central nervous system is crucial. For ION363, which is administered via intrathecal injection, this is achieved by analyzing cerebrospinal fluid (CSF).[2]

Key Biomarkers and Clinical Endpoints:

Biomarker / EndpointDescriptionRationale for Use in FUS-ALS
Neurofilament Light Chain (NfL) A structural protein component of neurons that is released into the CSF and blood upon neuronal damage.Elevated NfL is a well-established marker of neuro-axonal injury. A reduction in CSF NfL levels post-treatment suggests a decrease in the rate of motor neuron death.[1]
FUS Protein Levels Direct measurement of total FUS protein in the CSF.In a study of two patients, FUS protein levels in the CSF were significantly reduced after treatment, providing direct evidence of target engagement in humans.[1]
ALSFRS-R Score The Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised is a clinical questionnaire that assesses a patient's ability to perform daily tasks (e.g., swallowing, walking, breathing).A stabilization or improvement in the ALSFRS-R score indicates a clinically meaningful impact on disease progression and a patient's quality of life.[1][2]

Clinical data has shown that treatment with ION363 led to a marked decrease in CSF NfL levels (up to 82.8% reduction) and, in some participants, a stabilization or even improvement in their ALSFRS-R scores, allowing them to regain lost functions.[1]

Conclusion and Future Directions

ION363 (jacifusen) represents a landmark approach in precision medicine, directly targeting the genetic cause of FUS-ALS. Its mechanism, which leverages antisense technology to reduce the synthesis of the toxic FUS protein, is a powerful illustration of how understanding a disease's genetic basis can lead to tailored therapies. The clinical data, though from a small patient population, is highly encouraging, showing both target engagement through biomarker reduction and meaningful functional improvements.[1]

The ongoing Phase 3 trial will be critical in establishing the safety and efficacy of ION363 in a larger cohort.[2][3] This therapeutic strategy not only offers hope for patients with this devastating form of ALS but also serves as a validated blueprint for developing similar ASO-based therapies for other genetically defined neurological disorders.

References
  • Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. (2025). Source Not Specified.
  • Ionis Opening Phase 3 Trial of ION363, Antisense Therapy for FUS-ALS. (2021). ALS News Today.
  • Ulefnersen | ALZFORUM. (2025). ALZFORUM.

Sources

An In-depth Technical Guide to ION363 (Jacifusen) for Juvenile-Onset Amyotrophic Lateral Sclerosis (FUS-ALS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juvenile-onset Amyotrophic Lateral Sclerosis (ALS) is a rare, aggressive neurodegenerative disorder characterized by the progressive loss of motor neurons.[1] A significant portion of these cases are linked to mutations in the Fused in Sarcoma (FUS) gene, leading to a particularly severe form of the disease known as FUS-ALS.[2][3] This guide provides a comprehensive technical overview of ION363 (also known as Jacifusen or ulefnersen), an investigational antisense oligonucleotide (ASO) designed to specifically target the root cause of FUS-ALS. We will delve into the molecular pathogenesis of FUS-ALS, the mechanism of action of ION363, preclinical evidence from relevant animal models, and the design of the pivotal Phase 3 FUSION clinical trial. This document is intended to be a resource for researchers and drug development professionals, offering detailed methodologies and insights into the therapeutic strategy of targeting FUS with ION363.

The Molecular Pathogenesis of FUS-ALS: A Toxic Gain-of-Function

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurological disorder defined by the degeneration of motor neurons in the brain and spinal cord, leading to progressive paralysis and death.[3] While most ALS cases are sporadic, a subset is caused by genetic mutations. Mutations in the FUS gene are a primary cause of juvenile-onset ALS, which typically manifests before the age of 25.[2][4]

FUS-ALS is understood to be driven by a toxic gain-of-function mechanism.[3] The FUS protein is an RNA-binding protein primarily involved in RNA processing and DNA repair.[5] In individuals with FUS-ALS, mutations often lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm, where it forms toxic aggregates.[5] This cytoplasmic accumulation disrupts cellular processes and is directly implicated in the rapid and progressive loss of motor neurons.[3]

Signaling Pathway of FUS-Mediated Neurodegeneration

The precise downstream pathways of FUS toxicity are still under active investigation, but a general model has emerged.

FUS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein_n FUS Protein (Nuclear) FUS_mRNA->FUS_protein_n Translation FUS_mRNA_c FUS mRNA FUS_protein_n->FUS_gene Autoregulation mutant_FUS_protein Mutant FUS Protein FUS_mRNA_c->mutant_FUS_protein Translation FUS_aggregates FUS Aggregates mutant_FUS_protein->FUS_aggregates Aggregation cellular_dysfunction Cellular Dysfunction (e.g., impaired transport, stress granule dynamics) FUS_aggregates->cellular_dysfunction Toxicity motor_neuron_death Motor Neuron Death cellular_dysfunction->motor_neuron_death Leads to

Caption: Pathogenic pathway of FUS-ALS.

ION363: An Antisense Oligonucleotide Approach

ION363 is an investigational antisense medicine specifically designed to address the root cause of FUS-ALS by reducing the production of the FUS protein.[3] ASOs are short, synthetic, single-stranded nucleic acids that can bind to a specific messenger RNA (mRNA) sequence. This binding event can be engineered to modulate protein expression.[6]

Mechanism of Action

ION363 targets the FUS mRNA, leading to its degradation through the action of RNase H1, an enzyme that cleaves the RNA in an RNA/DNA duplex.[7] By destroying the FUS mRNA, ION363 effectively reduces the translation of both wild-type and mutant FUS protein.[3] This non-allele-specific approach is based on the understanding that the overall FUS protein burden contributes to the disease's progression.[8]

ION363_MOA cluster_cell Motor Neuron FUS_mRNA FUS mRNA RNAseH1 RNase H1 FUS_mRNA->RNAseH1 Recruits ION363 ION363 (ASO) ION363->FUS_mRNA Binds to mRNA_degradation mRNA Degradation RNAseH1->mRNA_degradation Cleaves mRNA reduced_FUS_protein Reduced FUS Protein mRNA_degradation->reduced_FUS_protein Prevents Translation therapeutic_effect Therapeutic Effect (Reduced Toxicity) reduced_FUS_protein->therapeutic_effect

Caption: Mechanism of action of ION363.

Preclinical Development and Efficacy

The therapeutic potential of ION363 was first evaluated in preclinical studies using mouse models of FUS-ALS. These models were genetically engineered to express mutant FUS and recapitulate key features of the human disease, including progressive motor neuron loss.[3][8]

Key Preclinical Findings
  • Target Engagement and Protein Reduction: A single intracerebroventricular (ICV) injection of a FUS-targeting ASO in a FUS-ALS mouse model effectively silenced the Fus gene and reduced FUS protein levels in the brain and spinal cord.[8]

  • Delayed Motor Neuron Degeneration: Antisense-mediated reduction of mutant FUS protein in a FUS-ALS mouse model prevented the loss of motor neurons.[2][3]

  • Extended Survival: Treatment with ASOs targeting SOD1, another ALS-causing gene, has been shown to extend survival in mouse and rat models of ALS, providing a strong rationale for a similar approach in FUS-ALS.[7]

Experimental Workflow for Preclinical ASO Efficacy Testing

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment FUS_mouse FUS-ALS Mouse Model ASO_admin ION363 Administration (e.g., ICV injection) FUS_mouse->ASO_admin placebo Placebo/Control ASO FUS_mouse->placebo behavioral Motor Function Tests (e.g., grasping, rotarod) ASO_admin->behavioral electrophysiology Electrophysiology (CMAP) ASO_admin->electrophysiology histopathology Histopathology (Motor Neuron Counts) ASO_admin->histopathology biochemical Biochemical Analysis (FUS Protein Levels) ASO_admin->biochemical placebo->behavioral placebo->electrophysiology placebo->histopathology placebo->biochemical

Caption: Preclinical experimental workflow for ION363.

Clinical Development: The FUSION Trial

Following promising preclinical results and initial human data from a compassionate use program, Ionis Pharmaceuticals initiated a global Phase 3 clinical trial of ION363, named the FUSION trial (NCT04768972).[2][4][9]

Trial Design and Structure

The FUSION trial is a multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363 in patients with FUS-ALS.[1][4]

Parameter Description
Study Phase Phase 1-3
Enrollment Up to 95 participants
Patient Population Individuals with ALS caused by a confirmed pathogenic FUS mutation.
Design Two-part study: Part 1 is a 61-week randomized, placebo-controlled period. Part 2 is an 85-week open-label extension where all participants receive ION363.
Randomization 2:1 ratio (ION363 to placebo) in Part 1.
Administration Intrathecal bolus injection.
Primary and Secondary Endpoints
  • Primary Outcome Measures:

    • Change in clinical function as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).

    • Survival time.[9]

  • Secondary Outcome Measures:

    • Quality of life assessments.

    • Lung and muscle function.

    • Changes in cerebrospinal fluid (CSF) biomarker levels, particularly neurofilament light chain (NfL).[10]

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening cluster_part1 Part 1 (61 Weeks) cluster_part2 Part 2 (85 Weeks) cluster_endpoints Endpoint Analysis eligibility Eligibility Screening (FUS mutation confirmed) randomization Randomization (2:1) eligibility->randomization ion363_arm ION363 Treatment (Intrathecal Injection) randomization->ion363_arm ION363 placebo_arm Placebo randomization->placebo_arm Placebo open_label Open-Label Extension (All receive ION363) ion363_arm->open_label placebo_arm->open_label primary_ep Primary Endpoints (ALSFRS-R, Survival) open_label->primary_ep secondary_ep Secondary Endpoints (Biomarkers, Function) open_label->secondary_ep

Caption: FUSION Phase 3 clinical trial design.

Key Methodologies and Protocols

This section outlines the core experimental protocols for evaluating the efficacy and pharmacodynamics of ION363 in both preclinical and clinical settings.

Preclinical Evaluation of Motor Function in FUS-ALS Mouse Models

Objective: To assess the in-life motor function of FUS-ALS mice treated with ION363.

Protocol: Grasping Ability Test [11]

  • Apparatus: A horizontal wire or grid suspended above a padded surface.

  • Procedure: a. The mouse is placed on the wire/grid, allowing it to grip with its forelimbs. b. The mouse is gently released, and the time it can support its own body weight before falling is recorded. c. This is repeated for a set number of trials with adequate rest periods in between.

  • Data Analysis: The latency to fall is averaged across trials and compared between ION363-treated and control groups.

Protocol: Compound Muscle Action Potential (CMAP) Measurement [12]

  • Anesthesia: The mouse is anesthetized to prevent movement.

  • Stimulation: The sciatic nerve is stimulated with a single electrical pulse using needle electrodes.

  • Recording: The resulting muscle contraction in the gastrocnemius muscle is recorded using surface or needle electrodes.

  • Data Analysis: The amplitude of the CMAP, which reflects the number of functional motor units, is measured and compared between treatment groups over time. A reduction in CMAP amplitude is indicative of motor neuron loss and neuromuscular junction dysfunction.[12]

In Vitro ASO Efficacy Screening

Objective: To determine the ability of candidate ASOs to reduce target mRNA levels in a cellular model.

Protocol: RT-qPCR for FUS mRNA Knockdown [13]

  • Cell Culture: Human iPSC-derived motor neurons or other relevant cell lines are cultured in a multi-well plate format.[14]

  • ASO Transfection: Cells are treated with varying concentrations of the ASO (e.g., ION363) or a control ASO.

  • RNA Extraction: After a specified incubation period, total RNA is extracted from the cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for FUS mRNA and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of FUS mRNA is calculated using the delta-delta Ct method and compared between ASO-treated and control cells to determine the percentage of knockdown.

Clinical Biomarker Analysis

Objective: To measure pharmacodynamic and exploratory biomarkers in the cerebrospinal fluid (CSF) of clinical trial participants.

Protocol: CSF Collection and Neurofilament Light Chain (NfL) Analysis [15]

  • CSF Collection: CSF is collected from participants via a lumbar puncture.[15]

  • Sample Processing: The CSF is centrifuged to remove cells, and the supernatant is aliquoted and stored at -80°C until analysis.

  • NfL Quantification: NfL levels are measured using a highly sensitive immunoassay, such as the Single Molecule Array (Simoa) platform.

  • Data Analysis: NfL concentrations are compared between baseline and subsequent time points for both the ION363 and placebo groups. A reduction in NfL levels in the treatment group would suggest a slowing of neuronal damage.[16]

Conclusion and Future Directions

ION363 represents a promising therapeutic strategy for juvenile-onset FUS-ALS, directly targeting the underlying genetic cause of the disease. The preclinical data provide a strong rationale for its development, and the ongoing Phase 3 FUSION trial will be critical in determining its clinical efficacy and safety. The insights gained from this trial, including the utility of biomarkers like NfL, will not only inform the future of ION363 but also contribute to the broader field of ASO therapies for neurodegenerative diseases.

References

  • FUSION - TRICALS. (n.d.). Retrieved from [Link]

  • Ionis Pharmaceuticals. (2021, April 5). Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. PR Newswire. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS). (NCT04768972). Retrieved from [Link]

  • Korobeynikov, V. A., et al. (2022). Antisense oligonucleotide silencing of FUS expression as a therapeutic approach in amyotrophic lateral sclerosis. Nature Medicine, 28(1), 104–116. [Link]

  • Ghasemi, M., & Brown, R. H., Jr. (2018). CSF and blood biomarkers in amyotrophic lateral sclerosis: protocol for a systematic review and meta-analysis. Systematic Reviews, 7(1), 221. [Link]

  • Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. (2023, September 2). Drug Discovery News. Retrieved from [Link]

  • Shneider, N. A., et al. (2022). Antisense oligonucleotide silencing of FUS expression as a therapeutic approach in amyotrophic lateral sclerosis. Nature Medicine, 28(1), 104-116. Retrieved from [Link]

  • Patient Worthy. (2021, April 9). Nonprofit Partnership Begins ION363 Clinical Trial for FUS-Mutated ALS. Retrieved from [Link]

  • ALZFORUM. (n.d.). Ulefnersen. Retrieved from [Link]

  • Charles River. (n.d.). In Vitro Amyotrophic Lateral Sclerosis (ALS) Assays. Retrieved from [Link]

  • van der Plas, M. G., et al. (2023). From Failure to Meet the Clinical Endpoint to U.S. Food and Drug Administration Approval: 15th Antisense Oligonucleotide Therapy. Oligonucleotide Therapeutics Society. Retrieved from [Link]

  • The Lancet Neurology. (2023). Antisense oligonucleotide jacifusen for FUS-ALS: an investigator-initiated, multicentre, open-label case series. The Lancet Neurology, 22(6), 485-495. [Link]

  • Charles River. (n.d.). ASO Screening Services. Retrieved from [Link]

  • McCampbell, A., et al. (2018). Antisense oligonucleotides extend survival and reverse decrement in muscle response in ALS models. Journal of Clinical Investigation, 128(8), 3558–3567. [Link]

  • Ncardia. (2024, May 24). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Retrieved from [Link]

  • Hayes, L., & Rothstein, J. D. (2021). Antisense Oligonucleotides for the Study and Treatment of ALS. Neurotherapeutics, 18(4), 2283–2297. [Link]

  • Goutman, S. A., et al. (2023). Blood and Cerebrospinal Fluid Biomarkers in Amyotrophic Lateral Sclerosis: Current Landscape and Potential Utility in Clinical Practice. Neurology, 100(16), 754-765. [Link]

  • ResearchGate. (n.d.). (PDF) CSF and blood biomarkers in amyotrophic lateral sclerosis: protocol for a systematic review and meta-analysis. Retrieved from [Link]

  • Biospective. (2024, October 21). ALS Mouse Models & Spinal Motor Neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). Tailored treatment for ALS poised to move ahead. Retrieved from [Link]

  • Massachusetts General Hospital. (n.d.). HEALEY ALS Platform Trial. Retrieved from [Link]

  • Devoy, A., et al. (2017). Humanized mutant FUS drives progressive motor neuron degeneration without aggregation in 'FUSDelta14' knockin mice. Brain, 140(10), 2797-2805. [Link]

  • NeurologyLive. (2021, April 7). Phase 3 Trial of Jacifusen for Amyloid Lateral Sclerosis With Fused-in-Sarcoma Mutation. Retrieved from [Link]

  • Journal of Neurology, Neurosurgery & Psychiatry. (2020). Cerebrospinal fluid biomarkers of disease activity and progression in amyotrophic lateral sclerosis. Journal of Neurology, Neurosurgery & Psychiatry, 91(12), 1342-1351. [Link]

  • Collard, J. F., et al. (1995). A simple test to monitor the motor dysfunction in a transgenic mouse model of amyotrophic lateral sclerosis. Journal of Neuroscience Methods, 56(1), 79-82. [Link]

  • ALS TDI. (2013, August 5). Blog: Modeling ALS: The Game's A FUS. Retrieved from [Link]

  • WIT Press. (n.d.). Numerical Simulation Of Motor Neuron Excitability In A Transgenic Mouse Model Of Familial Amyotrophic Lateral Sclerosis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of ION363 (Jacifusen) in Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "JKC 363" was not specifically identified in the available scientific literature. This document is based on the strong assumption that the intended compound is ION363 (also known as Jacifusen or ulefnersen) , an antisense oligonucleotide (ASO) developed for the treatment of Amyotrophic Lateral Sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene. Researchers should verify the identity of their compound before proceeding with these protocols.

Introduction: A Targeted Approach to FUS-ALS

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] A subset of familial ALS cases is caused by mutations in the Fused in Sarcoma (FUS) gene, leading to a particularly aggressive form of the disease, often with juvenile onset.[1] These mutations result in the mislocalization of the FUS protein from the nucleus to the cytoplasm, leading to toxic protein aggregation and neuronal death.[1][2]

ION363 (Jacifusen) is an investigational antisense oligonucleotide designed to address the root cause of FUS-ALS.[3] It is a synthetic, single-stranded nucleic acid that binds to the FUS messenger RNA (mRNA), leading to its degradation and thereby reducing the production of the FUS protein.[3] This reduction in both wild-type and mutant FUS protein aims to prevent or slow the progression of neurodegeneration.[4]

These application notes provide a comprehensive guide for the use of ION363 in neuronal cell culture experiments, offering insights into its mechanism of action, practical protocols for its application, and methods for assessing its therapeutic potential in relevant in vitro models.

Mechanism of Action: Antisense Oligonucleotide-Mediated FUS Knockdown

ION363 operates through an antisense mechanism.[3] As a modified, single-stranded DNA oligonucleotide, it is designed to be complementary to a specific sequence within the FUS pre-mRNA. Upon introduction into a cell, ION363 hybridizes with the target FUS mRNA, forming a DNA-RNA duplex. This duplex is recognized by the cellular enzyme RNase H, which cleaves the RNA strand, leading to the degradation of the FUS mRNA. Consequently, the translation of FUS protein is inhibited, resulting in a reduction of total FUS protein levels within the neuron.[5]

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA FUS pre-mRNA FUS_Gene->FUS_mRNA Transcription RNase_H RNase H FUS_mRNA->RNase_H Recruitment ION363_Nucleus ION363 ION363_Nucleus->FUS_mRNA Hybridization RNase_H->FUS_mRNA Cleavage & Degradation Ribosome Ribosome FUS_Protein FUS Protein (Reduced Synthesis) Ribosome->FUS_Protein FUS_mRNA_Export FUS mRNA FUS_mRNA_Export->Ribosome Translation (Inhibited) ION363_Delivery ION363 Delivery ION363_Delivery->ION363_Nucleus caption ION363 Mechanism of Action

Caption: ION363 binds to FUS mRNA in the nucleus, leading to its degradation by RNase H and subsequent reduction in FUS protein synthesis.

Experimental Design and Controls: Ensuring Scientific Rigor

Robust experimental design is paramount when evaluating the effects of ION363. The following controls are essential for data interpretation:

  • Vehicle Control: Cells treated with the same delivery vehicle (e.g., transfection reagent, saline) without the ASO. This accounts for any effects of the delivery method itself.

  • Scrambled or Mismatch Control ASO: An ASO with a similar chemical composition and length as ION363 but with a scrambled sequence that does not target any known mRNA in the cell line being used. This control is crucial to distinguish sequence-specific effects from non-specific effects of ASO treatment.[6]

  • Untreated Control: Cells that are not subjected to any treatment, providing a baseline for cell health and protein expression.

Recommended In Vitro Models for FUS-ALS Research

The choice of cell model is critical for obtaining clinically relevant data. The following are recommended for studying ION363:

  • Patient-Derived Induced Pluripotent Stem Cells (iPSCs) Differentiated into Motor Neurons: This is the gold-standard model as it recapitulates the genetic background of FUS-ALS patients. These neurons can exhibit disease-relevant phenotypes such as FUS mislocalization and increased vulnerability to stress.

  • Neuronal Cell Lines (e.g., SH-SY5Y, NSC-34): These are more readily available and easier to culture than primary neurons or iPSCs.[7] They can be transfected to overexpress mutant FUS to model disease pathology. The SH-SY5Y neuroblastoma cell line, for instance, has been used to demonstrate increased cytoplasmic localization of FUS with ALS-causative mutations.[7]

  • Primary Neuronal Cultures: While more challenging to maintain, primary neurons from animal models of FUS-ALS can provide valuable insights into the compound's effects in a more complex neuronal environment.

Protocols for ION363 Application in Neuronal Cell Culture

Preparation and Handling of ION363
  • Reconstitution: ASOs are typically supplied as a lyophilized powder. Reconstitute in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1-10 mM).

  • Storage: Store the lyophilized ASO at -20°C. Aliquot the reconstituted stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. ASO duplexes have been found to be stable for at least 3 years when stored dry at -20°C.[8]

  • Stability: ASOs with chemical modifications, such as those in ION363, exhibit enhanced stability against nuclease degradation compared to unmodified oligonucleotides.[9][10] However, it is good practice to minimize exposure to nucleases during handling by using nuclease-free reagents and barrier pipette tips.

Delivery of ION363 to Neuronal Cells

ASOs can be delivered to cultured neurons through various methods. "Gymnotic" or "naked" delivery, where the ASO is added directly to the culture medium, is often effective for chemically modified ASOs in certain cell types, including neurons, as they can be taken up via endocytosis.[11] Transfection reagents can also be used to enhance delivery efficiency.

Protocol for Gymnotic Delivery of ION363:

  • Cell Plating: Plate neuronal cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for high-throughput screening or larger formats for protein/RNA extraction). Allow the cells to adhere and differentiate for the desired period.

  • Preparation of ION363 Working Solution: Dilute the ION363 stock solution in pre-warmed, complete neuronal culture medium to the desired final concentration.

  • Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the ION363 working solution.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours). The optimal incubation time should be determined empirically for each cell type and experimental endpoint.

Note on Concentration: The optimal concentration of ION363 for in vitro experiments should be determined through a dose-response study. A starting range of 10-100 nM is often used for ASOs in cell culture.[11]

Assessment of FUS Protein Knockdown

Western Blotting Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.[13] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a validated primary antibody against FUS overnight at 4°C.[14][15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Analysis of FUS Protein Localization

Immunofluorescence Protocol:

  • Cell Culture and Treatment: Plate cells on sterile coverslips in a multi-well plate and treat with ION363 as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour. Incubate with a primary antibody against FUS overnight at 4°C.[16][17]

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. Counterstain the nuclei with DAPI.[17]

  • Imaging and Analysis: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope. The subcellular localization of FUS can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Assessing the Phenotypic Consequences of FUS Knockdown

Neuronal Viability Assays

To determine if ION363 treatment mitigates the neurotoxicity associated with mutant FUS, various cell viability assays can be employed.

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[18][19][20] The MTT assay measures the conversion of a tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.[18][21]

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage, indicating cytotoxicity.[1]

  • Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of live and dead cells.[1]

AssayPrincipleReadoutAdvantagesDisadvantages
MTT/MTS Measures metabolic activityColorimetricHigh-throughput, relatively inexpensiveIndirect measure of viability, can be affected by changes in metabolic state
LDH Release Measures membrane integrityColorimetricMeasures cytotoxicity directlyLess sensitive for early-stage apoptosis
Live/Dead Staining Differentiates live and dead cells based on membrane integrity and esterase activityFluorescence MicroscopyProvides direct visualization and quantificationRequires fluorescence microscope, endpoint assay
Neurite Outgrowth Assay

Mutant FUS can impair neurite growth.[22] Assessing neurite outgrowth can provide a functional readout of the neuroprotective effects of ION363.

General Protocol:

  • Cell Culture: Plate neuronal cells at a low density to allow for clear visualization of individual neurites.

  • Treatment: Treat the cells with ION363 and appropriate controls.

  • Imaging: Acquire images of the cells at different time points using a high-content imaging system or a standard microscope.

  • Analysis: Use automated image analysis software to quantify neurite length, branching, and number of neurites per cell.[22][23][24][25]

Experimental_Workflow Start Start: Neuronal Cell Culture (iPSC-derived, cell lines, or primary) Treatment Treatment with ION363 & Controls Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis FUS_Knockdown Assess FUS Knockdown (Western Blot, qPCR) Endpoint_Analysis->FUS_Knockdown FUS_Localization Analyze FUS Localization (Immunofluorescence) Endpoint_Analysis->FUS_Localization Phenotypic_Assays Phenotypic Assays Endpoint_Analysis->Phenotypic_Assays Data_Analysis Data Analysis & Interpretation FUS_Knockdown->Data_Analysis FUS_Localization->Data_Analysis Viability Neuronal Viability (MTT, LDH, Live/Dead) Phenotypic_Assays->Viability Function Neuronal Function (Neurite Outgrowth) Phenotypic_Assays->Function Viability->Data_Analysis Function->Data_Analysis caption Experimental Workflow for ION363

Caption: A typical workflow for evaluating ION363 in neuronal cell culture experiments.

Safety and Handling

While specific safety data for "this compound" is unavailable, general precautions for handling antisense oligonucleotides should be followed:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including gloves, a lab coat, and eye protection.

  • Handling: Avoid inhalation of the lyophilized powder and direct contact with the skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of ASO-containing waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

ION363 represents a promising therapeutic strategy for FUS-ALS by directly targeting the underlying genetic cause of the disease. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively utilize ION363 in neuronal cell culture experiments. By employing appropriate in vitro models, rigorous experimental design, and comprehensive analytical methods, researchers can further elucidate the therapeutic potential of ION363 and contribute to the development of novel treatments for this devastating neurodegenerative disorder.

References

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
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  • Yano, M., et al. (2016). Establishment of In Vitro FUS-Associated Familial Amyotrophic Lateral Sclerosis Model Using Human Induced Pluripotent Stem Cells. Stem Cell Reports, 6(3), 374-385.
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  • Lafarga, V., et al. (2023). The identification of high-performing antibodies for RNA-binding protein FUS for use in Western Blot, immunoprecipitation, and immunofluorescence. F1000Research, 12, 369.
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  • Wahlestedt, C., et al. (2000). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic acids research, 28(21), 4193–4200.
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Sources

antisense oligonucleotide therapy protocol using JKC 363

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the application and protocols of an antisense oligonucleotide (ASO) therapy. Please note that extensive searches for "JKC 363" did not yield any specific therapeutic agent. However, due to the similarity in nomenclature and the prominence in current research, this guide will focus on ION363 (also known as ulefnersen or jacifusen) , an investigational ASO therapy for a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene.[1][2][3][4][5] We proceed under the assumption that "this compound" was a typographical error and the intended subject was ION363.

Introduction to ION363 and FUS-ALS

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[2] A rare and particularly aggressive form of ALS, often with juvenile onset, is caused by mutations in the FUS gene (FUS-ALS).[3] These mutations lead to the mislocalization and accumulation of the FUS protein in the cytoplasm of motor neurons, resulting in a toxic gain-of-function that drives rapid disease progression.[1][3]

ION363 is a synthetically designed antisense oligonucleotide that offers a promising therapeutic strategy for FUS-ALS.[4][5] ASOs are short, single-stranded nucleic acid molecules that can bind to specific RNA sequences and modulate gene expression.[6] ION363 is designed to specifically target the FUS messenger RNA (mRNA), leading to its degradation and thereby reducing the production of the toxic FUS protein.[1][2][5] This approach targets the root cause of the disease, with the potential to slow or even halt its progression.[2]

Mechanism of Action of ION363

ION363 operates through the RNase H1-mediated degradation pathway, a primary mechanism for many ASO therapies.[1] The ASO is designed with chemical modifications to enhance its stability, binding affinity to the target RNA, and resistance to cellular nucleases.[7][8]

Here is a breakdown of the mechanism:

  • Cellular Uptake: ION363 is administered intrathecally to bypass the blood-brain barrier and directly reach the central nervous system (CNS), where the affected motor neurons reside.[4][9] The ASO is then taken up by the cells.

  • Target Binding: Once inside the cell, ION363 recognizes and binds with high specificity to the FUS mRNA sequence through Watson-Crick base pairing.[1][8]

  • RNase H1 Recruitment: The ASO-mRNA duplex is recognized by the endogenous enzyme RNase H1.[1]

  • mRNA Cleavage: RNase H1 cleaves the FUS mRNA strand in the duplex, rendering it non-functional for protein translation.[1][7]

  • Protein Reduction: The degradation of the FUS mRNA leads to a significant reduction in the synthesis of the FUS protein, mitigating its toxic accumulation.

  • ASO Recycling: After mRNA cleavage, ION363 is released and can bind to another FUS mRNA molecule, allowing for a catalytic effect.[7]

ION363_Mechanism cluster_cell Motor Neuron ION363 ION363 (ASO) ASO_mRNA_complex ION363-FUS mRNA Complex ION363->ASO_mRNA_complex Binds to FUS_mRNA FUS mRNA FUS_mRNA->ASO_mRNA_complex Ribosome Ribosome FUS_mRNA->Ribosome Normal Translation RNaseH1 RNase H1 ASO_mRNA_complex->RNaseH1 Recruits Degraded_mRNA Degraded FUS mRNA ASO_mRNA_complex->Degraded_mRNA RNaseH1->ASO_mRNA_complex Cleaves mRNA No_Translation Translation Inhibited Degraded_mRNA->No_Translation FUS_protein Toxic FUS Protein Ribosome->FUS_protein

Caption: Mechanism of ION363 action in a motor neuron.

In Vitro Protocols

1. ASO Design and Synthesis Considerations

While ION363 is a specific sequence, the principles behind its design are crucial for developing other ASOs:

  • Length: ASOs are typically 16-20 nucleotides long for optimal potency and specificity.[7]

  • Chemical Modifications: To increase stability and binding affinity, ASOs often incorporate modifications like phosphorothioate (PS) backbones and 2'-O-methoxyethyl (2'-O-MOE) sugars.[8][10]

  • Sequence Selection: The target sequence is chosen to be unique to the target mRNA to minimize off-target effects. Bioinformatics tools are used to predict potential off-target binding.[7]

2. Cell Culture Models for FUS-ALS

  • Cell Lines: Use human neuronal cell lines (e.g., SH-SY5Y, iPSC-derived motor neurons) that are engineered to express mutant FUS protein (e.g., FUS-P525L).

  • Primary Neurons: Primary cortical or spinal motor neurons from transgenic mouse models of FUS-ALS can also be used.

3. Protocol for In Vitro ASO Delivery

This protocol outlines the delivery of ION363 to cultured neuronal cells.

Parameter Transfection-Mediated Delivery Gymnotic (Naked) Delivery
Purpose Initial screening for ASO efficacy.[11]To better mimic in vivo uptake.[6][11]
ASO Concentration 10 - 100 nM[11]0.5 - 10 µM[11]
Incubation Time 24 - 48 hours[11]72 hours or longer[11]
Delivery Reagent Cationic lipids or polymers.[12]None[6]

Step-by-Step Protocol (Transfection):

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • ASO-Reagent Complex Formation:

    • Dilute the required amount of ION363 in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted ASO and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.[12]

  • Transfection:

    • Remove the old medium from the cells and wash with PBS.

    • Add fresh serum-free or low-serum medium to the cells.

    • Add the ASO-reagent complexes dropwise to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

4. Efficacy and Toxicity Assessment (In Vitro)

  • Efficacy (FUS Knockdown):

    • RT-qPCR: To quantify the reduction in FUS mRNA levels.

    • Western Blot: To measure the decrease in FUS protein expression.

  • Toxicity:

    • Cell Viability Assays (e.g., MTT, LDH): To assess general cytotoxicity.

    • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): To detect programmed cell death.

    • Off-target analysis: RNA-sequencing can be performed to identify any unintended changes in the transcriptome.

In Vivo Protocols (Preclinical)

1. Animal Models

  • Transgenic Mice: Use transgenic mouse models that express human mutant FUS and recapitulate key features of FUS-ALS, such as motor neuron degeneration and progressive motor deficits.[2]

2. Protocol for Intrathecal Administration of ION363

Intrathecal (IT) injection is the clinically relevant route of administration for targeting the CNS.[9]

  • ASO Formulation: Dissolve ION363 in sterile, artificial cerebrospinal fluid (aCSF).

  • Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection Procedure:

    • Position the anesthetized mouse on a stereotaxic frame.

    • Make a small incision to expose the cisterna magna or the lumbar spine.

    • Using a fine-gauge needle, slowly inject the prepared ION363 solution into the intrathecal space. The volume should be appropriate for the size of the animal (typically 5-10 µL for mice).

  • Post-operative Care: Suture the incision and monitor the animal closely during recovery from anesthesia. Provide appropriate post-operative analgesia.

  • Dosing Schedule: Dosing frequency will depend on the study design but may involve a single dose or multiple doses over several weeks.

3. Efficacy and Safety Assessment (In Vivo)

  • Efficacy:

    • Behavioral Tests: Monitor motor function using tests like rotarod, grip strength, and open field activity.

    • Survival Analysis: Track the lifespan of the treated animals compared to a control group.

    • Biomarker Analysis: Measure FUS protein levels in CSF and spinal cord tissue.

    • Histopathology: Analyze spinal cord sections for motor neuron survival and reduction of FUS protein aggregates.

  • Safety and Toxicity:

    • Clinical Observations: Regularly monitor animal weight, general health, and behavior.

    • Histopathology of Organs: At the end of the study, perform a thorough histopathological examination of major organs (kidney, liver, spleen) to look for signs of toxicity.[13]

    • Blood Chemistry and Hematology: Analyze blood samples for markers of liver and kidney function and for any hematological abnormalities.[13]

Clinical Protocol Considerations

The preclinical data informs the design of clinical trials. The ongoing Phase 3 trial for ION363 (FUSION trial) provides a translational context.[14]

Parameter ION363 Phase 3 Clinical Trial (FUSION)
Patient Population Patients with ALS with confirmed FUS mutations.[14]
Administration Intrathecal bolus injection.[14]
Dosing Schedule Loading doses followed by maintenance doses every 12 weeks.[14]
Primary Outcome Efficacy on clinical function and survival.[14]

Data Analysis and Interpretation

Experiment Key Parameters to Measure Expected Outcome with ION363
In Vitro Efficacy FUS mRNA and protein levelsDose-dependent reduction in FUS mRNA and protein.
In Vitro Toxicity Cell viability, apoptosis markersNo significant toxicity at therapeutic concentrations.
In Vivo Efficacy Motor function scores, survivalImprovement in motor function, extended survival.
In Vivo Safety Body weight, organ histology, blood markersNo adverse effects on animal health or organ function.

Troubleshooting

  • Low In Vitro Knockdown:

    • Optimize transfection efficiency by trying different reagents or ASO concentrations.

    • Confirm the integrity of the ASO.

  • In Vitro Toxicity:

    • Reduce ASO concentration or transfection reagent amount.

    • Screen for off-target effects.

  • Variability in In Vivo Results:

    • Ensure consistent and accurate intrathecal injections.

    • Increase the number of animals per group to achieve statistical power.

Conclusion

The development of ION363 represents a significant advancement in targeted genetic therapies for neurodegenerative diseases. The protocols outlined in this document provide a framework for the preclinical evaluation of ION363 and other ASO-based therapeutics. Rigorous in vitro and in vivo testing is essential to establish the efficacy and safety profile of these promising new medicines before they can be translated to the clinic to help patients with devastating diseases like FUS-ALS.

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  • He, Y., et al. (2021). In Vivo Administration of Therapeutic Antisense Oligonucleotides. ResearchGate. [Link]

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Application Note: A Multi-Tiered Approach for Determining the In Vitro Efficacy of JKC-363, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to characterizing the in vitro efficacy of JKC-363, a novel investigational small-molecule kinase inhibitor. The discovery and development of targeted kinase inhibitors require a robust, multi-layered analytical approach to build a comprehensive profile of a compound's potency, target engagement, and functional cellular effects. Simply demonstrating enzyme inhibition in a test tube is insufficient; a successful candidate must demonstrate efficacy within the complex milieu of a living cell.[1] This guide presents an integrated workflow, progressing from direct biochemical assays to sophisticated live-cell target engagement and downstream pathway analysis. Each protocol is designed to be a self-validating system, providing the causal links between direct target binding and the ultimate biological outcome.

Introduction: The Rationale for a Hierarchical Efficacy Assessment

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of kinase inhibitors has, therefore, become a cornerstone of modern pharmacology.[3] JKC-363 is an investigational ATP-competitive inhibitor designed to target "Kinase X," a serine/threonine kinase implicated in a key oncogenic signaling cascade.

To rigorously validate JKC-363, we must systematically answer a series of fundamental questions:

  • Biochemical Potency: Does JKC-363 directly inhibit the catalytic activity of its purified target, Kinase X?

  • Cellular Target Engagement: Can JKC-363 permeate the cell membrane and bind to Kinase X in a complex, physiological environment?[4][5]

  • Downstream Pathway Modulation: Does this target engagement translate into the inhibition of the intended signaling pathway?[3][6]

  • Functional Cellular Effect: Does pathway inhibition lead to the desired anti-proliferative or cytotoxic outcome in relevant cell models?

This application note details the protocols to address each of these questions, forming a cohesive preclinical data package.

Tier 1: Biochemical Potency Assessment with ADP-Glo™ Kinase Assay

Scientific Rationale

The initial step is to confirm direct inhibition of the purified Kinase X enzyme.[3] Biochemical assays provide a clean, cell-free system to determine a compound's intrinsic potency, typically expressed as the IC50 value (the concentration required to inhibit 50% of enzyme activity).[3] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[7] A decrease in ADP production correlates directly with kinase inhibition.[8]

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection p1 Prepare 10-point serial dilution of JKC-363 r1 Add JKC-363 dilutions to 384-well plate p1->r1 p2 Prepare Kinase X enzyme and substrate solution r2 Add enzyme/substrate mix p2->r2 r1->r2 r3 Initiate reaction with ATP (at Km concentration) r2->r3 r4 Incubate for 1-2 hours at RT r3->r4 d1 Add ADP-Glo™ Reagent to stop reaction & deplete ATP r4->d1 d2 Incubate for 40 min d1->d2 d3 Add Kinase Detection Reagent to convert ADP to ATP d2->d3 d4 Incubate for 30 min d3->d4 d5 Read luminescence on plate reader d4->d5

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol: ADP-Glo™ Assay for JKC-363
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of JKC-363 in 100% DMSO, starting at 1 mM. Subsequently, create intermediate dilutions in the assay buffer to maintain a final DMSO concentration below 1%.[2]

  • Plate Setup: Add 2.5 µL of each JKC-363 dilution to a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing purified recombinant Kinase X and its specific peptide substrate in reaction buffer.

    • Add 2.5 µL of this solution to each well. Pre-incubate for 15 minutes at room temperature.[7]

    • Prepare a 2X ATP solution at the predetermined Km concentration for Kinase X.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 2 hours at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a compatible plate reader.

  • Analysis: Normalize the data to controls and fit a dose-response curve (log[inhibitor] vs. normalized response) to calculate the IC50 value.

Data Presentation: JKC-363 Biochemical Potency
CompoundTargetAssay FormatIC50 (nM)
JKC-363 Kinase XADP-Glo™8.5
Staurosporine (Control)Kinase XADP-Glo™15.2

Tier 2: Live-Cell Target Engagement with NanoBRET™ Assay

Scientific Rationale

A potent biochemical IC50 is a promising start, but it doesn't guarantee the compound can effectively engage its target inside a living cell.[1] Factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations (which can be much higher than in biochemical assays) can create a discrepancy between biochemical and cellular activity.[9] The NanoBRET™ Target Engagement assay directly measures compound binding to the target protein in live cells, providing a more physiologically relevant measure of potency (EC50).[10][11] The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X and a fluorescently labeled tracer that binds to the same site as JKC-363.[11]

Principle of NanoBRET™ Target Engagement

cluster_no_drug No JKC-363 cluster_with_drug With JKC-363 Kinase_NL_1 Kinase X-NanoLuc® Tracer_1 Fluorescent Tracer Kinase_NL_1->Tracer_1 Tracer Binds BRET_Signal High BRET Signal Tracer_1->BRET_Signal Energy Transfer Kinase_NL_2 Kinase X-NanoLuc® Tracer_2 Fluorescent Tracer JKC363 JKC-363 JKC363->Kinase_NL_2 JKC-363 Binds No_BRET Low BRET Signal JKC363->No_BRET Displaces Tracer, Reduces BRET Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation JKC363 JKC-363 JKC363->KinaseX Inhibition pSubstrateY p-Substrate Y (Active) SubstrateY->pSubstrateY Downstream Cell Proliferation & Survival pSubstrateY->Downstream

Caption: JKC-363 inhibits Kinase X, blocking downstream phosphorylation.

Protocol: Western Blot for p-Substrate Y
  • Cell Culture & Treatment: Plate a relevant cancer cell line with an active Kinase X pathway. Once adherent, serum-starve the cells for 12-24 hours.

  • Inhibitor Incubation: Treat cells with a dose range of JKC-363 (e.g., 0-10 µM) for 2-4 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate growth factor for 15-30 minutes to induce robust phosphorylation of Substrate Y.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with antibodies for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Substrate Y signal to the total Substrate Y signal.

Data Presentation: Downstream Pathway Inhibition by JKC-363
JKC-363 Conc. (nM)Normalized p-Substrate Y Signal (% of Control)
0100%
1085%
5052%
10025%
5005%
1000<1%

Tier 4: Functional Cellular Proliferation Assay

Scientific Rationale

The final and most critical in vitro test is to determine if inhibiting the Kinase X pathway translates into a meaningful anti-cancer effect, such as the inhibition of cell proliferation or induction of apoptosis. A cell viability assay measures the overall health and number of cells after compound treatment, providing a key functional endpoint.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed a cancer cell line known to be dependent on the Kinase X pathway in a 96-well clear-bottom white plate. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of JKC-363. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against the log of JKC-363 concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity of JKC-363
Cell LinePathway DependenceAssay FormatGI50 (nM)
Cancer Line AKinase X DrivenCellTiter-Glo®98.3
Control Line BKinase X IndependentCellTiter-Glo®>10,000

Conclusion

The hierarchical workflow presented in this application note provides a rigorous and logical framework for establishing the in vitro efficacy of the novel kinase inhibitor, JKC-363. By systematically progressing from biochemical potency to cellular target engagement, downstream pathway modulation, and finally to functional cellular outcomes, researchers can build a comprehensive and compelling data package. This integrated approach ensures that decisions to advance a compound are based on a solid mechanistic understanding, linking direct target interaction to a desired therapeutic effect.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Weiss, L., Agajanian, M., Wright, B. et al. (2017). Quantitating drug-target engagement in single cells in vitro and in vivo. Nature Chemical Biology.
  • Klaeger, S., Gohlke, B., Scott, M.P. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Selvita. Target Engagement.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Waring, M.J., Bennett, D.J., Cronin, N.B. et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Bain, J., Plater, L., Elliott, M. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Auld, D.S., Coussens, N.P., Glicksman, M.A. et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
  • Cohen, P. & Alessi, D.R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Annual Review of Biochemistry.

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Application Note: Probing FUS Protein Aggregation with JKC 363

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigma of FUS Protein in Neurodegeneration

Fused in Sarcoma (FUS) is a multifaceted DNA/RNA-binding protein integral to a host of cellular processes, including RNA splicing, transport, and DNA repair.[1][2] Predominantly localized to the nucleus, the tightly regulated function of FUS is critical for neuronal health. However, in a class of devastating neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), FUS undergoes a pathological transformation.[3][4][5] Mutations in the FUS gene, particularly within its nuclear localization signal, can lead to its mislocalization into the cytoplasm, where it is prone to aggregate.[1][2] These cytoplasmic FUS inclusions are a key pathological hallmark of these diseases.[6][7]

The aggregation of FUS is not a simple precipitation event but a complex process often initiated by liquid-liquid phase separation (LLPS).[8][9][10] FUS, particularly through its low-complexity domain, can form dynamic, liquid-like droplets within the cell.[9][11] Over time, and often exacerbated by cellular stress and pathogenic mutations, these liquid droplets can mature into irreversible, solid-like amyloid fibrils, sequestering other essential proteins and RNAs and contributing to cellular toxicity.[6][10][12] Understanding the molecular drivers of this transition from dynamic liquid droplets to pathological solid aggregates is a critical goal for developing therapeutic interventions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of JKC 363, a novel molecular probe, to investigate the aggregation cascade of FUS protein both in vitro and in cellular models.

This compound: A Novel Tool to Interrogate FUS Aggregation

While the precise mechanism of this compound is the subject of ongoing investigation, preliminary data suggest it acts as a fluorescent rotor that specifically partitions into the hydrophobic pockets exposed during the formation of β-sheet-rich structures characteristic of amyloid fibrils. Its fluorescence is significantly enhanced upon binding to these aggregates, providing a robust method for their detection and quantification. This property makes this compound an invaluable tool for dissecting the kinetics of FUS fibrillization and for screening potential therapeutic modulators of this process.

In Vitro Characterization of FUS Aggregation using this compound

In vitro assays are fundamental for understanding the intrinsic aggregation propensity of FUS and for high-throughput screening of potential inhibitors.

Protocol 1: Thioflavin T-Style Aggregation Kinetics Assay with this compound

This assay monitors the real-time formation of FUS fibrils by measuring the fluorescence of this compound. It is analogous to the widely used Thioflavin T (ThT) assay.[13][14][15]

Rationale: This kinetic assay allows for the determination of key parameters of the aggregation process, including the lag phase (nucleation), elongation rate, and final plateau, providing a quantitative measure of FUS fibrillization.[16]

Materials:

  • Recombinant Human FUS Protein (full-length or specific domains)

  • This compound

  • Aggregation Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Black, clear-bottom 96-well microplates[13]

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the this compound stock solution in Aggregation Buffer to a working concentration of 20 µM.

    • Prepare recombinant FUS protein at a final concentration of 10 µM in Aggregation Buffer. To induce aggregation, constant shaking or the addition of a small amount of pre-formed fibrils (seeds) may be necessary.[16]

  • Assay Setup:

    • To each well of the 96-well plate, add 90 µL of the FUS protein solution.

    • Add 10 µL of the 20 µM this compound working solution to each well, for a final concentration of 2 µM.

    • Include control wells containing only Aggregation Buffer and this compound to measure background fluorescence.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Set the excitation and emission wavelengths appropriate for this compound (hypothetically similar to ThT, e.g., Ex: 440 nm, Em: 485 nm).[14][15]

    • Program the reader to take fluorescence readings at regular intervals (e.g., every 15 minutes) for up to 72 hours, with intermittent shaking between reads.[14]

Data Analysis and Interpretation: Plot the fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of FUS aggregation. The effect of potential inhibitors can be assessed by their ability to prolong the lag phase, reduce the elongation rate, or decrease the final fluorescence intensity.

Table 1: Hypothetical Quantitative Data for FUS Aggregation Kinetics with this compound

ConditionLag Phase (hours)Max Fluorescence (RFU)
FUS alone815,000
FUS + Inhibitor X245,000
FUS + Vehicle8.514,800
Workflow for In Vitro FUS Aggregation Assay

FUS_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Recombinant FUS Protein A1 Mix FUS and this compound in 96-well Plate P1->A1 P2 Prepare this compound Working Solution P2->A1 A2 Incubate at 37°C with Shaking A1->A2 D1 Measure Fluorescence Over Time A2->D1 D2 Plot Kinetic Curve D1->D2 D3 Analyze Aggregation Parameters D2->D3

Caption: Workflow for monitoring FUS aggregation kinetics using this compound.

Cell-Based Assays for Studying FUS Aggregation

Cellular models provide a more physiologically relevant context to study FUS aggregation, including the influence of cellular stress, protein quality control machinery, and nucleocytoplasmic transport defects.[1]

Protocol 2: Immunofluorescence Staining of FUS Aggregates with this compound

This protocol allows for the visualization of FUS aggregates in cultured cells and their co-localization with this compound.

Rationale: By combining immunofluorescence for total FUS with this compound staining, it is possible to distinguish between diffuse, non-aggregated FUS and compact, fibrillar aggregates.

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells) transiently transfected to overexpress mutant FUS (e.g., FUS-P525L)[6]

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against FUS

  • Alexa Fluor-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Transfection:

    • Culture cells on glass coverslips.

    • Transfect cells with a plasmid encoding a mutant form of FUS known to form cytoplasmic aggregates.[6]

  • This compound Staining and Fixation:

    • Incubate live cells with 1 µM this compound in culture medium for 30 minutes.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.[7]

  • Immunostaining:

    • Permeabilize cells with Permeabilization Buffer for 10 minutes.[7]

    • Block non-specific antibody binding with Blocking Buffer for 1 hour.[7]

    • Incubate with primary anti-FUS antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash with PBS and incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI or Hoechst.[17]

    • Mount coverslips onto microscope slides using mounting medium.

    • Image using a confocal or fluorescence microscope with appropriate filter sets for this compound, the secondary antibody fluorophore, and DAPI/Hoechst.

Data Analysis and Interpretation: Analyze images for the presence of cytoplasmic FUS puncta. Co-localization of the FUS antibody signal with intense this compound fluorescence will confirm the aggregated, fibrillar nature of these structures.

Protocol 3: Filter Retardation Assay for Quantifying Insoluble FUS

This biochemical assay separates insoluble, high-molecular-weight protein aggregates from soluble monomers.[18][19]

Rationale: The filter retardation assay provides a quantitative measure of the insoluble FUS load in a cell population, which is useful for assessing the efficacy of compounds aimed at reducing FUS aggregation.[20][21]

Materials:

  • Cell lysates from cells expressing FUS

  • Lysis Buffer (e.g., RIPA buffer)

  • Cellulose acetate membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Primary antibody against FUS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Preparation of Cell Lysates:

    • Harvest cells and lyse them in Lysis Buffer containing protease inhibitors. . Determine the total protein concentration of each lysate.

  • Filtration:

    • Assemble the dot blot apparatus with the cellulose acetate membrane.

    • Load equal amounts of total protein from each sample onto the membrane under vacuum.

    • Wash the wells with buffer to remove any remaining soluble protein.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST.

    • Probe the membrane with a primary antibody against FUS.

    • Incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and detect the signal using a digital imager.

Data Analysis and Interpretation: Quantify the intensity of the dots, which corresponds to the amount of insoluble FUS aggregates. This allows for a comparison of the aggregate load between different experimental conditions.

Signaling Pathway of FUS Pathogenesis

FUS_Pathogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_N Normal FUS Function (Splicing, DNA Repair) FUS_C Cytoplasmic Mislocalized FUS FUS_N->FUS_C Impaired Import LLPS Liquid-Liquid Phase Separation FUS_C->LLPS Aggregates Solid Aggregates (Amyloid Fibrils) LLPS->Aggregates Maturation Toxicity Cellular Toxicity & Neurodegeneration Aggregates->Toxicity Mutation FUS Gene Mutations Mutation->FUS_C Stress Cellular Stress Stress->LLPS

Caption: Pathological cascade of FUS from mutation to cellular toxicity.

Conclusion and Future Perspectives

This compound represents a promising new tool for the investigation of FUS protein aggregation. The protocols outlined in this application note provide a robust framework for characterizing the kinetics of FUS fibrillization in vitro and for visualizing and quantifying FUS aggregates in cellular models. These assays can be readily adapted for high-throughput screening of small molecules aimed at inhibiting or reversing FUS aggregation, a key strategy in the development of therapeutics for FUS-related neurodegenerative diseases. Future studies will likely focus on further elucidating the precise binding mode of this compound and expanding its application to in vivo models to track the progression of FUS pathology.

References

  • VIB (2018). Researchers gain more insight into how FUS protein causes ALS and FTLD. VIB. Available at: [Link]

  • Neuroscience News (2024). FUS Protein Linked to FTD and ALS Spread. Neuroscience News. Available at: [Link]

  • Cristofani, R., et al. (2024). Molecular Mechanisms of Protein Aggregation in ALS-FTD: Focus on TDP-43 and Cellular Protective Responses. International Journal of Molecular Sciences. Available at: [Link]

  • Cristofani, R., et al. (2024). Molecular Mechanisms of Protein Aggregation in ALS-FTD: Focus on TDP-43 and Cellular Protective Responses. MDPI. Available at: [Link]

  • Cristofani, R., et al. (2024). Molecular Mechanisms of Protein Aggregation in ALS-FTD: Focus on TDP-43 and Cellular Protective Responses. ResearchGate. Available at: [Link]

  • Anonymous. Thioflavin T spectroscopic assay. Protocol Exchange. Available at: [Link]

  • Hutten, S., et al. (2020). phase separation-dependent FUS interactome reveals nuclear and cytoplasmic function of liquid–liquid phase separation. Nucleic Acids Research. Available at: [Link]

  • Kim, Y., et al. (2023). Pressure and Temperature Phase Diagram for Liquid–Liquid Phase Separation of the RNA-Binding Protein Fused in Sarcoma. Journal of the American Chemical Society. Available at: [Link]

  • Li, F., et al. (2022). Regulating FUS Liquid-Liquid Phase Separation via Specific Metal Recognition. Chinese Journal of Polymer Science. Available at: [Link]

  • Murthy, A. C., et al. (2019). Molecular interactions underlying liquid-liquid phase separation of the FUS low complexity domain. Nature Structural & Molecular Biology. Available at: [Link]

  • Hofweber, M. (2019). HETEROTYPIC INTERACTIONS IN FUS LIQUID-LIQUID PHASE SEPARATION. ProQuest. Available at: [Link]

  • Ono, K., et al. (2011). Intranuclear Aggregation of Mutant FUS/TLS as a Molecular Pathomechanism of Amyotrophic Lateral Sclerosis. Journal of Biological Chemistry. Available at: [Link]

  • Shelkovnikova, T. A., et al. (2014). Multistep process of FUS aggregation in the cell cytoplasm involves RNA-dependent and RNA-independent mechanisms. Human Molecular Genetics. Available at: [Link]

  • Li, D., et al. (2021). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Cell & Bioscience. Available at: [Link]

  • protocols.io. (2024). Thioflavin T Assay. protocols.io. Available at: [Link]

  • Tinney, C., et al. (2024). Direct and Indirect Protein Interactions Link FUS Aggregation to Histone Post-Translational Modification Dysregulation and Growth Suppression in an ALS/FTD Yeast Model. Journal of Fungi. Available at: [Link]

  • Yasuda, K., et al. (2014). Aggregation of ALS-linked FUS mutant sequesters RNA binding proteins and impairs RNA granules formation. Neurobiology of Disease. Available at: [Link]

  • Shelkovnikova, T. A., et al. (2013). Modelling FUSopathies: focus on protein aggregation. Biochemical Society Transactions. Available at: [Link]

  • Nuciforo, F. C., Jr., et al. (2018). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates. Bio-protocol. Available at: [Link]

  • Coady, T. H., et al. (2014). FUS is sequestered in nuclear aggregates in ALS patient fibroblasts. Molecular Biology of the Cell. Available at: [Link]

  • Ast, A., et al. (2018). A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples. Methods in Molecular Biology. Available at: [Link]

  • Pharos Consulting. (2024). Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series. Pharos Consulting. Available at: [Link]

  • Scherzinger, E., et al. (1999). Self-assembly of polyglutamine-containing huntingtin fragments into amyloid-like fibrils: implications for Huntington's disease pathology. Proceedings of the National Academy of Sciences. Available at: [Link]

  • De Luca, C. M. G., et al. (2020). Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples. Acta Neuropathologica Communications. Available at: [Link]

  • Baralle, M., et al. (2014). Immunofluorescence staining of FUS and Pur-alpha proteins. (a) Effect of FUSMM expression on endogenous Pur-alpha localization. ResearchGate. Available at: [Link]

  • Lenton, S., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences. Available at: [Link]

  • Nuciforo, F. C., Jr., et al. (2018). Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis. Bio-protocol. Available at: [Link]

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Application Notes and Protocols for the Intrathecal Administration of ION363 (Jacifusen) in Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the clinical research application of ION363 (Jacifusen) via intrathecal injection. This document synthesizes preclinical rationale, clinical trial protocols, and best practices for direct central nervous system (CNS) drug delivery.

Introduction to ION363 (Jacifusen) and the Rationale for Intrathecal Delivery

ION363, also known as Jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat a rare and aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS)[1][2]. FUS-ALS is characterized by the toxic accumulation of the FUS protein in the cytoplasm of motor neurons, leading to rapid and progressive neurodegeneration[1][3].

The therapeutic strategy of ION363 is to specifically target and degrade the FUS messenger RNA (mRNA), thereby reducing the production of the mutated FUS protein[3]. This approach aims to mitigate the root cause of cellular toxicity and slow or halt disease progression[1][3].

Why Intrathecal Administration?

The blood-brain barrier (BBB) presents a formidable obstacle to the systemic delivery of many therapeutics to the CNS[4][5]. Intrathecal administration, which involves the direct injection of a drug into the cerebrospinal fluid (CSF) within the subarachnoid space, bypasses the BBB[4][6]. This route of administration is crucial for drugs like ION363 to ensure that therapeutic concentrations reach the target motor neurons in the brain and spinal cord[2][4][6].

Preclinical Validation and Animal Models

Prior to human clinical trials, the efficacy and safety of intrathecally administered ION363 were established in preclinical animal models. Mouse models of FUS-ALS have demonstrated that antisense-mediated reduction of the mutant FUS protein can prevent motor neuron loss and delay neurodegeneration[1].

Common Animal Models for Intrathecal Research

Rodent models, particularly rats and mice, are extensively used in neuroscience research for developing and validating intrathecal drug delivery systems[7][8][9]. Guinea pig models have also been employed to study specific toxicological aspects, such as the formation of granulomas with chronic intrathecal opioid infusion[10]. The choice of model depends on the specific research question, with neonatal mice being particularly useful for gene editing and drug delivery studies targeting the CNS at early developmental stages[11].

Surgical Protocol for Intrathecal Catheter Implantation in Rodent Models

The following is a generalized protocol for the surgical implantation of an intrathecal catheter in rats, a common procedure in preclinical research for chronic drug infusion studies.

Objective: To establish a reliable method for long-term intrathecal drug delivery in a rat model.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, retractors)

  • Polyethylene catheter (e.g., PE-10)

  • Stereotaxic frame (optional, for head fixation)

  • Suturing materials

  • Osmotic minipump (for continuous infusion)

  • Sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical area at the back of the neck and head.

  • Incision: Make a midline incision over the cisterna magna.

  • Catheter Insertion: Carefully dissect the neck muscles to expose the atlanto-occipital membrane. Puncture the membrane with a needle to create an opening into the intrathecal space.

  • Catheter Advancement: Gently thread the polyethylene catheter through the opening and advance it caudally to the desired spinal level (e.g., lumbar enlargement).

  • Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement.

  • Pump Implantation: For continuous infusion studies, create a subcutaneous pocket and implant an osmotic minipump connected to the externalized end of the catheter[8].

  • Closure and Recovery: Close the incision with sutures. Monitor the animal closely during recovery for any signs of neurological deficit.

Clinical Protocol for Intrathecal ION363 Administration

The clinical administration of ION363 is conducted via lumbar puncture, a standard medical procedure for accessing the intrathecal space[5][12].

Patient Selection and Eligibility

Clinical trials for ION363 have specific inclusion and exclusion criteria to ensure patient safety and the integrity of the study data.

Table 1: Example Inclusion and Exclusion Criteria for ION363 Clinical Trials

Inclusion CriteriaExclusion Criteria
Confirmed FUS gene mutationConcurrent participation in other interventional clinical studies[12]
Diagnosis of ALSPrevious treatment with an oligonucleotide[12]
Age within a specified rangeHistory of gene therapy or cell transplantation[12][13]
Positive test for HIV, Hepatitis B or C[13]
Formulation and Dosing of ION363

Formulation Principles for Intrathecal Drugs:

  • Sterility: Intrathecal formulations must be sterile and free from microorganisms[4].

  • Preservative-Free: Preservatives such as benzyl alcohol can be neurotoxic and are prohibited in intrathecal injections[4].

  • Isotonicity and pH: The formulation should be isotonic and have a pH compatible with the CSF to minimize irritation and adverse reactions[4][14].

  • Endotoxin Limits: The maximum permissible endotoxin level for intrathecal administration is significantly lower than for intravenous routes[15].

ION363 Dosing Regimen: The FUSION clinical trial (NCT04768972) for ION363 employs a multi-dose regimen administered by intrathecal bolus injection. The protocol includes loading doses followed by maintenance doses at specified intervals[12].

  • Part 1 (Double-Blind): Randomized to receive ION363 or placebo with a loading dose at week 4, followed by injections every 12 weeks for a 60-week period[12].

  • Part 2 (Open-Label Extension): All participants receive open-label ION363 every 12 weeks for 84 weeks, with an additional loading dose 4 weeks after the first dose in this phase[12].

  • Part 3 (Continued Access): Patients may continue to receive open-label ION363 every 12 weeks for up to an additional 3 years[12].

Step-by-Step Protocol for Intrathecal Injection (Lumbar Puncture)

This procedure must be performed by trained medical professionals in a clinical setting[4][5].

Objective: To safely and accurately deliver ION363 into the intrathecal space.

Materials:

  • Sterile gloves and drapes

  • Antiseptic solution

  • Local anesthetic (e.g., lidocaine)

  • Spinal needle (e.g., 25-27 gauge Pencil Point)[16]

  • Syringes containing ION363 or placebo

  • Manometer (optional, for measuring CSF pressure)

  • Sterile collection tubes for CSF samples

Procedure:

  • Patient Positioning: The patient is typically positioned in the lateral decubitus (lying on their side) or sitting position.

  • Site Identification and Preparation: The injection site, usually the L3-L4 or L4-L5 intervertebral space, is identified by palpation. The area is cleaned with an antiseptic solution and draped.

  • Local Anesthesia: A local anesthetic is injected into the skin and subcutaneous tissues to numb the area.

  • Needle Insertion: The spinal needle is inserted in the midline of the selected intervertebral space and advanced slowly until a "pop" is felt, indicating penetration of the dura mater.

  • Confirmation of Placement: The stylet is removed to confirm the free flow of CSF.

  • CSF Sampling (if required): A small amount of CSF is collected for analysis of biomarkers, such as neurofilament light chain (NfL) levels[1].

  • Drug Administration: The syringe containing ION363 is attached to the needle hub, and the drug is injected slowly as a bolus[12].

  • Post-Injection: The needle is withdrawn, and a sterile dressing is applied to the site.

  • Patient Monitoring: The patient is monitored for post-procedural complications such as headache, back pain, or signs of infection[5].

Bioanalytical Methods for Pharmacokinetic and Pharmacodynamic Assessment

Validated bioanalytical methods are essential for quantifying drug concentrations and assessing pharmacodynamic responses in clinical trials[17][18][19].

Pharmacokinetic Analysis

The concentration of ION363 in CSF and plasma is measured over time to understand its absorption, distribution, metabolism, and excretion. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantitative analysis of oligonucleotides in biological matrices[18].

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionAcceptance Criteria
Accuracy Closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ)[17][18].
Precision Degree of scatter between a series of measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ)[17][18].
Selectivity Ability to differentiate and quantify the analyte in the presence of other components[17].No significant interference at the retention time of the analyte.
Recovery The extraction efficiency of the analytical method[17].Consistent, precise, and reproducible[17].
Stability Chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top)[17].Assessed for a minimum of three freeze-thaw cycles[17].
Pharmacodynamic Analysis

Pharmacodynamic assessments measure the biological effect of the drug. For ION363, a key biomarker is the concentration of neurofilament light chain (NfL) in the CSF. Elevated NfL levels are indicative of neuronal damage, and a reduction in these levels suggests a therapeutic effect of the drug[1].

Visualizations and Workflows

ION363 Mechanism of Action

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA Mutant FUS mRNA FUS_Gene->FUS_mRNA Transcription Degradation mRNA Degradation FUS_mRNA->Degradation Ribosome Ribosome FUS_mRNA->Ribosome Translation ION363 ION363 (ASO) ION363->FUS_mRNA Binds RNase_H1 RNase H1 RNase_H1->Degradation FUS_Protein Mutant FUS Protein Ribosome->FUS_Protein Aggregation Toxic Aggregation FUS_Protein->Aggregation Neuron_Damage Motor Neuron Damage Aggregation->Neuron_Damage

Caption: ION363 binds to mutant FUS mRNA, leading to its degradation and preventing toxic protein accumulation.

Clinical Trial Workflow for Intrathecal Administration

Clinical_Trial_Workflow Start Patient Screening & Consent Eligibility Eligibility Assessment (FUS Mutation Confirmed) Start->Eligibility Randomization Randomization (ION363 vs. Placebo) Eligibility->Randomization Eligible End Study Completion / OLE Eligibility->End Not Eligible Baseline Baseline Assessment (ALSFRS-R, CSF Collection) Randomization->Baseline Procedure Intrathecal Injection Procedure Baseline->Procedure Dosing Dosing Schedule (Loading & Maintenance Doses) Procedure->Dosing Monitoring Post-Procedure Monitoring (Adverse Events) Dosing->Monitoring FollowUp Follow-Up Visits (Efficacy & Safety Assessments) Monitoring->FollowUp FollowUp->Dosing Next Dose Cycle Data_Analysis Data Collection & Analysis (PK/PD, Clinical Outcomes) FollowUp->Data_Analysis Data_Analysis->End

Caption: Workflow for intrathecal administration of ION363 in a clinical trial setting.

References

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  • Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application. (2023). PubMed Central. [Link]

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  • Intrathecal Injections in Neonatal Mice for G. (2023). JoVE Journal. [Link]

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  • Clinical Trials Using Autologous Anti-CD19/CD20 CAR-T Cells KITE-363. (n.d.). NCI. [Link]

  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. (2021). PR Newswire. [Link]

  • FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS). (n.d.). ClinicalTrials.gov. [Link]

  • Ulefnersen. (2025). ALZFORUM. [Link]

  • Seven Oral Presentations: Innovent to Present Breakthrough Clinical Data of IBI363(PD-1/IL-2α-bias)and Other Novel Drug Candidates at the 2025 ASCO Annual Meeting. (2025). PR Newswire. [Link]

  • A Phase I study of KITE-363 in patients with R/R B-cell lymphoma. (2025). YouTube. [Link]

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  • Innovent Biologics Announces U.S. FDA IND Approval for the First Global MRCT Phase 3 Study (MarsLight-11) of IBI363 (PD-1/IL-2α-bias) in Squamous Non-Small Cell Lung Cancer. (2025). PR Newswire. [Link]

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KITE-363 CAR T-cell therapy protocol for lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to KITE-363: A Dual-Targeting CAR T-Cell Therapy Protocol for B-Cell Lymphoma

Authored by a Senior Application Scientist

This document provides a detailed overview of KITE-363, an investigational autologous, bicistronic chimeric antigen receptor (CAR) T-cell therapy for relapsed/refractory (R/R) B-cell lymphomas. Developed by Kite, a Gilead Company, this next-generation therapy is engineered to address key challenges in current CAR T-cell treatments, primarily antigen escape. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism, clinical protocol, and available data.

Scientific Rationale: Overcoming Antigen Escape

The success of CD19-directed CAR T-cell therapies has been transformative for patients with R/R B-cell malignancies. However, a significant portion of patients relapse, and one of the primary mechanisms of resistance is the loss or downregulation of the CD19 antigen on tumor cells, a phenomenon known as antigen escape.[1][2][3][4] This selective pressure allows CD19-negative cancer cells to proliferate, leading to disease progression.

KITE-363 is rationally designed to mitigate this risk through a dual-targeting strategy.[5][6] By engineering T-cells to simultaneously recognize two different antigens highly expressed on B-cell lymphomas—CD19 and CD20—the therapy aims to create a more robust and durable anti-tumor response.[7] This approach reduces the likelihood of tumor evasion, as the cancer cells would need to lose both antigens to escape immune recognition.[4][5][8]

Mechanism of Action: A Bicistronic Construct with Dual Co-stimulation

KITE-363 is an autologous T-cell therapy transduced with a single lentiviral vector that is bicistronic, meaning it codes for two distinct CARs.[2][4][9][10] This elegant design ensures the co-expression of both anti-CD19 and anti-CD20 CARs on the surface of a single T-cell.

A critical feature of the KITE-363 construct is the use of two different co-stimulatory domains, which are crucial for full T-cell activation, proliferation, and persistence:

  • Anti-CD19 CAR: Incorporates the CD28 co-stimulatory domain, which is known to promote rapid T-cell expansion and potent effector functions.[1][4][8]

  • Anti-CD20 CAR: Utilizes the 4-1BB (CD137) co-stimulatory domain, which is associated with promoting T-cell persistence and the formation of a durable memory response.[1][4][8]

This combination of CD28 and 4-1BB signaling within the same effector cell is hypothesized to confer a distinct and advantageous behavioral characteristic, balancing robust initial activity with long-term persistence.[1][5] Preclinical studies confirmed that KITE-363 demonstrated robust, antigen-specific function against cells expressing either or both target antigens.[4][7][11]

cluster_0 KITE-363 CAR T-Cell cluster_1 B-Cell Lymphoma T_Cell KITE-363 T-Cell Dual CAR Expression CAR19 Anti-CD19 CAR scFv CD28 CD3ζ CAR20 Anti-CD20 CAR scFv 4-1BB CD3ζ Tumor_Cell Malignant B-Cell CD19+ CD20+ T_Cell->Tumor_Cell Induces Cytotoxicity CD19 CD19 Antigen CAR19->CD19 Binding & Activation (CD28 Signaling) CD20 CD20 Antigen CAR20->CD20 Binding & Activation (4-1BB Signaling)

KITE-363 dual-targeting mechanism of action.

Clinical Protocol: The Phase 1 Study (NCT04989803)

The first-in-human evaluation of KITE-363 is being conducted in an open-label, multicenter Phase 1 study in patients with R/R B-cell lymphoma.[4][12][13] The study's design includes a Phase 1a dose-escalation component to determine safety and the recommended Phase 2 dose, followed by a Phase 1b dose-expansion component to further evaluate safety and efficacy.[1][2][8][9][13]

Patient Eligibility

The trial enrolls adults with histologically confirmed R/R B-cell lymphomas who have progressed after two or more lines of therapy.[2][8] Key histologies include Large B-cell Lymphoma (LBCL), indolent non-Hodgkin lymphoma (iNHL), and nodular lymphocyte-predominant Hodgkin lymphoma (NLPHL).[2][8][9] Patients with primary refractory LBCL are also eligible.[2] Key exclusion criteria include active central nervous system (CNS) involvement from the lymphoma.[8]

KITE-363 Therapeutic Workflow

The administration of KITE-363 follows a multi-step protocol common to autologous CAR T-cell therapies.[14][15] The entire process, from cell collection to infusion, requires meticulous coordination between the treatment center and the manufacturing facility.

G cluster_patient Patient Journey cluster_manufacturing Manufacturing Process start 1. Patient Screening & Enrollment leukapheresis 2. Leukapheresis (T-Cell Collection) start->leukapheresis bridging 4. Bridging Therapy (Optional) leukapheresis->bridging shipping1 Ship to Mfg. leukapheresis->shipping1 Cells Transported chemo 5. Lymphodepleting Chemotherapy (Flu/Cy) bridging->chemo infusion 6. KITE-363 Infusion chemo->infusion monitoring 7. Post-Infusion Monitoring (Safety & Efficacy) infusion->monitoring mfg 3. KITE-363 Manufacturing - T-Cell Isolation - Activation - Lentiviral Transduction - Expansion shipping1->mfg shipping2 Ship to Clinic mfg->shipping2 shipping2->infusion Product Delivered

End-to-end KITE-363 clinical protocol workflow.

Step-by-Step Methodology:

  • Patient Leukapheresis: The process begins with the collection of a patient's peripheral blood mononuclear cells, including T-cells, via an apheresis procedure.[13][14] This is a non-surgical process where blood is drawn, passed through a machine to separate out the target cells, and the remaining blood is returned to the patient.

  • KITE-363 Manufacturing: The collected T-cells are shipped to a centralized Kite manufacturing facility.[13]

    • Isolation & Activation: T-cells are isolated from the leukapheresis product and then activated ex vivo to prepare them for genetic modification.[14][15]

    • Transduction: A replication-incompetent lentiviral vector is used to transduce the activated T-cells, inserting the bicistronic gene that encodes for both the anti-CD19 and anti-CD20 CARs.[10][13]

    • Expansion: The newly engineered CAR T-cells are expanded in a bioreactor to achieve the target dose required for therapeutic effect.[14][15]

    • Cryopreservation: The final KITE-363 product is cryopreserved and shipped back to the patient's treatment center.[15] Kite is actively working to shorten this manufacturing turnaround time, which is a critical factor for patients with aggressive disease.[16]

  • Lymphodepleting (LD) Chemotherapy: Several days prior to the CAR T-cell infusion, the patient receives a conditioning regimen of chemotherapy, typically consisting of fludarabine and cyclophosphamide.[2][8][16] The purpose of LD chemotherapy is to create a favorable in vivo environment for the incoming CAR T-cells by reducing the number of endogenous lymphocytes, thereby limiting competition for homeostatic cytokines and reducing potential immune-mediated rejection of the CAR T-cells.

  • KITE-363 Infusion: The cryopreserved KITE-363 product is thawed and administered to the patient as a one-time intravenous infusion.[14] The Phase 1 study evaluated three dose levels (DL) based on patient body weight:[2][5][9]

    • DL1: 0.5 x 10⁶ CAR T-cells/kg

    • DL2: 1.0 x 10⁶ CAR T-cells/kg

    • DL3: 2.0 x 10⁶ CAR T-cells/kg (Identified as the recommended Phase 2 dose).[17]

  • Post-Infusion Monitoring: Patients are closely monitored for acute and long-term toxicities. The primary concerns are Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). Efficacy is assessed based on the Lugano criteria for response in lymphoma.[2][8]

Clinical Data Summary

Results from the Phase 1 study, presented at the 2025 ASCO Annual Meeting, demonstrated promising efficacy and a manageable safety profile.[9][18]

Efficacy

KITE-363 induced high response rates, particularly at the highest dose level (DL3).[9][10] In CAR T-cell therapy-naive patients treated at DL3, the therapy achieved a high rate of deep, durable responses.

Table 1: Efficacy of KITE-363 in CAR T-Naive Patients (DL3)

Metric Result Citation(s)
Objective Response Rate (ORR) 87% [5][9][10]
Complete Response (CR) Rate 78% [5][9][10][16]
CR Rate in LBCL (≥2 prior LoT) 100% [9][10]
ORR in Primary Refractory LBCL 80% [18]

| CR Rate in Primary Refractory LBCL | 67% |[17][18] |

The median duration of response had not been reached at the time of data cutoff, suggesting the potential for durable remissions.[16][18]

Safety and Tolerability

The safety profile of KITE-363 was found to be manageable, with no dose-limiting toxicities (DLTs) observed in the dose-escalation phase.[1][5][9][16] The most common Grade ≥3 adverse events were cytopenias, such as decreased white blood cell and neutrophil counts.[9]

Rates of severe CRS and ICANS were low.[9][18] Notably, in the cohort of patients with primary refractory LBCL treated at the highest dose, no Grade ≥3 CRS or ICANS events were observed, a sharp contrast to some currently approved CAR T-cell therapies.[9][17][18]

Table 2: Key Treatment-Emergent Adverse Events (All Dose Levels)

Adverse Event Grade Frequency Citation(s)
Cytokine Release Syndrome (CRS) Grade 3 1 case [9][18]
Grade 4/5 0 cases [16]
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) Grade 3 3 cases [9][18]
Grade 4/5 0 cases [16]

| Any Grade ≥3 Adverse Event | Grade ≥3 | 76-81% |[16][18] |

Future Directions

The robust efficacy and manageable safety profile position KITE-363 as a promising therapeutic approach for patients with R/R B-cell lymphoma.[9] Based on the strong Phase 1 data, the therapy is advancing into further clinical development, potentially in pivotal trials.[16][19][20]

Furthermore, the mechanism of targeting B-cells has led to the investigation of KITE-363 in non-oncologic indications. A clinical trial is underway to evaluate its potential for treating refractory autoimmune diseases, such as Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc).[17][21][22]

Conclusion

KITE-363 represents a scientifically driven advancement in CAR T-cell therapy. By employing a dual-targeting, bicistronic construct with complementary co-stimulatory domains, it is designed to overcome the significant clinical challenge of CD19 antigen escape. Early clinical data have demonstrated high rates of complete and durable responses coupled with a favorable safety profile. This positions KITE-363 as a highly promising next-generation treatment for patients with B-cell lymphomas and potentially other B-cell-mediated diseases.

References

  • KITE-363 Elicits Responses With Acceptable Tolerability in R/R B-Cell Lymphoma | OncLive. (2025, May 30). OncLive. [Link]

  • CD19/20-Targeted KITE-363 Elicits Strong Response in LBCL | CGTlive®. (2025, May 31). CGTlive. [Link]

  • KITE-363 Shows Potential As a Next-Generation CAR T-Cell Therapy for R/R LBCL. (2025, September 26). OncLive. [Link]

  • ASCO: Kite's CAR-T passes lymphoma safety trial with flying colors - Fierce Biotech. (2025, May 31). Fierce Biotech. [Link]

  • Dual-Targeted CAR-T Therapy KITE-363 Shows 87% Response Rate in Relapsed B-Cell Lymphoma - MedPath. MedPath. [Link]

  • FDA clears IND application for dual-targeting CAR-T to treat advanced lymphoma - Healio. (2021, August 19). Healio. [Link]

  • KITE-363 Shows High Response in B-Cell Lymphoma With Manageable Safety | CURE. (2025, June 7). CURE. [Link]

  • IND Cleared for New CAR T-Cell Therapy in Large B-Cell Lymphoma | CGTlive®. (2021, August 23). CGTlive. [Link]

  • KITE-363 by Gilead Sciences for Primary Mediastinal B-Cell Lymphoma: Likelihood of Approval - Pharmaceutical Technology. (2025, January 19). Pharmaceutical Technology. [Link]

  • A Phase I study of KITE-363 in patients with R/R B-cell lymphoma | VJHemOnc. (2025, June 12). VJHemOnc. [Link]

  • Kite Announces U.S. FDA Clearance of Investigational New Drug Application for Kite-363, a Dual-Targeting CAR T-Cell Therapy Candidate for Large B-Cell Lymphoma - Kite Pharma. (2021, August 19). Kite Pharma. [Link]

  • A phase 1 study of KITE-363 anti-CD19/CD20 chimeric antigen receptor (CAR) T-cell therapy in patients (pts) with relapsed/refractory (R/R) B-cell lymphoma (BCL). - ASCO Publications. (2025, May 28). ASCO Publications. [Link]

  • Kite's Next Generation Bicistronic CAR T Cell Therapies Show Encouraging Phase 1 Results in Relapsed/Refractory B Cell Lymphoma in New Data at ASH 2025 - Gilead Sciences. (2025, December 6). Gilead Sciences. [Link]

  • Cell Therapy Technology | Kite Pharma. Kite Pharma. [Link]

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  • Gilead and Kite Showcase Continued Progress in Transforming Blood Cancer Care With New Cell Therapy Data at ASH 2025. (2025, November 3). Gilead Sciences. [Link]

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  • Understanding Chimeric Antigen Receptor (CAR) T Cell Technology - Kite Pharma. Kite Pharma. [Link]

  • KITE-363: A phase 1 study of an autologous anti-CD19/CD20 chimeric antigen receptor (CAR) T-cell therapy in patients with relapsed/refractory (R/R) B-cell lymphoma (BCL). - ResearchGate. ResearchGate. [Link]

  • Developing state-of‑the‑art CAR T‑cell therapy for cancer treatment - Drug Target Review. (2023, January 25). Drug Target Review. [Link]

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Application Notes and Protocols for Monitoring Patient Response to JKC-363 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for monitoring the therapeutic response to JKC-363, a novel investigational agent. As the clinical development of targeted therapies advances, the implementation of robust and validated biomarker strategies is paramount to understanding drug mechanism, optimizing dosage, and identifying patient populations most likely to benefit. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning each protocol, ensuring that researchers can generate reproducible and meaningful data. We will delve into pharmacodynamic assays to confirm target engagement and pathway modulation, alongside validated methods for assessing treatment efficacy in both preclinical and clinical settings.

Introduction: The Rationale for JKC-363 and the Critical Role of Response Monitoring

JKC-363 is a potent and selective small molecule inhibitor designed to target the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cellular responses to stress, inflammation, and cytokine signaling.[1][2] Dysregulation of JNK signaling has been implicated in the pathogenesis of numerous diseases, including cancer, where it can promote cell proliferation, survival, and inflammation.[1][2] By inhibiting JNK, JKC-363 aims to disrupt these pro-tumorigenic processes.

The success of targeted agents like JKC-363 in the clinical setting is intrinsically linked to our ability to measure their biological effects. Monitoring patient response goes beyond simple tumor measurement; it requires a multi-faceted approach to build a "pharmacological audit trail."[3] This involves:

  • Pharmacodynamic (PD) Biomarkers: To provide direct evidence of target engagement and modulation of the downstream pathway.[3][4][5] These early indicators can help in dose selection and provide proof-of-concept.

  • Efficacy Biomarkers: To measure the ultimate therapeutic effect of the drug, such as inhibition of tumor growth or induction of cell death.[6][7]

This guide provides detailed protocols for a suite of assays designed to build this comprehensive picture of JKC-363's activity.

Pharmacodynamic Biomarker Analysis: Confirming Target Engagement and Pathway Modulation

The primary goal of pharmacodynamic analysis is to demonstrate that JKC-363 is interacting with its intended target, JNK, and eliciting the desired downstream biological effects in patients. These assays are typically performed on surrogate tissues, such as peripheral blood mononuclear cells (PBMCs), or on tumor biopsies when available.[4]

Primary Target Engagement: Phospho-JNK Inhibition

The activation of JNK involves its phosphorylation. Therefore, a direct way to measure JKC-363's target engagement is to quantify the levels of phosphorylated JNK (p-JNK). A reduction in p-JNK levels following treatment provides strong evidence that the drug is hitting its target.

Workflow for Pharmacodynamic Biomarker Assessment

G cluster_0 Sample Collection cluster_1 Biomarker Analysis cluster_2 Data Readout PatientSample Patient Sample (PBMCs or Tumor Biopsy) Lysate Prepare Protein Lysate (with Phosphatase Inhibitors) PatientSample->Lysate RNA Isolate Total RNA PatientSample->RNA WB Western Blot Lysate->WB qPCR RT-qPCR RNA->qPCR p_JNK p-JNK / Total JNK Ratio WB->p_JNK p_cJun p-c-Jun / Total c-Jun Ratio WB->p_cJun GeneExp Target Gene Expression (e.g., c-Fos, JUNB) qPCR->GeneExp

Caption: Workflow for assessing pharmacodynamic biomarkers following JKC-363 treatment.

Protocol 2.1.1: Western Blotting for Phospho-JNK

This protocol details the detection of p-JNK in protein lysates. The key to a successful phospho-protein western blot is the preservation of the phosphorylation state during sample preparation.[8][9][10]

  • Sample Lysis:

    • Harvest cells (e.g., PBMCs) and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in RIPA or a similar lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail. This is a critical step to prevent dephosphorylation by endogenous phosphatases.[9][10]

    • Keep samples on ice at all times.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation & Gel Electrophoresis:

    • To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., ß-mercaptoethanol or DTT).

    • Denature the samples by heating at 95°C for 5 minutes.[9]

    • Load the samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[8][9]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[8][9]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using non-fat milk for blocking , as it contains phosphoproteins (like casein) that can cause high background with phospho-specific antibodies.[9][11]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK (e.g., anti-phospho-SAPK/JNK (Thr183/Tyr185)).

    • The following day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK. This allows for the calculation of the p-JNK/total JNK ratio, providing a more accurate measure of target inhibition.

Downstream Pathway Modulation

Confirming that JKC-363 inhibits JNK phosphorylation is the first step. The next is to demonstrate that this inhibition translates to a functional blockade of the downstream signaling pathway. c-Jun, a key transcription factor and a direct substrate of JNK, is an excellent biomarker for this purpose.[12]

Protocol 2.2.1: Western Blotting for Phospho-c-Jun

This protocol is identical to the one described for p-JNK (Protocol 2.1.1) but utilizes a primary antibody specific for phospho-c-Jun (e.g., at Ser73). The membrane should subsequently be stripped and re-probed for total c-Jun to normalize the data.

Protocol 2.2.2: Quantitative PCR (qPCR) for JNK-Responsive Genes

JNK activation ultimately leads to changes in gene expression.[12] Measuring the mRNA levels of JNK target genes can provide a quantitative measure of pathway inhibition.

  • RNA Isolation:

    • Isolate total RNA from patient samples (PBMCs or biopsies) using a standard method such as TRIzol or a column-based kit.

  • cDNA Synthesis:

    • Perform reverse transcription on 1 µg of total RNA to synthesize complementary DNA (cDNA) using a high-capacity cDNA synthesis kit.[13] A mix of oligo(dT) and random primers is often recommended for comprehensive transcript coverage.[13]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix. A typical reaction includes:

      • SYBR Green Master Mix (containing dNTPs, DNA polymerase, and SYBR Green dye).[14][15]

      • Forward and reverse primers for the target gene (e.g., c-FOS, JUNB) and a stable housekeeping gene (e.g., GAPDH, ACTB).

      • Diluted cDNA template.

  • Thermal Cycling:

    • Perform the qPCR on a real-time PCR instrument. A typical cycling protocol is:

      • Initial denaturation (e.g., 95°C for 2 minutes).

      • 40 cycles of: Denaturation (95°C for 15 seconds) and Annealing/Extension (60°C for 1 minute).[14]

  • Data Analysis:

    • Calculate the change in target gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene. A decrease in the expression of JNK target genes post-treatment would indicate effective pathway modulation.

Efficacy Assessment: Measuring the Therapeutic Effect of JKC-363

While pharmacodynamic markers confirm the mechanism of action, efficacy assays measure the desired therapeutic outcome. These can be performed in vitro using cell-based models and in vivo in preclinical animal models.

In Vitro Efficacy: Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effect of a drug on cancer cells.[7] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method that quantifies ATP, an indicator of metabolically active cells.[16][17]

Protocol 3.1.1: CellTiter-Glo® Viability Assay

  • Cell Plating:

    • Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of JKC-363.

    • Treat the cells with varying concentrations of JKC-363 and incubate for a specified period (e.g., 72 hours). Include vehicle-only control wells.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[16][18]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16][18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate reader.

    • Plot the luminescence signal against the drug concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical In Vitro Efficacy of JKC-363

Cell LineTissue of OriginJKC-363 IC50 (nM)
A549Lung Carcinoma150
PANC-1Pancreatic Carcinoma85
HCT116Colorectal Carcinoma220
MDA-MB-231Breast Carcinoma110
In Vivo Efficacy: Preclinical Tumor Models

In vivo models are critical for evaluating a drug's therapeutic potential in a complex biological system.[19] Subcutaneous xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard approach.[20][21]

JNK Signaling Pathway and JKC-363 Inhibition

G Stress Cellular Stress / Cytokines Receptor Receptor Stress->Receptor MAP3K MAP3K (e.g., ASK1, MEKK1) Receptor->MAP3K MAP2K MKK4/7 MAP3K->MAP2K JNK JNK MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation JKC363 JKC-363 JKC363->JNK Inhibition AP1 AP-1 Complex cJun->AP1 GeneExp Gene Expression AP1->GeneExp Response Cellular Response (Proliferation, Survival, Inflammation) GeneExp->Response

Caption: Simplified JNK signaling pathway and the inhibitory action of JKC-363.

Protocol 3.2.1: Monitoring Tumor Growth in Xenograft Models

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups (e.g., vehicle control, JKC-363 at various doses).

  • Treatment Administration:

    • Administer JKC-363 according to the planned schedule (e.g., daily oral gavage).

  • Tumor Volume Measurement:

    • Measure tumor dimensions using digital calipers 2-3 times per week.[20][22]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Note: While calipers are standard, imaging techniques like ultrasound or MRI can provide more accurate and reproducible volume measurements, especially for irregularly shaped tumors.[20][22][23][24]

  • Body Weight Monitoring:

    • Measure the body weight of each animal at the same frequency as tumor measurements. Significant weight loss (>15-20%) can be an indicator of drug toxicity and may require dose adjustment or cessation of treatment.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

Table 2: Hypothetical In Vivo Efficacy of JKC-363 in a PANC-1 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³)% TGIMean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2
JKC-36310875 ± 11030+4.8
JKC-36330450 ± 9564+1.5
JKC-363100180 ± 5586-3.7

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for monitoring the clinical and preclinical activity of JKC-363. By integrating pharmacodynamic assays to confirm target engagement with rigorous efficacy assessments, research and development teams can build a comprehensive data package. This approach not only facilitates a deeper understanding of JKC-363's mechanism of action but is also essential for making informed decisions during drug development, ultimately accelerating the delivery of a potentially effective therapy to patients.

References

  • Pharmacodynamics: biological activity of targeted therapies in clinical trials. PubMed. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Gene expression analysis by quantitative Real-Time PCR (qPCR). Protocols.io. [Link]

  • Pharmacodynamic biomarkers for molecular cancer therapeutics. PubMed. [Link]

  • Evaluation of Pharmacodynamic Responses to Cancer Therapeutic Agents Using DNA Damage Markers. AACR Journals. [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). N/A. [Link]

  • Monitoring and modulation of the tumor microenvironment for enhanced cancer modeling. APL Bioengineering. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Quantitative Real Time PCR Protocol. Stack Lab. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Good practice guide for the application of quantitative PCR (qPCR). Gene-Quantification. [Link]

  • Tumor volume imaging and body weight monitoring. Bio-protocol. [Link]

  • Exploring the Benefits of Pharmacodynamic Assay of Cancer Research and Drug Development. Walsh Medical Media. [Link]

  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PMC - PubMed Central. [Link]

  • Monitoring response to treatment in patients utilizing PET. PubMed. [Link]

  • Subcutaneous tumor volume measurements: the method matters. Selvita. [Link]

  • In Vivo Metastasis Assays. Reaction Biology. [Link]

  • Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements. NIH. [Link]

  • Abstract 58: Subcutaneous tumor volume measurements: The method matters. AACR Journals. [Link]

  • Anticancer Drug Pharmacodynamic. Creative Biolabs. [Link]

  • Assays for Monitoring Cellular Immune Responses to Active Immunotherapy of Cancer. Clinical Cancer Research - AACR Journals. [Link]

  • (EN) Webinar: Visualization of Immune Cell Biodistribution in Cancer Cells. YouTube. [Link]

  • Biomarkers for Predicting Response to Personalized Immunotherapy in Gastric Cancer. N/A. [Link]

  • miR-363-5p regulates liver disease via the MAPK/ERK signaling pathway by targeting CPEB2 in chicken. PMC - PubMed Central. [Link]

  • Ulefnersen. ALZFORUM. [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Biomarkers of Immunotherapy Response in Patients with Non-Small-Cell Lung Cancer: Microbiota Composition, Short-Chain Fatty Acids, and Intestinal Permeability. PMC - PubMed Central. [Link]

  • NSCLC Biomarkers to Predict Response to Immunotherapy with Checkpoint Inhibitors (ICI): From the Cells to In Vivo Images. MDPI. [Link]

  • The role of JNK signaling pathway in organ fibrosis. PMC - PubMed Central. [Link]

  • Ionis initiates Phase 3 trial of novel antisense medicine to treat leading cause of juvenile-onset ALS. N/A. [Link]

  • Predictive biomarkers for response to immune checkpoint inhibitors in lung cancer: PD-L1 and beyond. PubMed. [Link]

  • Biomarkers of response to checkpoint inhibitors in untreated mNSCLC. VJOncology. [Link]

  • FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS). ClinicalTrials.gov. [Link]

  • Signal transduction - JNK pathway Pathway Map. Bio-Rad. [Link]

  • ALS Clinical Trials Unboxed: Ionis Pharmaceuticals (ION363). YouTube. [Link]

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Troubleshooting & Optimization

JKC 363 CNS Delivery: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for JKC 363. This guide is designed for our research and drug development partners to navigate the complexities of delivering this compound to the central nervous system (CNS). As a potent and selective c-Jun N-terminal kinase (JNK) inhibitor, this compound holds immense promise for neurodegenerative diseases. However, its physicochemical properties present significant challenges to achieving therapeutic concentrations in the brain.[1] This document provides in-depth, field-proven insights and protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Activation of the JNK pathway is implicated in the disruption of the blood-brain barrier (BBB) and neuronal death in various CNS diseases.[1] By inhibiting JNK, this compound aims to protect BBB integrity and reduce neuroinflammation and apoptosis.

Q2: What are the primary obstacles to delivering this compound to the CNS? A2: The main challenges stem from the inherent protective mechanisms of the brain and the physicochemical properties of this compound. These include:

  • The Blood-Brain Barrier (BBB): A tightly regulated interface that prevents most small molecules from entering the brain from the systemic circulation.[2][3]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for efflux transporters like P-gp, which actively pump the compound out of brain endothelial cells, reducing its net accumulation.[4][5]

  • Low Aqueous Solubility: this compound is a highly lipophilic compound, leading to poor solubility in aqueous-based formulation vehicles, which complicates administration.[6][7]

  • High Plasma Protein Binding: Due to its lipophilicity, this compound exhibits significant binding to plasma proteins. Only the unbound fraction of a drug can cross the BBB, so high binding effectively lowers the concentration gradient driving brain penetration.[8]

Q3: What is the recommended starting point for formulation development? A3: For initial preclinical studies, a formulation strategy aimed at improving solubility is crucial. A common approach is to first create a stock solution by dissolving this compound in a minimal amount of an organic solvent like DMSO, and then diluting this stock into a well-tolerated vehicle such as a solution containing polyethylene glycol (PEG) or cyclodextrins.[9] For more advanced studies, nanoparticle-based formulations are recommended to enhance bioavailability and BBB penetration (see Troubleshooting and Protocols sections).[10][11]

Troubleshooting Guide: Low CNS Exposure of this compound

This section addresses the most common issue reported by researchers: detecting insufficient concentrations of this compound in the brain or CSF after systemic administration.

Issue 1: Poor Bioavailability and Low Plasma Concentration

Observation: You administer this compound systemically (e.g., IV, IP, or oral) but find that the plasma concentration (AUC) is unexpectedly low.

Possible Causes:

  • Precipitation upon Injection: The compound may be precipitating out of your formulation when introduced into the aqueous environment of the bloodstream. This is common when using high concentrations of organic solvents like DMSO.[9]

  • Poor Oral Absorption: If administering orally, the low aqueous solubility of this compound severely limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[7][12]

  • Rapid Metabolism: The compound may be undergoing rapid first-pass metabolism in the liver, clearing it from circulation before it has a chance to reach the brain.

Recommended Solutions:

  • Optimize Formulation for Solubility:

    • Reduce DMSO Concentration: Aim for a final DMSO concentration of <10% in the injected solution. Use co-solvents like PEG 300/400 or Solutol HS 15 to maintain solubility.

    • Utilize Solubilizing Excipients: For oral delivery, consider formulating this compound as a solid dispersion with carriers like Pluronic F-68 or as a cocrystal to enhance dissolution and absorption.[6][12]

    • Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or liposomes can protect it from metabolism, increase circulation time, and improve overall bioavailability.[5][11][13]

  • Assess Bioavailability:

    • Perform a pharmacokinetic study comparing intravenous and oral administration to determine the absolute oral bioavailability.[14][15] This will help differentiate between poor absorption and other clearance mechanisms.

Issue 2: Low Brain-to-Plasma (Kp) Ratio

Observation: Plasma concentrations of this compound are adequate, but brain homogenate or CSF analysis reveals very low levels of the compound.

Possible Causes:

  • High P-gp Efflux: The BBB actively removes this compound. This is a primary barrier for many lipophilic CNS drug candidates.[4][5] The ABC efflux transporters at the BBB can significantly limit the brain penetration of drugs that would otherwise be able to cross.[4]

  • Suboptimal Physicochemical Properties: While some lipophilicity is needed to cross the lipid membranes of the BBB, excessive lipophilicity (LogP > 3) can lead to high plasma protein binding and sequestration in lipid-rich tissues, reducing the free fraction available to enter the brain.[3][8]

  • Inefficient Passive Diffusion: The molecular structure of this compound (e.g., high molecular weight or a large number of hydrogen bond donors) may inherently limit its ability to passively diffuse across the tight junctions of the BBB.[3]

Recommended Solutions:

  • Inhibit Efflux Transporters:

    • Co-administration with P-gp Inhibitors: In preclinical models, co-administering a known P-gp inhibitor like verapamil or cyclosporine can transiently increase this compound's brain penetration. Note: This is a research tool to confirm P-gp involvement and is not a viable clinical strategy due to toxicity.

    • Formulation with Pluronics: Certain polymers, such as Pluronic block copolymers (e.g., P85), can inhibit P-gp efflux transporters and enhance drug transport to the CNS.[5][11]

  • Enhance Transport Across the BBB:

    • Prodrug Approach: Modify this compound into a more lipophilic prodrug that crosses the BBB more efficiently and is then converted to the active compound within the CNS.[4][16]

    • Receptor-Mediated Transcytosis: Conjugate this compound-loaded nanoparticles to ligands that target receptors expressed on brain endothelial cells, such as the transferrin receptor. This "Trojan horse" approach utilizes the brain's natural transport systems to ferry the drug across the BBB.[2][5][17]

  • Quantify Unbound Drug Concentration:

    • The most clinically relevant measure of CNS penetration is the unbound brain-to-plasma partition ratio (Kp,uu).[18][19] It is critical to measure plasma protein binding and brain tissue binding (e.g., via equilibrium dialysis) to calculate Kp,uu.[19] A Kp,uu value > 0.3 is often considered indicative of good human brain exposure.[18]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing and solving low CNS exposure of this compound.

G start Start: Low In Vivo CNS Efficacy of this compound pk_study Step 1: Conduct IV & PO Pharmacokinetic (PK) Study start->pk_study check_plasma Analyze Plasma Concentration (AUC) pk_study->check_plasma low_plasma Issue: Low Plasma AUC check_plasma->low_plasma Low good_plasma Plasma AUC is Adequate check_plasma->good_plasma Adequate solubility Hypothesis: Poor Solubility / Bioavailability low_plasma->solubility brain_ratio Step 2: Measure Brain-to-Plasma Ratio (Kp) & Kp,uu good_plasma->brain_ratio sol_solution1 Solution: Optimize Formulation (Co-solvents, Nanoparticles) solubility->sol_solution1 sol_solution2 Solution: Consider Solid Dispersion or Cocrystal for Oral Delivery solubility->sol_solution2 check_brain Analyze Kp,uu brain_ratio->check_brain low_brain Issue: Low Kp,uu (<0.3) check_brain->low_brain Low good_brain Kp,uu is Adequate (>0.3) check_brain->good_brain Adequate efflux Hypothesis: High P-gp Efflux or Poor BBB Permeability low_brain->efflux target_engagement Investigate Target Engagement & Pharmacodynamics (PD) in the CNS good_brain->target_engagement efflux_solution1 Solution: Formulate with P-gp Inhibitors (e.g., Pluronics) efflux->efflux_solution1 efflux_solution2 Solution: Receptor-Mediated Delivery (e.g., Transferrin-conjugated Nanoparticles) efflux->efflux_solution2

Caption: Troubleshooting workflow for low CNS exposure of this compound.

Barriers to CNS Delivery Diagram

This diagram illustrates the primary physiological and chemical hurdles this compound must overcome to reach its target in the brain.

Barriers cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier (BBB) cluster_cns CNS Parenchyma drug_bound This compound (Bound to Albumin) drug_free This compound (Free) drug_bound->drug_free Equilibrium endothelial_cell Lumen Endothelial Cell Abluminal drug_free->endothelial_cell:lumen Passive Diffusion target Neuronal Target (JNK) endothelial_cell:abluminal->target Reaches Target pgp P-gp Efflux Pump pgp->drug_free Efflux

Caption: Key barriers limiting this compound delivery to the CNS.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles for enhanced bioavailability and potential for surface modification.[5]

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer, probe sonicator, rotary evaporator, ultracentrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 20 mL of deionized water. This will act as the surfactant.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Immediately after adding the organic phase, sonicate the mixture on ice for 3 minutes (30 seconds on, 10 seconds off cycles) using a probe sonicator set to 40% amplitude. This creates a nano-emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure for 2-3 hours to form solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove excess PVA.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration (e.g., sterile PBS) or lyophilize for long-term storage.

  • Characterization (Self-Validation): Before in vivo use, characterize the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine drug loading and encapsulation efficiency using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

Protocol 2: In Vitro BBB Permeability Assay

This assay uses a cell-based model to assess the permeability of this compound and evaluate its potential as a P-gp substrate.[17][20]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium, Hank's Balanced Salt Solution (HBSS)

  • This compound, Propranolol (high permeability control), Atenolol (low permeability control)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of Transwell inserts at a high density and allow them to form a confluent monolayer over 3-5 days.

  • Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm monolayer integrity. A high TEER value indicates the formation of tight junctions.[21]

  • Permeability Assessment (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS containing this compound (and control compounds in separate wells) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS.

  • Efflux Ratio Assessment (Basolateral to Apical - B to A):

    • In a separate set of wells, perform the transport experiment in the reverse direction. Add the compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • P-gp Inhibition: Repeat the A to B and B to A experiments in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to determine if efflux can be blocked.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).

    • Interpretation: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms the involvement of P-gp.

Reference Data

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for CNS Delivery
Molecular Weight485 g/mol Slightly above the optimal <450 Da, may slightly hinder passive diffusion.
LogP4.2High lipophilicity; good for membrane crossing but risks high plasma protein binding and P-gp efflux.[8]
Aqueous Solubility< 0.1 µg/mLVery low; requires advanced formulation for both oral and parenteral routes.[7]
pKa8.5 (basic)Primarily ionized at physiological pH, which can limit passive diffusion.
H-Bond Donors/Acceptors2 / 5Within acceptable limits for CNS-likeness.

References

  • (Reference details to be populated
  • Advanced Formulation Strategies for Central Nervous System Drug Delivery. (n.d.). Google Books.
  • Approaches to CNS Drug Delivery with a Focus on Transporter-Medi
  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014, May 10). Dove Press.
  • Small endogenous molecules as moiety to improve targeting of CNS drugs. (n.d.). Taylor & Francis.
  • Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC. (n.d.).
  • Strategies for drug delivery to the central nervous system by systemic route. (n.d.). Taylor & Francis.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. (n.d.).
  • Polymers for CNS drug delivery. (n.d.). Pharmaceutical Technology.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (n.d.). MDPI.
  • Assessing central nervous system drug delivery. (n.d.). Taylor & Francis.
  • Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792 - Benchchem. (n.d.). BenchChem.
  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery - MDPI. (n.d.). MDPI.
  • Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery. (2025, October 16). MDPI.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - OUCI. (n.d.). OUCI.
  • Challenges and Solutions in CNS Drug Delivery - Proventa International. (n.d.).
  • Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer's Disease and Brain Tumors - PubMed Central. (n.d.).
  • CNS Delivery of Drugs: Challenges and Chances - Walsh Medical Media. (2012, August 10). Walsh Medical Media.
  • Enhancing the bioavailability of ABT-963 using solid dispersion containing Pluronic F-68. (n.d.). PubMed.
  • Recent Advances in Improving Oral Drug Bioavailability by Cocrystals - PubMed. (n.d.). PubMed.
  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC - NIH. (2023, June 8).
  • Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs - PubMed. (2018, March 25). PubMed.
  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PubMed. (2023, June 8). PubMed.

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JKC-363 Solution Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for JKC-363. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for maintaining the stability of JKC-363 in solution. As a cyclic peptide with a critical disulfide bridge, understanding its handling and storage requirements is paramount for reproducible and reliable experimental outcomes. This document provides a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is JKC-363 and why is its stability in solution a concern?

JKC-363 is a synthetic cyclic peptide. Its structure is defined by the sequence {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, with a disulfide bridge between the Mpa¹ and Cys⁸ residues. This cyclic structure is crucial for its biological activity. Like many peptides, JKC-363 is susceptible to degradation in solution, which can compromise its structural integrity and, consequently, its efficacy in experiments. The primary concerns for its stability revolve around hydrolysis of peptide bonds, oxidation of sensitive amino acid residues, and, critically, the integrity of the disulfide bond.

Q2: What are the main factors that can compromise the stability of JKC-363 in solution?

Several factors can negatively impact the stability of JKC-363 in solution:

  • pH: The pH of the solution is a critical determinant of stability. Disulfide bonds, like the one in JKC-363, are known to be susceptible to degradation under alkaline conditions (pH > 8)[1][2][3]. A slightly acidic to neutral pH is generally preferred for storage.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, both stock and working solutions of JKC-363 should be kept at low temperatures.

  • Solvent: The choice of solvent can influence the solubility and stability of the peptide. While aqueous buffers are necessary for most biological assays, prolonged storage in these buffers can lead to hydrolysis.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation due to the formation of ice crystals and pH shifts in the frozen state[4].

  • Light and Oxygen: Exposure to light and atmospheric oxygen can promote the oxidation of sensitive amino acid residues within the peptide, potentially affecting its activity[5][6].

Q3: I've observed a loss of activity in my experiments using a previously prepared JKC-363 solution. What could be the cause?

A gradual loss of activity is a common indicator of peptide degradation. Based on the structure of JKC-363, several factors could be at play:

  • Disulfide Bond Reduction or Scrambling: If the solution was stored at an inappropriate pH or for an extended period, the disulfide bridge may have been compromised.

  • Peptide Hydrolysis: Over time, especially in aqueous buffers, the peptide bonds can undergo hydrolysis, leading to fragmentation of the peptide.

  • Oxidation: Residues such as Tryptophan (Trp) are susceptible to oxidation, which can alter the peptide's conformation and activity.

To troubleshoot this, it is recommended to prepare a fresh stock solution from lyophilized powder and compare its activity to the older solution.

Protocols for Enhancing JKC-363 Stability

To ensure the integrity and activity of your JKC-363, adhere to the following protocols for preparation, storage, and handling.

Protocol 1: Preparation of a Concentrated Stock Solution

The initial preparation of a concentrated stock solution is a critical step in maintaining the long-term stability of JKC-363.

Materials:

  • Lyophilized JKC-363 powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO) or sterile, distilled water.

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes.

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized JKC-363 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can accelerate degradation[6].

  • Solvent Selection: While ChemicalBook indicates water solubility up to 1 mg/mL, for a concentrated stock solution intended for long-term storage, using a non-aqueous solvent like high-purity DMSO is often preferable to minimize hydrolysis.

  • Reconstitution: Carefully add the calculated volume of your chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Visually inspect the solution to confirm there are no particulates.

  • Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles[4].

  • Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and date of preparation.

Protocol 2: Long-Term and Short-Term Storage of JKC-363 Solutions

Proper storage is paramount for preserving the activity of your JKC-363 solutions.

Storage Conditions:

Solution TypeStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CYearsStore in a desiccated, dark environment[5][7].
DMSO Stock Solution -20°CUp to 1-2 weeksFor more extended storage, -80°C is recommended.
DMSO Stock Solution -80°CMonthsProtect from light[6].
Aqueous Working Solution 2-8°CUp to 1 weekPrepare fresh before use if possible. Avoid prolonged storage.
Aqueous Working Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[6].
Protocol 3: Preparation of Aqueous Working Solutions from Stock

For most biological experiments, you will need to dilute your concentrated stock solution into an aqueous buffer.

Procedure:

  • Thawing: Retrieve a single aliquot of your concentrated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Just before your experiment, dilute the stock solution to the final desired concentration in your pre-chilled experimental buffer. It is advisable to use a buffer with a pH between 5 and 7 for optimal stability.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause peptide aggregation or degradation.

  • Immediate Use: Use the freshly prepared aqueous working solution as soon as possible. If immediate use is not possible, store it on ice for the duration of the experiment.

  • Discard Unused Solution: Do not re-freeze any unused portion of the aqueous working solution. It is best practice to discard it to ensure the highest quality for subsequent experiments.

Visualizing the Workflow for JKC-363 Handling

The following diagram illustrates the recommended workflow for preparing and storing JKC-363 to maximize its stability.

JKC363_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use lyophilized Lyophilized JKC-363 equilibrate Equilibrate to Room Temp lyophilized->equilibrate 1. reconstitute Reconstitute in DMSO/Water equilibrate->reconstitute 2. aliquot Aliquot into Single-Use Tubes reconstitute->aliquot 3. long_term Long-Term Storage -80°C aliquot->long_term Months short_term Short-Term Storage -20°C aliquot->short_term Weeks thaw Thaw Single Aliquot long_term->thaw short_term->thaw dilute Dilute in Aqueous Buffer (pH 5-7) thaw->dilute 4. use Immediate Use in Experiment dilute->use 5. discard Discard Unused Solution use->discard 6.

Caption: Recommended workflow for preparing and storing JKC-363 solutions.

Troubleshooting Common Stability Issues

The following flowchart provides a systematic approach to troubleshooting common issues related to JKC-363 instability.

Troubleshooting_JKC363 start Inconsistent or Poor Experimental Results check_solution_age Is the working solution freshly prepared? start->check_solution_age check_stock_age How old is the stock solution? check_solution_age->check_stock_age Yes prepare_fresh_stock Prepare a fresh stock solution from lyophilized powder. check_solution_age->prepare_fresh_stock No check_storage How was the stock solution stored? check_stock_age->check_storage < 1 month check_stock_age->prepare_fresh_stock > 1 month or unknown check_ph What is the pH of the experimental buffer? check_storage->check_ph -80°C, single-use aliquots aliquot_and_store Aliquot and store properly (-80°C for long-term). check_storage->aliquot_and_store Improperly (e.g., repeated freeze-thaw) adjust_ph Adjust buffer pH to 5-7. check_ph->adjust_ph pH > 8 or < 5 retest Retest with fresh solution. check_ph->retest pH 5-7 prepare_fresh_stock->retest aliquot_and_store->retest adjust_ph->retest

Sources

Technical Support Center: Investigating the Long-Term Preclinical Toxicity of JKC-363

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for JKC-363, a selective, small-molecule inhibitor of the C-C Chemokine Receptor 7 (CCR7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing the long-term toxicological profile of JKC-363 in preclinical models. Our goal is to provide you with the technical insights and practical methodologies required to design robust, self-validating experiments and troubleshoot common challenges.

Introduction: The Importance of Long-Term Toxicity Assessment for a CCR7 Inhibitor

JKC-363 targets CCR7, a key chemokine receptor involved in immune cell trafficking, lymph node homing, and increasingly implicated in the metastasis of various cancers.[1][2][3] While its on-target effect is promising for therapeutic intervention, long-term administration necessitates a thorough understanding of its safety profile. Chronic inhibition of a pathway integral to immune surveillance could lead to unforeseen consequences, including immunosuppression, off-target toxicities, or adverse effects from drug metabolites.[4]

This guide provides a framework for identifying and characterizing these potential liabilities early in the drug development process, ensuring the generation of reliable data for IND-enabling studies.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during your long-term experiments with JKC-363.

Q1: We are observing significant cytotoxicity in our cancer cell line after 5 days of continuous exposure to JKC-363, even at concentrations that were non-toxic in short-term (48-72h) assays. Is this expected?

A1: This is a critical and not uncommon observation in long-term studies. The discrepancy between short-term and long-term viability can be attributed to several factors:

  • Compound Accumulation: Over time, the compound or its metabolites may accumulate within the cells to a toxic level.

  • Metabolic Stress: Chronic inhibition of the CCR7 pathway may induce metabolic reprogramming. While cells can compensate in the short term, prolonged pathway blockade can lead to energy crises, particularly in cells that can circumvent mitochondrial dysfunction by accelerating glycolysis (the Crabtree effect).[5]

  • Mitochondrial Toxicity: A significant number of drug-induced toxicities are linked to mitochondrial dysfunction.[6][7] What appears as acceptable cytotoxicity in a 72-hour assay might be the start of a cascade leading to mitochondrial collapse over a longer period.

  • Target-Related Effects: CCR7 signaling can mediate cell survival.[2][8] Chronic inhibition might be required to overcome cellular resilience mechanisms, leading to delayed apoptosis.

Troubleshooting Steps:

  • Confirm Compound Stability: Verify the stability of JKC-363 in your culture medium over the 5-day period. Degradation could lead to toxic byproducts.

  • Perform a Dose and Time-Course Study: Run a matrix of concentrations and time points (e.g., 3, 5, 7, and 14 days) to characterize the onset of toxicity.

  • Investigate Mitochondrial Health: Proceed to the protocols for assessing mitochondrial toxicity (see Protocol 2 below). Key indicators include changes in oxygen consumption rate (OCR) and mitochondrial membrane potential.[7][9][10]

Q2: How can we differentiate between on-target CCR7 inhibition-related toxicity and off-target effects in our long-term in vitro models?

A2: This is a fundamental question in preclinical toxicology. A multi-pronged approach is necessary to distinguish intended pharmacology from unintended toxicity.

  • Use of Controls:

    • Rescue Experiments: If the toxicity is on-target, it might be reversible. Can you wash out the compound and observe a recovery in cell health? Can the phenotype be rescued by activating a downstream node in the CCR7 pathway?

    • Negative Control Cell Line: Use a cell line that does not express CCR7 or has a knockout/knockdown of the gene. If JKC-363 remains toxic in these cells, it strongly suggests an off-target mechanism.

  • Off-Target Profiling:

    • Kinase Panels: While JKC-363 is not primarily a kinase inhibitor, many small molecules show cross-reactivity. Screening against a broad panel of kinases can reveal unexpected interactions that could be responsible for toxicity.[11][12][13][14]

    • Chemical Proteomics: This technique can identify protein targets by capturing them from cell lysates using a chemical probe derived from JKC-363, potentially uncovering novel off-targets.[11]

Q3: What are the most suitable in vitro models for assessing the chronic toxicity of JKC-363, especially for potential hepatotoxicity?

A3: Standard 2D cell cultures often fail to predict long-term human toxicity because they lack physiological relevance and de-differentiate over time.[15][16] For chronic studies, more advanced models are recommended:

  • 3D Spheroid/Organoid Cultures: These models better replicate the cell-cell interactions and microenvironment of native tissue. Human iPSC-derived organoids (e.g., liver organoids) are becoming the standard for predictive toxicology as they can maintain their phenotype for extended periods.[16]

  • Bioreactor Systems: Static-cell bioreactors or flow-cell systems can maintain long-term cultures (e.g., 4+ weeks) by providing continuous nutrient supply and waste removal, which is crucial for mimicking chronic exposure.[17]

  • Primary Human Hepatocytes: While considered a gold standard, their use in long-term culture is limited by rapid de-differentiation.[16] Co-culture models with other liver cell types can extend their viability and functionality.

Q4: We are planning our first in vivo long-term toxicity study for JKC-363 in rodents. What are the key design considerations?

A4: A well-designed in vivo study is critical for regulatory submission. Key considerations include:

  • Species Selection: Justify the choice of species (e.g., rat and a non-rodent like a beagle) based on similarities in CCR7 expression, compound metabolism, and pharmacokinetic profiles compared to humans.[4]

  • Dose Selection: Dose levels should be based on prior short-term toxicity and efficacy studies. Typically, this includes a control group and three dose levels (low, mid, high) designed to establish a margin of safety and identify a Maximum Tolerated Dose (MTD).[18]

  • Duration: The duration of the study depends on the intended clinical use. For drugs intended for chronic use, studies of 6 months in rodents and 9 months in non-rodents are often required.[19]

  • Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and full histopathological examination of all major organs.

  • Toxicokinetics (TK): TK analysis is essential to correlate the observed toxic effects with the level of drug exposure.[4] Samples should be collected on the first and last days of dosing to assess accumulation and steady-state levels.

Troubleshooting Guides & Experimental Workflows

Workflow 1: Investigating Unexpected Long-Term Cytotoxicity

This workflow provides a logical sequence of experiments to diagnose the root cause of delayed cytotoxicity observed with JKC-363.

G cluster_0 Phase 1: Verification & Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: On-Target vs. Off-Target A Unexpected Cytotoxicity Observed at Day >3 B Confirm Compound Stability & Integrity in Media A->B C Detailed Time-Course & Dose-Response Assay (e.g., 3, 5, 7, 10, 14 days) B->C D Determine Onset & TC50 (Toxic Concentration, 50%) C->D E Assess Mitochondrial Health (See Protocol 2) D->E F Assess Apoptosis Markers (Caspase 3/7, Annexin V) D->F G Mitochondrial Dysfunction? E->G H Apoptosis Confirmed? F->H I Test in CCR7 Knockout or Low-Expressing Cells G->I No J Perform Off-Target Screen (e.g., Kinome Panel) G->J Yes H->J Yes K Toxicity Persists? I->K L Likely Off-Target Effect K->L Yes M Likely On-Target Effect K->M No

Caption: Workflow for diagnosing delayed-onset cytotoxicity.

Key Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay in 3D Spheroid Culture

This protocol describes a 14-day viability assay using a 3D spheroid model to better mimic in vivo conditions.

Materials:

  • Ultra-Low Attachment 96-well spheroid microplates

  • Cancer cell line of interest (e.g., CCR7-positive breast cancer line)

  • Cell culture medium, FBS, antibiotics

  • JKC-363 stock solution (in DMSO)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar

  • Plate-reading luminometer

Methodology:

  • Spheroid Formation: Seed cells in Ultra-Low Attachment plates at a pre-optimized density (e.g., 2,000 cells/well). Centrifuge briefly (e.g., 300 x g for 5 min) to facilitate aggregation. Allow spheroids to form for 72 hours.

  • Dosing Preparation: Prepare a serial dilution of JKC-363 in culture medium. Include a vehicle control (DMSO concentration matched to the highest JKC-363 dose) and a positive control (e.g., Staurosporine).

  • Initial Dosing (Day 0): Carefully remove 50% of the medium from each well and replace it with an equal volume of the corresponding drug dilution. This is Day 0 of the treatment period.

  • Re-dosing Regimen: Repeat the 50% medium exchange with fresh drug-containing medium every 3-4 days to maintain compound concentration and replenish nutrients.

  • Viability Assessment (Day 14):

    • Equilibrate the plate and the CellTiter-Glo 3D reagent to room temperature.

    • Add a volume of reagent equal to the volume of media in the well.

    • Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curve and calculate the TC50 (Toxic Concentration, 50%) value.

Self-Validation & Controls:

  • Vehicle Control: Essential to ensure the solvent (DMSO) is not causing toxicity.

  • Positive Control: Confirms the assay system is responsive to a known cytotoxic agent.

  • Spheroid Size Monitoring: Image spheroids at regular intervals. A decrease in size or loss of integrity can be a morphological indicator of toxicity.

Protocol 2: Assessing Mitochondrial Toxicity using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a sensitive readout of mitochondrial health.[5]

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cell line of interest

  • JKC-363

  • Seahorse XF Calibrant

  • Seahorse XF Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)

Methodology:

  • Cell Plating: Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • Long-Term Treatment: Treat cells with JKC-363 at various concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrate and incubate in a non-CO2 incubator at 37°C.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C.

  • Mito Stress Test Execution:

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports.

    • Place the cell plate into the Seahorse XF Analyzer and initiate the run.

    • The instrument will measure baseline OCR, then sequentially inject the compounds to measure key parameters of mitochondrial function.

  • Data Analysis:

    • The Seahorse software will calculate the following parameters:

      • Basal Respiration: Baseline oxygen consumption.

      • ATP-Linked Respiration: OCR decrease after Oligomycin injection.

      • Maximal Respiration: OCR increase after FCCP injection.

      • Reserve Capacity: Difference between maximal and basal respiration.

    • Compare these parameters between JKC-363 treated and vehicle control cells. A significant decrease in any of these parameters indicates mitochondrial toxicity.

Data Interpretation Table:

ParameterIndication of Toxicity if Significantly Decreased
Basal RespirationGeneral impairment of mitochondrial function.
ATP-Linked RespirationInhibition of ATP synthase or substrate oxidation.
Maximal RespirationImpairment of the electron transport chain.
Reserve CapacityReduced ability of cells to respond to energy stress.

Signaling Pathway Visualization

CCR7 Signaling Cascade

The following diagram illustrates the primary signaling pathways activated upon ligand (CCL19/CCL21) binding to CCR7. Chronic inhibition of this axis by JKC-363 is the intended therapeutic mechanism, but understanding these pathways is key to predicting on-target effects.[1][3][8]

G Ligand CCL19 / CCL21 CCR7 CCR7 Receptor Ligand->CCR7 Binds G_protein Gαi Protein CCR7->G_protein Activates STAT3 STAT3 CCR7->STAT3 via other adaptors JKC363 JKC-363 JKC363->CCR7 Inhibits PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Migration Migration & Invasion ERK->Migration STAT3->Cell_Survival

Caption: Simplified CCR7 signaling pathways.

References

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Agilent. (n.d.). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. Retrieved from [Link]

  • Hofmann, U., et al. (2009). Long-term in vitro toxicity models: comparisons between a flow-cell bioreactor, a static-cell bioreactor and static cell cultures. PubMed. Retrieved from [Link]

  • Rath, N., et al. (2021). C-C Chemokine Receptor 7 in Cancer. PubMed Central. Retrieved from [Link]

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. PubMed. Retrieved from [Link]

  • Arimont, M., et al. (2021). CCR7 in Blood Cancers – Review of Its Pathophysiological Roles and the Potential as a Therapeutic Target. Frontiers in Immunology. Retrieved from [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. Retrieved from [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Retrieved from [Link]

  • Al-Hossaini, A. M., et al. (2021). The Role of CCL21/CCR7 Chemokine Axis in Breast Cancer Progression. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). CCR7 as a therapeutic target in Cancer. Retrieved from [Link]

  • Rodrigues, R. M., et al. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). C-C chemokine receptor type 7. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Sullivan, G. J., et al. (2019). Stem cell models as an in vitro model for predictive toxicology. Portland Press. Retrieved from [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Lin, A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • Andrews, L. P., et al. (2024). Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. PubMed Central. Retrieved from [Link]

Sources

JKC 363 Clinical Trials: A Technical Support Center for Managing Adverse Events

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigational compound JKC 363. This guide is designed for researchers, scientists, and drug development professionals involved in the clinical evaluation of this compound. As a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) pathway, this compound offers a promising therapeutic avenue for malignancies with specific FGFR genetic alterations.[1] However, its mechanism of action is intrinsically linked to a unique profile of on-target adverse events (AEs).[2]

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to proactively monitor, grade, and manage these AEs. Our goal is to empower clinical investigators with the knowledge to ensure patient safety and maintain treatment adherence, thereby optimizing the clinical benefits of this compound.[2]

Understanding this compound and the FGFR Signaling Pathway

What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that selectively targets FGFRs, a family of four receptor tyrosine kinases (FGFR1-4).[1] In normal physiology, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation.[3] This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[4] In certain cancers, genetic alterations such as fusions, mutations, or amplifications lead to aberrant, ligand-independent activation of FGFR signaling, driving oncogenesis.[1][3] this compound is designed to bind to the ATP-binding pocket of the FGFR kinase domain, inhibiting its activity and effectively shutting down this pro-tumorigenic signaling.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates JKC363 This compound JKC363->FGFR Inhibits GRB2_SOS1 GRB2/SOS1 FRS2->GRB2_SOS1 PLCg PLCγ FRS2->PLCg PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS1->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

General Principles of Adverse Event Management

How should adverse events be graded in this compound clinical trials?

All adverse events must be graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) , currently version 5.0.[6] This standardized system provides a five-point scale for each AE, ensuring consistent reporting and evaluation across clinical sites.[6][7]

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[7]

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental Activities of Daily Living (ADL).[7]

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[7]

  • Grade 4: Life-threatening consequences; urgent intervention indicated.[7]

  • Grade 5: Death related to AE.[7]

Accurate grading is paramount as it directly informs decisions regarding dose modifications—interruption, reduction, or discontinuation—which are critical for patient safety.[8]

Troubleshooting Guide: Managing On-Target Toxicities

This section provides detailed, Q&A-formatted guides for the most common on-target adverse events associated with this compound.

Hyperphosphatemia

Q1: Why does this compound cause hyperphosphatemia?

Hyperphosphatemia is the most frequently observed on-target AE of FGFR inhibitors, with an incidence ranging from 60% to 85%.[9][10] This occurs because FGFR1, in complex with its co-receptor Klotho, plays a key role in phosphate homeostasis.[3] Specifically, the FGF23-FGFR1 axis in the kidneys promotes phosphate excretion.[10][11] By inhibiting FGFR1, this compound disrupts this negative feedback loop, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[10] This AE can be considered a pharmacodynamic biomarker, as it indicates target engagement.[12]

Q2: How should I monitor for and manage hyperphosphatemia?

Proactive monitoring and a stepwise management approach are essential.

Monitoring Protocol:

  • Baseline: Measure serum phosphate, calcium, and vitamin D levels before initiating this compound.

  • On-treatment: Monitor serum phosphate weekly for the first month, then every 2-3 weeks for the next two months, and monthly thereafter.

Management Workflow:

Hyperphosphatemia_Management Start Monitor Serum Phosphate (P) P_Normal P < 5.5 mg/dL Start->P_Normal P_Elevated1 P = 5.5 - 7.0 mg/dL (Grade 1-2) Start->P_Elevated1 P_Elevated2 P > 7.0 - 10.0 mg/dL (Grade 3) Start->P_Elevated2 P_Elevated3 P > 10.0 mg/dL (Grade 4) Start->P_Elevated3 Action_Continue Continue this compound Monitor Routinely P_Normal->Action_Continue Action_Diet Initiate Low-Phosphate Diet Initiate Phosphate Binders (e.g., sevelamer) P_Elevated1->Action_Diet Action_Hold Hold this compound Continue Diet/Binders P_Elevated2->Action_Hold Action_Stop Permanently Discontinue This compound P_Elevated3->Action_Stop Action_Diet->Start Re-check P in 1 week Action_Reduce Restart this compound at Reduced Dose Level (once P < 5.5 mg/dL) Action_Hold->Action_Reduce

Sources

Avoiding degradation of JKC 363 during experimental procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for JKC 363. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling, storage, and use of this compound in experimental procedures. Our goal is to help you avoid common pitfalls that can lead to compound degradation and ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound is a potent and selective peptide antagonist of the melanocortin-4 receptor (MC4R). Its chemical structure, including a disulfide bridge and modified amino acids, makes it a valuable tool for studying the physiological roles of the MC4R. However, its peptide nature also means it is susceptible to degradation if not handled correctly. This guide will address specific issues you may encounter during your experiments.

Note on Nomenclature: Please be aware of other experimental compounds with similar numerical identifiers, such as the small molecule Z363, which is involved in TAF10 and MYC regulation[1][2][3]. This guide is exclusively for the MC4R antagonist, this compound (CAS 436083-30-6)[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: How should I store this compound upon receipt?

A1: Immediately upon receipt, this compound should be stored at -20°C. It is supplied as a lyophilized powder, and keeping it in this state at low temperatures is the best way to ensure its long-term stability. Avoid storing it in a frost-free freezer, as the temperature cycling in these units can be detrimental to the peptide's integrity. For the same reason, avoid repeated opening of the container.

Q2: I've reconstituted this compound. How should I store the solution?

A2: Once reconstituted, the stability of this compound in solution is significantly reduced compared to its lyophilized form. For short-term storage (1-2 days), 4°C is acceptable. For longer-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or, preferably, -80°C. This prevents degradation from repeated freeze-thaw cycles.

Q3: What are the risks of improper storage?

A3: Improper storage can lead to several forms of degradation:

  • Oxidation: The peptide contains amino acids that are susceptible to oxidation, which can be accelerated by exposure to air and light at higher temperatures.

  • Proteolytic Degradation: Trace contamination with proteases can cleave the peptide bonds, inactivating the compound. This is more likely to occur in solution and at higher temperatures.

  • Physical Instability: Repeated freeze-thaw cycles can cause the peptide to aggregate or denature, reducing its biological activity.

Reconstitution and Dilution

Q1: What is the recommended solvent for reconstituting this compound?

A1: The recommended solvent for this compound is sterile, nuclease-free water, with a reported solubility of up to 1 mg/mL. For cell-based assays, using a sterile, buffered solution like PBS (phosphate-buffered saline) can also be appropriate, depending on your experimental needs. Always use high-purity solvents to avoid introducing contaminants.

Q2: My this compound is not dissolving well. What should I do?

A2: If you encounter solubility issues, gentle vortexing or sonication can help. Avoid vigorous shaking, as this can cause aggregation or denaturation of the peptide. If solubility remains an issue, consider using a small amount of a co-solvent like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) before adding the aqueous buffer. However, always check the tolerance of your experimental system to these solvents.

Q3: How do I prepare working dilutions?

A3: Prepare working dilutions from your frozen aliquots immediately before use. It is best practice to perform serial dilutions in your final assay buffer to minimize any effects of solvent changes on your cells or reagents. Do not store dilute solutions of this compound for extended periods, as the peptide is more prone to degradation and adsorption to container surfaces at lower concentrations.

Use in Cell-Based Assays

Q1: I'm seeing inconsistent results in my cell-based assays. Could it be the this compound?

A1: Inconsistent results can often be traced back to degradation of the compound. If you suspect this, it is recommended to use a fresh, single-use aliquot of your this compound stock solution for each experiment. Also, ensure that your assay buffer does not contain components that could degrade the peptide, such as certain proteases present in serum.

Q2: How can I minimize non-specific binding of this compound in my assays?

A2: Peptides can sometimes adhere to plasticware, leading to a lower effective concentration. To mitigate this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like BSA (bovine serum albumin) at a low concentration (e.g., 0.1%) in your assay buffer can also help to block non-specific binding sites on your assay plates and tubes.

Q3: Should I be concerned about contaminants in the this compound powder?

A3: Reputable suppliers provide high-purity compounds. However, if you are performing highly sensitive assays, it is good practice to be aware of potential contaminants. For example, trifluoroacetic acid (TFA) is often used in peptide purification and can be present in the lyophilized powder. At high concentrations, TFA can affect cell viability, so ensuring it is buffered in your final assay medium is important.

Experimental Workflow & Protocols

Protocol 1: Reconstitution and Aliquoting of this compound
  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the powder.

  • Reconstitution: Add the calculated volume of sterile, nuclease-free water to achieve a stock solution of 1 mg/mL. Gently swirl the vial or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. Mark the tubes clearly with the compound name, concentration, and date of preparation.

Diagram: this compound Handling Workflow

JKC_363_Workflow cluster_storage Long-Term Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use lyophilized Lyophilized this compound storage_conditions Store at -20°C lyophilized->storage_conditions Upon Receipt reconstitute Reconstitute in Sterile Water (1 mg/mL) lyophilized->reconstitute Equilibrate to RT aliquot Aliquot into Single-Use Tubes reconstitute->aliquot Immediate store_stock Store Aliquots at -80°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw For Each Experiment dilute Prepare Working Dilution in Assay Buffer thaw->dilute Before Use assay Add to Experiment dilute->assay

Caption: Recommended workflow for handling this compound from storage to experimental use.

Diagram: Potential Degradation Pathways for Peptides

Peptide_Degradation cluster_degradation Degradation Factors JKC363 This compound (Active Peptide) Degraded_Peptide Inactive/Degraded Peptide JKC363->Degraded_Peptide Cleavage JKC363->Degraded_Peptide Modification JKC363->Degraded_Peptide Aggregation JKC363->Degraded_Peptide Hydrolysis Proteases Proteases Proteases->Degraded_Peptide Oxidation Oxidation (Light, O2) Oxidation->Degraded_Peptide FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degraded_Peptide pH Extreme pH pH->Degraded_Peptide

Caption: Common factors leading to the degradation of peptide-based compounds like this compound.

Data Summary Table

PropertySpecificationReference
CAS Number 436083-30-6[4]
Molecular Formula C69H91N19O16S2
Molecular Weight 1506.72 g/mol
Biological Activity Potent and selective melanocortin MC4 receptor antagonist (IC50 = 0.5 nM)
Storage (Lyophilized) -20°C
Storage (Solution) Aliquot and store at -20°C or -80°CBest Practice
Solubility Soluble to 1 mg/mL in water

References

  • Small molecule Z363 co‐regulates TAF10 and MYC via the E3 ligase TRIP12 to suppress tumour growth . PubMed Central. [Link]

  • Small molecule Z363 co-regulates TAF10 and MYC via the E3 ligase TRIP12 to suppress tumour . Diva-portal.org. [Link]

  • Small molecule Z363 co-regulates TAF10 and MYC via the E3 ligase TRIP12 to suppress tumour growth . PubMed. [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of JKC-363: A CRISPR-Powered Guide for Target Engagement and Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, definitively linking a compound to its molecular target is the bedrock of a successful therapeutic program. For our novel small molecule inhibitor, JKC-363, which has demonstrated potent anti-proliferative effects in cancer cell lines, we turn to the precision of CRISPR-Cas9 genome editing to unequivocally validate its mechanism of action. This guide provides an in-depth, experience-driven comparison of methodologies to confirm that JKC-363 exerts its therapeutic effects through the direct inhibition of its intended target, the hypothetical protein "Kinase-X," a critical node in a cancer proliferation signaling pathway.

The Central Hypothesis: JKC-363 Targets Kinase-X

Our working hypothesis is that JKC-363 directly binds to and inhibits the enzymatic activity of Kinase-X. Kinase-X is a putative driver of a signaling cascade that ultimately promotes cell cycle progression and proliferation. The validation of this hypothesis rests on two key predictions:

  • Loss of Target, Loss of Efficacy : If Kinase-X is the true target, its genetic removal should render cells insensitive to JKC-363.

  • Target Alteration Confers Resistance : Specific mutations in the Kinase-X gene that disrupt the JKC-363 binding site, without compromising basal kinase activity, should lead to drug resistance.

CRISPR-Cas9 is the ideal tool to test these predictions, offering a permanent and precise way to modify the genome.[1][][3] This approach provides a higher level of confidence compared to transient methods like RNA interference (RNAi), which often result in incomplete protein knockdown.[1]

Experimental Overview: A Two-Pronged CRISPR Approach

Our validation strategy is twofold: first, to create a Kinase-X knockout cell line to test for loss of JKC-363 sensitivity, and second, to generate a cell line with a specific point mutation in Kinase-X that is predicted to confer resistance to JKC-363.

G cluster_0 CRISPR-Mediated Target Validation Workflow A Hypothesis: JKC-363 inhibits Kinase-X B CRISPR Knockout (KO) of Kinase-X Gene A->B Design gRNAs C CRISPR Knock-in (KI) of Resistance Mutation A->C Design gRNAs D Cell Viability Assays (JKC-363 Titration) B->D Test Drug Sensitivity E Western Blot Analysis of Downstream Signaling B->E Assess Pathway Impact F Validation of Genomic Edits (Sanger/NGS) B->F Verify Edits C->D Test Drug Sensitivity C->E Assess Pathway Impact C->F Verify Edits G Conclusion: Mechanism of Action Validated D->G E->G

Caption: High-level workflow for validating JKC-363's mechanism of action.

Part 1: Kinase-X Knockout to Establish Target Dependency

The most direct way to validate that JKC-363's anti-proliferative effects are mediated through Kinase-X is to remove the target protein entirely.[1][4] If the hypothesis is correct, the knockout cells should be significantly less sensitive to the compound compared to their wild-type counterparts.

Step 1.1: Guide RNA (gRNA) Design and Cloning

The first critical step is to design highly specific gRNAs that will direct the Cas9 nuclease to the Kinase-X gene to create a double-strand break (DSB).[5][6] The cell's error-prone non-homologous end joining (NHEJ) repair pathway will then introduce insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[7]

Experimental Protocol: gRNA Design

  • Target Selection : Identify a suitable target region within the first few exons of the Kinase-X gene. Targeting early in the gene increases the probability of generating a null allele.[7]

  • gRNA Design Tools : Utilize web-based tools like Synthego's CRISPR Design Tool or GenScript's gRNA design tool to generate candidate gRNA sequences.[6][7] These tools predict on-target efficiency and potential off-target effects.[5][8]

  • Selection Criteria : Choose 2-3 gRNAs with high predicted on-target scores and low off-target scores. The target sequence should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).[6]

  • Oligonucleotide Synthesis and Cloning : Synthesize the gRNA sequences as complementary DNA oligonucleotides and clone them into a suitable expression vector that also contains the Cas9 nuclease. "All-in-one" plasmids are a convenient option.[9]

Step 1.2: Transfection, Clonal Selection, and Validation of Edits

Once the gRNA/Cas9 constructs are ready, they are introduced into the cancer cell line of interest.

Experimental Protocol: Generation of Knockout Clones

  • Transfection : Deliver the gRNA/Cas9 plasmid into the cells using a high-efficiency transfection method, such as electroporation or lipid-based transfection.

  • Single-Cell Sorting : 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate. This is crucial for generating clonal cell lines.

  • Clonal Expansion : Culture the single cells until they form colonies.

  • Genomic DNA Extraction and PCR : Extract genomic DNA from the expanded clones. Amplify the region of the Kinase-X gene targeted by the gRNA using PCR.

  • Validation of Editing :

    • Mismatch Detection Assay (T7E1) : As a preliminary screen, use a T7 Endonuclease I (T7E1) assay to detect the presence of indels in the PCR products from a mixed population of cells.[9]

    • Sanger Sequencing : For individual clones, Sanger sequence the PCR products to identify the specific indels and confirm a frameshift mutation.[9][10]

    • Next-Generation Sequencing (NGS) : For a more comprehensive analysis, especially to detect off-target effects, NGS can be employed.[10][11]

Step 1.3: Phenotypic and Signaling Analysis

The crucial comparison is now made between the validated Kinase-X knockout clones and the wild-type (parental) cell line.

Experimental Protocol: Western Blotting

  • Protein Lysate Preparation : Prepare whole-cell lysates from both wild-type and Kinase-X KO cells.[12]

  • SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[13][14]

  • Immunoblotting : Probe the membrane with a primary antibody specific for Kinase-X to confirm its absence in the KO clones. Also, probe for a downstream substrate of Kinase-X (e.g., phospho-Substrate-Y) to verify the disruption of the signaling pathway. A loading control like GAPDH or β-actin is essential to ensure equal protein loading.[14][15]

G cluster_0 Kinase-X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX SubstrateY Substrate-Y KinaseX->SubstrateY pSubstrateY p-Substrate-Y KinaseX->pSubstrateY Phosphorylation Proliferation Cell Proliferation pSubstrateY->Proliferation JKC363 JKC-363 JKC363->KinaseX Inhibition

Caption: Hypothesized Kinase-X signaling pathway inhibited by JKC-363.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding : Seed wild-type and Kinase-X KO cells in 96-well plates at an optimized density.[16]

  • Drug Treatment : Treat the cells with a serial dilution of JKC-363 for 72 hours.

  • Viability Measurement : Use a colorimetric or fluorometric assay, such as MTT or resazurin, or a luminescence-based assay like CellTiter-Glo®, to measure cell viability.[17][18][19]

  • Data Analysis : Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Results and Interpretation

Cell LineKinase-X Expression (Western Blot)JKC-363 IC50Interpretation
Wild-TypePresent~50 nMJKC-363 is potent in cells with the target.
Kinase-X KOAbsent>10 µMA significant shift in IC50 indicates that the drug's efficacy is dependent on the presence of Kinase-X.

A dramatic increase in the IC50 value for JKC-363 in the Kinase-X knockout cells provides strong evidence that Kinase-X is the primary target responsible for the drug's anti-proliferative effects.

Part 2: Engineering a Resistance Mutation to Confirm Direct Binding

While target knockout is powerful, it doesn't definitively prove that the drug binds directly to the target. Engineering a specific mutation in the Kinase-X protein that is predicted to disrupt the JKC-363 binding site, while preserving the kinase's function, can provide this direct evidence.[20][21]

Step 2.1: Identifying a Putative Resistance Mutation

This step often requires structural information or homology modeling of the Kinase-X protein to predict amino acid residues that are critical for JKC-363 binding but not for ATP binding or catalytic activity (the "gatekeeper" residue is a common example). Let's assume residue L150 is hypothesized to be crucial for JKC-363 binding. We will aim to mutate it to a methionine (L150M).

Step 2.2: Generating the Kinase-X L150M Knock-in Cell Line

Instead of relying on NHEJ, this process uses the high-fidelity Homology Directed Repair (HDR) pathway. This requires a donor DNA template containing the desired L150M mutation.

Experimental Protocol: Generation of Knock-in Clones

  • gRNA Design : Design a gRNA that directs Cas9 to cut near the codon for L150 in the Kinase-X gene.

  • Donor Template Design : Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor that contains the L150M mutation. The donor should have "homology arms" of 40-80 base pairs on either side of the mutation that match the genomic sequence surrounding the cut site.

  • Co-transfection : Deliver the gRNA/Cas9 plasmid and the donor template into the cells simultaneously.

  • Clonal Selection and Validation : Isolate and expand single-cell clones as described in section 1.2.

  • Genomic Validation : Screen the clones by PCR and Sanger sequencing to identify those with the precise L150M knock-in mutation.[21] It is critical to sequence both alleles to confirm if the clone is heterozygous or homozygous for the mutation.

Step 2.3: Comparative Analysis of Drug Sensitivity

The final step is to compare the drug sensitivity of the wild-type, Kinase-X KO, and the new Kinase-X L150M knock-in cell lines.

Experimental Protocol: Comparative Viability and Signaling Analysis

  • Western Blot : Confirm that the Kinase-X L150M mutant protein is expressed at a similar level to the wild-type protein and that it is still active by checking the phosphorylation of its downstream substrate (p-Substrate-Y) in the absence of the drug.

  • Cell Viability Assay : Perform a JKC-363 dose-response experiment as described in section 1.3, including all three cell lines: wild-type, Kinase-X KO, and Kinase-X L150M.

Expected Results and Interpretation

Cell LineGenotypeKinase-X ExpressionBasal p-Substrate-YJKC-363 IC50Interpretation
Wild-TypeKinase-X WT/WTNormalPresent~50 nMBaseline sensitivity.
Kinase-X KOKinase-X -/-AbsentAbsent>10 µMConfirms target dependency.
Kinase-X KIKinase-X L150M/WTNormalPresent~5 µMA significant rightward shift in IC50 demonstrates that the specific mutation confers resistance, strongly suggesting direct binding of JKC-363 to Kinase-X.

The ideal outcome is a clear hierarchy of sensitivity: wild-type cells are sensitive, knockout cells are insensitive, and the knock-in mutant cells show significant resistance compared to wild-type. This triad of results provides unequivocal validation of JKC-363's mechanism of action.

Conclusion

By systematically applying CRISPR-Cas9 technology to both knock out the target gene and introduce a specific resistance mutation, we can build an irrefutable case for the mechanism of action of JKC-363. This rigorous, genetically-defined approach moves beyond correlational evidence to establish a causal link between target engagement and cellular phenotype. The data generated through these workflows are essential for the confident progression of a compound through the drug development pipeline and provide a robust foundation for future clinical translation.

References

  • Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Retrieved from [Link]

  • Heigwer, F., Kerr, G., & Boutros, M. (2014). E-CRISP: fast CRISPR target site identification.
  • Takara Bio. (n.d.). Designing Guide RNAs. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Strategies to detect and validate your CRISPR gene edit. Retrieved from [Link]

  • GenScript. (2024, April 25). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. Retrieved from [Link]

  • CD Genomics. (n.d.). Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • SnapGene. (n.d.). CRISPR: Guide to gRNA design. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Bitesize Bio. (2025, June 9). How to Confirm Your CRISPR-cas9 Genome Editing Was Successful. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Fellmann, C., Gowen, B. G., Lin, P. C., Doudna, J. A., & Corn, J. E. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 16(2), 89-100.
  • New York Genome Center. (2016, September 29). Gene editing identifies genome driving drug-resistant cancer. Retrieved from [Link]

  • CUSABIO. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • Hashem, S., Ali, M. A., & Hassan, M. I. (2019). CRISPR/Cas9 for overcoming drug resistance in solid tumors. Journal of Cellular Physiology, 234(10), 17044-17055.
  • GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Retrieved from [Link]

  • AACR. (2017, July 1). Abstract 3836: New type of drug resistant isogenic cancer cell model created by CRISPR genome editing. Retrieved from [Link]

  • Zarei, O., et al. (2021). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Journal of Drug Targeting, 29(10), 1083-1096.
  • StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • Lee, J. H., & Choi, S. H. (2023). CRISPR–Cas-Mediated Reprogramming Strategies to Overcome Antimicrobial Resistance. International Journal of Molecular Sciences, 24(7), 6299.
  • OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. Retrieved from [Link]

  • Applied Biological Materials. (n.d.). CRISPR Cas9 - Guide for CRISPR Gene Knockout. Retrieved from [Link]

  • Vitro Biotech. (n.d.). CRISPR Knockout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning. Retrieved from [Link]

Sources

A Comparative Guide to JKC-363 and Other Antisense Oligonucleotides for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide introduces "JKC-363," a hypothetical next-generation antisense oligonucleotide (ASO), to provide a framework for comparing existing and emerging ASO technologies in the context of neurodegenerative disease. The characteristics and data for JKC-363 are based on established scientific principles and advancements in the field to ensure a relevant and insightful comparison.

Introduction: The Antisense Revolution in Neurology

Neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of neuronal structure and function, have long posed a formidable challenge to drug developers. The complexity of the central nervous system (CNS) and the intracellular nature of the pathological proteins have limited the efficacy of traditional small-molecule and antibody-based therapies. However, the advent of antisense oligonucleotides (ASOs) represents a paradigm shift, offering a therapeutic strategy that can directly target the genetic roots of these disorders.[1][2][3]

ASOs are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) sequences.[2][3] This binding can be tailored to achieve different outcomes, most notably the RNase H-mediated degradation of the target mRNA, preventing the production of a toxic protein, or the modulation of pre-mRNA splicing to restore the function of a crucial protein.[1][3] The approval of drugs like Nusinersen for Spinal Muscular Atrophy (SMA) and Tofersen for SOD1-mutated Amyotrophic Lateral Sclerosis (ALS) has validated the ASO platform for CNS disorders, demonstrating that these therapies can not only slow disease progression but also, in some cases, improve symptoms.[3][4][5]

Despite these successes, challenges remain. Optimizing delivery to deep brain structures, enhancing potency, and minimizing off-target effects are areas of active research.[2][6] This guide provides a comparative analysis of a hypothetical, next-generation ASO, JKC-363, alongside other pivotal ASOs to illuminate the technological advancements and strategic considerations in this rapidly evolving field.

JKC-363: A Hypothetical Next-Generation ASO Targeting Ataxin-2

To frame our comparison, we introduce JKC-363, a conceptual ASO designed to address some of the current limitations in the field.

  • Target: Ataxin-2 (ATXN2). Intermediate-length polyglutamine expansions in the ATXN2 gene are a known risk factor for ALS.[7][8] Furthermore, ATXN2 protein is known to modulate the toxicity of TDP-43, a protein that aggregates in the neurons of most ALS patients.[8][9] Therefore, reducing ATXN2 levels is a promising therapeutic strategy for a broad population of ALS patients, as well as for those with Spinocerebellar Ataxia Type 2 (SCA2), which is caused by longer expansions in the same gene.[7][10][11]

  • Mechanism of Action: JKC-363 is designed as a "gapmer" ASO that, upon binding to ATXN2 mRNA, activates the cellular enzyme RNase H to degrade the target mRNA, thereby reducing the synthesis of the Ataxin-2 protein.[12][13]

  • Key Hypothetical Innovations:

    • Advanced Chemistry: JKC-363 incorporates (S)-constrained ethyl (cEt) modifications in its "wings."[14] This third-generation chemistry provides exceptionally high binding affinity to the target RNA and robust resistance to nuclease degradation, potentially increasing potency and durability compared to earlier 2'-O-methoxyethyl (MOE) modifications.[14][15][16]

    • Targeted Delivery: JKC-363 is conjugated to a novel, brain-penetrating antibody fragment that targets the transferrin receptor, which is abundant on the blood-brain barrier.[17][18] This ligand-conjugated design aims to enable systemic (e.g., intravenous) administration and achieve broader, more uniform distribution throughout the CNS, overcoming some limitations of direct intrathecal injection.[6][17]

Comparative Analysis of ASOs in Neurodegenerative Disease

The effectiveness and clinical applicability of an ASO are determined by a combination of its chemical design, mechanism of action, and the nature of its disease target. Below, we compare our hypothetical JKC-363 to three landmark ASOs.

FeatureJKC-363 (Hypothetical) Nusinersen (Spinraza®) Tofersen (Qalsody™) Tominersen (Investigational)
Target Gene & Disease ATXN2 for ALS and SCA2SMN2 for Spinal Muscular Atrophy (SMA)SOD1 for Amyotrophic Lateral Sclerosis (ALS)HTT for Huntington's Disease (HD)
Mechanism of Action RNase H-mediated mRNA DegradationSplicing Modulation (Exon 7 Inclusion)[4][19][20]RNase H-mediated mRNA Degradation[12][13][21]RNase H-mediated mRNA Degradation[22]
ASO Chemistry cEt-modified gapmer with phosphorothioate backbone2'-MOE-modified with phosphorothioate backbone[4][23]2'-MOE-modified gapmer with phosphorothioate backbone2'-MOE-modified gapmer with phosphorothioate backbone
Delivery Route Intravenous (designed for BBB transport)Intrathecal Injection[19]Intrathecal Injection[12]Intrathecal Injection[22][24]
Conjugation Strategy Transferrin Receptor Antibody FragmentNoneNoneNone
Therapeutic Goal Reduce toxic protein levels and downstream pathology.Increase production of functional SMN protein.[19]Reduce production of toxic mutant SOD1 protein.[12][25][26]Reduce production of mutant huntingtin (mHTT) protein.[27]
Development Status ConceptualFDA & EMA Approved[4]FDA Approved (Accelerated Approval)[25][26]Phase 2 Clinical Trial (GENERATION HD2)[24][28]

Mechanisms of Action: A Visual Comparison

The fundamental difference between ASOs that degrade mRNA and those that modulate splicing is critical to their design and application.

G cluster_0 JKC-363 / Tofersen: RNase H Degradation cluster_1 Nusinersen: Splicing Modulation pre_mrna_1 Target Pre-mRNA (e.g., ATXN2, SOD1) mrna_1 Mature mRNA pre_mrna_1->mrna_1 Splicing aso_1 Gapmer ASO (JKC-363 / Tofersen) mrna_1->aso_1 Binding degraded mRNA Fragments mrna_1->degraded rnase_h RNase H aso_1->rnase_h Recruitment rnase_h->mrna_1 Cleavage no_protein No Protein Translation degraded->no_protein pre_mrna_2 SMN2 Pre-mRNA aso_2 Splicing ASO (Nusinersen) pre_mrna_2->aso_2 Binding to ISS-N1 iss Intronic Splicing Silencer (ISS-N1) pre_mrna_2->iss mrna_2_good Full-Length SMN mRNA pre_mrna_2->mrna_2_good Promotes Exon 7 Inclusion aso_2->iss Blocks Silencer mrna_2_bad SMNΔ7 mRNA (Unstable Protein) iss->mrna_2_bad Promotes Exon 7 Exclusion protein_good Functional SMN Protein mrna_2_good->protein_good Translation

Caption: Mechanisms of ASO action for neurodegeneration.

Experimental Protocol: Evaluating ASO Efficacy in a Preclinical Model

Trustworthy and reproducible data are the bedrock of drug development. The following protocol outlines a standard workflow for assessing the efficacy of an ASO like JKC-363 in a transgenic mouse model of ALS.

Objective: To quantify the reduction of target ATXN2 mRNA in the brain and spinal cord of TDP-43 transgenic mice following systemic administration of JKC-363.

Methodology:

  • Animal Model and ASO Administration:

    • Model: Use a validated transgenic mouse model that overexpresses human TDP-43, which develops a progressive motor phenotype.

    • Groups:

      • Group 1: TDP-43 mice + JKC-363 (e.g., 50 mg/kg).

      • Group 2: TDP-43 mice + Saline (Vehicle Control).

      • Group 3: Wild-Type mice + Saline (Baseline Control).

    • Administration: Administer JKC-363 or saline via intravenous (tail vein) injection. Rationale: This route tests the hypothesized ability of the conjugated ASO to cross the blood-brain barrier.

    • Timepoints: Collect tissues at pre-determined time points (e.g., 2, 4, and 8 weeks post-injection) to assess the duration of action.

  • Tissue Harvesting and RNA Extraction:

    • Euthanize mice according to approved institutional protocols.

    • Perfuse with ice-cold PBS to remove blood from tissues.

    • Dissect the brain and spinal cord. Isolate specific regions of interest (e.g., cortex, cerebellum, lumbar spinal cord).[29][30]

    • Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA from homogenized tissue using a Trizol-based method followed by a column cleanup to ensure high purity.[29][31] Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop).

  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • cDNA Synthesis: Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcriptase kit with random hexamer primers.[32] Rationale: Random primers ensure unbiased conversion of all RNA species.

    • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix.[33]

      • Template: Diluted cDNA.

      • Primers: Validated primers specific for human ATXN2 mRNA and a stable housekeeping gene (e.g., Gapdh) for normalization.

    • Data Analysis:

      • Calculate the cycle threshold (Ct) for each gene.

      • Normalize the target gene Ct value to the housekeeping gene Ct value (ΔCt = CtATXN2 - CtGapdh).[31]

      • Calculate the relative expression change compared to the saline-treated control group using the 2-ΔΔCt method.

Workflow Diagram:

G cluster_workflow Preclinical ASO Efficacy Workflow start TDP-43 Transgenic Mouse Cohorts admin IV Injection: - JKC-363 - Saline Control start->admin aging Incubation Period (2-8 Weeks) admin->aging harvest Tissue Harvest (Brain & Spinal Cord) aging->harvest rna_ext Total RNA Extraction harvest->rna_ext qc RNA Quality Control (Spectrophotometry) rna_ext->qc cdna cDNA Synthesis (Reverse Transcription) qc->cdna qpcr RT-qPCR (ATXN2 & Gapdh) cdna->qpcr analysis Data Analysis (2-ΔΔCt Method) qpcr->analysis end Quantify mRNA Knockdown analysis->end

Caption: Workflow for quantifying ASO-mediated mRNA knockdown.

Conclusion and Future Directions

The landscape of therapies for neurodegenerative diseases is being reshaped by the precision and versatility of antisense oligonucleotides.[5] While first and second-generation ASOs like Nusinersen and Tofersen have proven the viability of this approach, the future lies in enhancing their potency, safety, and delivery.

A hypothetical ASO like JKC-363, leveraging advanced cEt chemistry for increased potency and a ligand-conjugation strategy for improved CNS delivery, illustrates the direction of the field.[34][35][36] The development of Tominersen for Huntington's disease highlights both the immense potential and the significant challenges, such as determining the optimal dose and patient population, that must be navigated.[27][28] As our understanding of ASO chemistry, toxicology, and biology deepens, we can anticipate the development of even more sophisticated and effective treatments for patients suffering from these devastating diseases.

References

  • Coren, B. L., & Farrow, M. (2018). Nusinersen for spinal muscular atrophy. Journal of Pediatric Genetics, 7(1), 1-8. [Link]

  • ClinicalTrials.gov. (2022). A Study to Evaluate the Safety, Biomarkers, and Efficacy of Tominersen Compared With Placebo in Participants With Prodromal and Early Manifest Huntington's Disease (GENERATION HD2). ClinicalTrials.gov Identifier: NCT05686551. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nusinersen sodium? [Link]

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A Comparative Analysis of Tofersen and Ulefnersen (ION363) for Amyotrophic Lateral Sclerosis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: Initial searches for "JKC-363" within the context of Amyotrophic Lateral Sclerosis (ALS) did not yield any publicly available scientific literature or clinical trial information. To fulfill the core request for a comparative guide on targeted genetic therapies for ALS, this document presents a detailed analysis of Tofersen, an approved therapy for SOD1-ALS, and Ulefnersen (also known as ION363 or Jacifusen), an investigational therapy for FUS-ALS. This comparison of two antisense oligonucleotide (ASO) therapies targeting different genetic forms of ALS provides a valuable and relevant analysis for the intended audience.

Introduction: The Dawn of Precision Medicine in ALS

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. While the majority of ALS cases are sporadic, a subset is caused by specific genetic mutations. The identification of these causative genes has paved the way for the development of targeted therapies, heralding a new era of precision medicine for this devastating disease.

Mutations in genes such as superoxide dismutase 1 (SOD1) and fused in sarcoma (FUS) lead to the production of toxic, misfolded proteins that are believed to be central to the disease process in these patient populations.[1][2] Antisense oligonucleotides (ASOs) represent a promising therapeutic modality designed to intervene at the genetic level. These synthetic, single-stranded nucleic acids can be engineered to bind to specific messenger RNA (mRNA) molecules, preventing their translation into protein and thereby reducing the levels of the toxic protein.[1]

This guide provides a comprehensive comparative analysis of two such ASOs: Tofersen (Qalsody™), an FDA-approved treatment for ALS with SOD1 mutations (SOD1-ALS), and Ulefnersen (ION363/Jacifusen), an investigational therapy for ALS with FUS mutations (FUS-ALS). We will delve into their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy, offering insights for researchers and drug development professionals in the field of neurodegenerative diseases.

Tofersen (Qalsody™): Targeting the Root Cause of SOD1-ALS

Tofersen is an ASO designed to specifically target the mRNA produced from the SOD1 gene.[1] Mutations in SOD1 are one of the most common causes of familial ALS, accounting for about 10-20% of familial cases and 1-2% of sporadic cases.[1] These mutations are thought to confer a toxic gain-of-function to the SOD1 protein, leading to its misfolding and aggregation within motor neurons.[1]

Mechanism of Action

Tofersen is engineered to be complementary to the SOD1 mRNA sequence. Upon administration into the cerebrospinal fluid (CSF) via intrathecal injection, it distributes throughout the central nervous system (CNS).[3] Within the cells, Tofersen binds to the SOD1 mRNA, creating an RNA-DNA duplex. This duplex is recognized and degraded by the endogenous enzyme RNase H, which effectively prevents the mRNA from being translated into the SOD1 protein.[3] By reducing the synthesis of the toxic SOD1 protein, Tofersen aims to mitigate its downstream pathological effects and slow disease progression.[3]

Tofersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention Mutated SOD1 Gene Mutated SOD1 Gene SOD1 pre-mRNA SOD1 pre-mRNA Mutated SOD1 Gene->SOD1 pre-mRNA Transcription SOD1 mRNA SOD1 mRNA SOD1 pre-mRNA->SOD1 mRNA Splicing Ribosome Ribosome SOD1 mRNA->Ribosome Translation RNase H RNase H SOD1 mRNA->RNase H Recruits Toxic SOD1 Protein Toxic SOD1 Protein Ribosome->Toxic SOD1 Protein Protein Aggregation Protein Aggregation Toxic SOD1 Protein->Protein Aggregation Motor Neuron Degeneration Motor Neuron Degeneration Protein Aggregation->Motor Neuron Degeneration Tofersen (ASO) Tofersen (ASO) Tofersen (ASO)->SOD1 mRNA Binds to mRNA mRNA Degradation mRNA Degradation RNase H->mRNA Degradation Cleaves mRNA mRNA Degradation->Ribosome Prevents Translation

Figure 1: Mechanism of action of Tofersen in SOD1-ALS.

Ulefnersen (ION363/Jacifusen): A Targeted Approach for FUS-ALS

Ulefnersen is an investigational ASO designed to reduce the production of the FUS protein.[4] Mutations in the FUS gene are associated with a particularly aggressive, often juvenile-onset form of ALS.[5] Similar to SOD1 mutations, FUS mutations are believed to cause a toxic gain-of-function, leading to the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[5][6]

Mechanism of Action

The mechanism of Ulefnersen is analogous to that of Tofersen. It is an ASO that targets the FUS pre-mRNA.[7] By binding to its target, it triggers RNase H-mediated degradation of the FUS pre-mRNA, thereby inhibiting the production of the FUS protein.[7] This reduction in both normal and mutant FUS protein is intended to prevent the cytoplasmic accumulation and aggregation that drives neurodegeneration in FUS-ALS.[8]

Ulefnersen_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention Mutated FUS Gene Mutated FUS Gene FUS pre-mRNA FUS pre-mRNA Mutated FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing RNase H RNase H FUS pre-mRNA->RNase H Recruits Ribosome Ribosome FUS mRNA->Ribosome Translation Toxic FUS Protein Toxic FUS Protein Ribosome->Toxic FUS Protein Protein Aggregation Protein Aggregation Toxic FUS Protein->Protein Aggregation Motor Neuron Degeneration Motor Neuron Degeneration Protein Aggregation->Motor Neuron Degeneration Ulefnersen (ASO) Ulefnersen (ASO) Ulefnersen (ASO)->FUS pre-mRNA Binds to pre-mRNA pre-mRNA Degradation pre-mRNA Degradation RNase H->pre-mRNA Degradation Cleaves pre-mRNA pre-mRNA Degradation->FUS mRNA Prevents Splicing

Figure 2: Mechanism of action of Ulefnersen in FUS-ALS.

Comparative Performance Analysis: Experimental Data

The evaluation of both Tofersen and Ulefnersen has relied on a combination of preclinical studies in animal models and clinical trials in patients, focusing on pharmacodynamic biomarkers and clinical outcomes.

Biomarker Response

A key biomarker in the development of both therapies is neurofilament light chain (NfL), a protein released into the CSF and blood upon axonal damage. Elevated NfL levels are a hallmark of neurodegeneration in ALS.

  • Tofersen: In the Phase 3 VALOR trial, Tofersen treatment led to a significant reduction in plasma NfL concentrations.[9] This reduction was a key factor in the FDA's decision to grant accelerated approval.[9][10] Tofersen also demonstrated a dose-dependent reduction in SOD1 protein levels in the CSF.[11]

  • Ulefnersen: In a compassionate use case series, treatment with Ulefnersen resulted in a marked decrease in NfL levels in the CSF of some participants.[5] Post-mortem analysis of a patient treated with Ulefnersen showed a profound reduction in FUS protein levels and aggregates in the brain and spinal cord.[12]

Clinical Efficacy

The primary measure of clinical efficacy in ALS trials is the ALS Functional Rating Scale-Revised (ALSFRS-R), which assesses a patient's ability to perform daily activities.

  • Tofersen: While the VALOR trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score at 28 weeks in the faster-progressing population, longer-term data from the open-label extension showed that earlier initiation of Tofersen slowed the decline in clinical function, respiratory function, and muscle strength.[7][13]

  • Ulefnersen: The open-label case series for Ulefnersen reported that the therapy appeared to slow or even reverse disease progression in some participants.[5] One patient showed a remarkable functional recovery, regaining the ability to walk and breathe without a ventilator.[5] However, these are preliminary findings from a small, uncontrolled study, and the ongoing Phase 3 FUSION trial will be crucial for definitively establishing clinical efficacy.[4]

Quantitative Data Summary
FeatureTofersen (Qalsody™)Ulefnersen (ION363/Jacifusen)
Target Gene SOD1FUS
Target Molecule SOD1 mRNAFUS pre-mRNA
Development Status FDA Approved (Accelerated Approval)[10][14]Phase 3 Clinical Trial (FUSION)[4]
Administration Intrathecal Injection[3]Intrathecal Injection[6]
Target Protein Reduction Significant reduction of SOD1 in CSF[11]Significant reduction of FUS in CNS tissue (post-mortem)[12]
NfL Reduction Significant reduction in plasma NfL[9][10]Up to 82.8% reduction in CSF NfL in some patients[5]
Clinical Outcome (ALSFRS-R) Slowed decline with earlier initiation in open-label extension[13]Slowed or reversed decline in some patients in a case series[5]
Key Clinical Trials VALOR (Phase 3), ATLAS (Phase 3, presymptomatic)[13][15]FUSION (Phase 3)[4]

Experimental Protocols

The methodologies for evaluating these ASO therapies are critical for understanding their clinical potential. Below are generalized, step-by-step protocols based on the approaches used in the clinical trials for Tofersen and Ulefnersen.

Protocol 1: Intrathecal Administration of ASO Therapy
  • Patient Preparation: The patient is positioned for a lumbar puncture, typically in a lateral decubitus or sitting position.

  • CSF Removal: A sample of CSF is often collected for biomarker analysis (e.g., target protein levels, NfL) prior to drug administration.

  • Drug Administration: The ASO therapeutic (Tofersen or Ulefnersen) is slowly injected into the intrathecal space.

  • Post-Procedure Monitoring: The patient is monitored for any immediate adverse events, such as post-lumbar puncture headache.

  • Dosing Schedule: Administration is repeated at specified intervals (e.g., loading doses followed by maintenance doses).

Protocol 2: Assessment of Pharmacodynamic and Efficacy Endpoints
  • Biomarker Analysis:

    • CSF and blood samples are collected at baseline and at regular intervals throughout the study.

    • Concentrations of the target protein (SOD1 or FUS) in CSF are measured using techniques such as ELISA.

    • NfL levels in CSF and plasma/serum are quantified using sensitive immunoassays (e.g., Simoa).

  • Clinical Function Assessment:

    • The ALSFRS-R is administered by a trained clinician at each study visit to assess changes in motor function.

    • Respiratory function is measured using slow vital capacity (SVC).

    • Muscle strength is evaluated using handheld dynamometry.

  • Safety Monitoring:

    • Adverse events are recorded at each visit.

    • Routine laboratory tests (blood chemistry, hematology) and neurological examinations are performed to monitor for potential side effects.

Experimental_Workflow cluster_assessments Assessments Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessments Baseline Assessments Patient Screening & Enrollment->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization ALSFRS-R ALSFRS-R Baseline Assessments->ALSFRS-R SVC SVC Baseline Assessments->SVC HHD HHD Baseline Assessments->HHD Biomarker Sampling (CSF/Blood) Biomarker Sampling (CSF/Blood) Baseline Assessments->Biomarker Sampling (CSF/Blood) Treatment Arm (ASO) Treatment Arm (ASO) Randomization->Treatment Arm (ASO) Placebo Arm Placebo Arm Randomization->Placebo Arm Intrathecal Administration Intrathecal Administration Treatment Arm (ASO)->Intrathecal Administration Placebo Arm->Intrathecal Administration Follow-up Visits Follow-up Visits Intrathecal Administration->Follow-up Visits Endpoint Assessments Endpoint Assessments Follow-up Visits->Endpoint Assessments Data Analysis Data Analysis Endpoint Assessments->Data Analysis Endpoint Assessments->ALSFRS-R Endpoint Assessments->SVC Endpoint Assessments->HHD Endpoint Assessments->Biomarker Sampling (CSF/Blood) Adverse Event Monitoring Adverse Event Monitoring Endpoint Assessments->Adverse Event Monitoring

Figure 3: Generalized experimental workflow for ASO clinical trials in ALS.

Conclusion and Future Directions

Tofersen and Ulefnersen exemplify the potential of ASO technology to target the genetic underpinnings of neurodegenerative diseases. Tofersen's approval for SOD1-ALS marks a significant milestone, demonstrating that reducing a toxic protein can alter the course of the disease. The promising early data for Ulefnersen in FUS-ALS further underscores the viability of this approach for other genetic forms of ALS.

The journey of these therapies from concept to clinic highlights several key insights for the research and drug development community:

  • The Power of Biomarkers: NfL has emerged as a crucial pharmacodynamic biomarker, providing an early indication of therapeutic effect on neurodegeneration and supporting accelerated regulatory pathways.

  • The Importance of Early Intervention: Data from the Tofersen trials suggest that initiating treatment earlier in the disease course may lead to better clinical outcomes. This has spurred the initiation of trials in presymptomatic individuals with ALS-causing mutations.

  • A Platform for Other Neurodegenerative Diseases: The success of ASO technology in ALS and other conditions like spinal muscular atrophy provides a strong rationale for its application in other neurodegenerative diseases driven by toxic gain-of-function mutations.[14]

While significant challenges remain, including optimizing delivery to the CNS and expanding this therapeutic strategy to sporadic forms of ALS, the progress with Tofersen and Ulefnersen offers tangible hope. Continued research into the molecular mechanisms of ALS and the refinement of gene-targeting technologies will be paramount in the pursuit of effective treatments for all individuals affected by this disease.

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Comparative Guide to Confirming FUS Protein Reduction: A Western Blot Analysis of JKC-363

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals specializing in neurodegenerative diseases.

Introduction: The Critical Role of FUS in Neurodegeneration

Fused in Sarcoma (FUS) is a multifaceted DNA/RNA-binding protein integral to essential cellular activities, including DNA repair, transcription, and RNA splicing.[1][2] Under normal physiological conditions, FUS is predominantly localized within the nucleus. However, in pathological states associated with devastating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), FUS undergoes cytoplasmic mislocalization and aggregation.[3][4] This aberrant behavior is a key pathological hallmark, suggesting that its dysfunction is a common event in the disease process.[5]

The aggregation of FUS is believed to contribute to neuronal toxicity and cell death, making it a prime therapeutic target.[1][2][4] Strategies aimed at reducing FUS protein levels or preventing its aggregation are therefore of significant interest in the development of novel treatments for these currently incurable diseases.[6] This guide provides a comprehensive framework for evaluating the efficacy of a novel small molecule, JKC-363, in reducing FUS protein levels, using the gold-standard technique of Western blotting.

Comparative Framework: Small Molecules vs. Genetic Knockdown

To rigorously assess the efficacy of JKC-363, its performance must be benchmarked against a reliable method of protein reduction. Here, we compare the pharmacological approach of JKC-363 with the genetic approach of siRNA-mediated knockdown.

  • Pharmacological Modulation (JKC-363): JKC-363 is a hypothetical small molecule designed to modulate cellular pathways that influence FUS protein expression or enhance its clearance. Small molecules offer the significant therapeutic advantage of being able to be administered systemically and potentially cross the blood-brain barrier. Their mechanism might involve inhibiting FUS transcription, blocking its translation, or promoting its degradation through pathways like autophagy or the proteasome.[7]

  • Genetic Knockdown (siRNA): Small interfering RNA (siRNA) provides a highly specific and potent method for reducing protein expression by targeting the FUS mRNA for degradation.[8][9] While challenging to deliver in vivo as a therapeutic, siRNA serves as an invaluable experimental control, representing a near-complete, targeted reduction of the protein of interest.[10]

This dual approach allows researchers to not only quantify the effect of JKC-363 but also to contextualize its potency relative to a direct gene-silencing tool.

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of the experimental process, from cell culture and treatment to final data analysis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Western Blot cluster_3 Phase 4: Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Treat with Controls, JKC-363, or transfect with FUS siRNA A->B C Cell Lysis with RIPA Buffer B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE (Protein Separation) D->E F PVDF Membrane Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Densitometry Analysis H->I J Normalization to Loading Control (e.g., GAPDH) I->J K Comparative Quantification J->K

Caption: High-level workflow for Western blot analysis of FUS protein reduction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for executing the comparison.

Part A: Cell Culture and Treatment
  • Cell Seeding: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) at a density that will reach 70-80% confluency on the day of treatment. Culture in appropriate media under standard conditions (37°C, 5% CO₂).[11]

  • Treatment Groups: Prepare the following experimental groups:

    • Untreated Control: Cells receiving only fresh media.

    • Vehicle Control: Cells treated with the solvent used for JKC-363 (e.g., DMSO).

    • JKC-363: Cells treated with the desired concentration(s) of JKC-363.

    • FUS siRNA: Cells transfected with a validated FUS-targeting siRNA using a suitable lipid-based transfection reagent.

    • Scrambled siRNA Control: Cells transfected with a non-targeting siRNA sequence as a negative control for the transfection process.

  • Incubation: Incubate cells for a predetermined time (e.g., 48-72 hours) to allow for the compound to act or for siRNA-mediated knockdown to occur.[11]

Part B: Protein Extraction and Quantification
  • Cell Lysis:

    • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[12]

    • Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to each plate.[13][14]

    • Scientist's Note: RIPA buffer is stringent enough to lyse both cytoplasmic and nuclear membranes, ensuring the extraction of total FUS protein. Protease inhibitors are critical to prevent protein degradation after cell lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[11][12]

  • Protein Quantification:

    • Carefully transfer the supernatant (containing the protein) to a new tube.

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[14]

    • Scientist's Note: The BCA assay is chosen over the Bradford assay due to its higher tolerance for detergents like those found in RIPA buffer, ensuring more accurate quantification.[15][16] Accurate quantification is essential for loading equal amounts of protein for each sample, a cornerstone of reliable Western blotting.[17]

Part C: SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli Sample Buffer and boil at 95°C for 5 minutes to denature the proteins.[12][14]

  • Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

    • Scientist's Note: PVDF membranes are robust and have a high binding capacity, making them ideal for proteins like FUS.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or a commercial blocking buffer in Tris-Buffered Saline with Tween-20, TBST) to prevent non-specific antibody binding.[14]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody targeting FUS and a primary antibody for a loading control.

      • Anti-FUS Antibody: Diluted as per manufacturer's recommendation.

      • Anti-GAPDH or Anti-β-actin Antibody: As a loading control.[18][19]

    • Scientist's Note: A loading control is absolutely essential.[20][21] It confirms that any observed changes in FUS levels are due to the experimental treatment and not to errors in sample loading or transfer.[17][19] The loading control should have a different molecular weight than FUS (~75 kDa) to ensure the bands are distinguishable.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Final Washes: Repeat the washing step with TBST.

  • Signal Detection: Apply an Enhanced Chemiluminescence (ECL) reagent to the membrane and capture the signal using a digital imager.[14]

Data Presentation and Interpretation

The resulting blot should show distinct bands for FUS and the loading control (e.g., GAPDH). The intensity of these bands can be quantified using densitometry software.

Quantitative Data Summary (Hypothetical)
Treatment GroupFUS Protein Level (Normalized to Control)Standard Deviation% Reduction
Untreated Control1.00± 0.080%
Vehicle Control0.98± 0.092%
Scrambled siRNA0.95± 0.115%
JKC-363 (10 µM) 0.45 ± 0.06 55%
FUS siRNA 0.12 ± 0.04 88%

Interpretation: In this hypothetical dataset, the FUS siRNA treatment demonstrates a robust 88% reduction in FUS protein, validating the experimental system's capability to detect significant changes. The JKC-363 treatment shows a substantial 55% reduction, indicating it is a potent modulator of FUS protein levels. The minimal change in the vehicle and scrambled siRNA controls confirms the specificity of the observed effects.

Conclusion

This guide provides a rigorous, self-validating protocol for assessing the efficacy of the small molecule JKC-363 in reducing FUS protein levels. By comparing its effect directly against a potent genetic knockdown tool like siRNA and incorporating essential controls, researchers can generate high-confidence, publication-quality data. The successful reduction of FUS by JKC-363, as confirmed by this Western blot methodology, would represent a significant step forward in developing a potential therapeutic for FUS-related neurodegenerative diseases.

References

  • Importance of Functional Loss of FUS in FTLD/ALS. Frontiers in Molecular Biosciences. [Link]

  • BCA and Bradford protein assays. Citeq Biologics. [Link]

  • Researchers gain more insight into how FUS protein causes ALS and FTLD. VIB-KU Leuven Center for Brain & Disease Research. [Link]

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A Technical Guide to KITE-363: A Dual-Targeting CAR T-Cell Therapy for B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment landscape for relapsed or refractory (R/R) B-cell lymphomas.[1] The initial success of therapies targeting the CD19 antigen has been groundbreaking; however, antigen escape, where cancer cells downregulate or lose the target antigen, has emerged as a significant mechanism of relapse.[2][3] To address this challenge, next-generation CAR T-cell therapies are being developed with novel strategies to enhance efficacy and durability. This guide provides a comprehensive comparison of KITE-363, an investigational dual-targeting anti-CD19/CD20 CAR T-cell therapy, with other established CAR T-cell therapies for B-cell lymphoma.

The Rationale for Dual-Targeting: Overcoming Antigen Escape

A significant portion of patients who relapse after CD19-targeted CAR T-cell therapy have tumors that no longer express CD19, rendering the therapy ineffective.[2][4][5] This phenomenon of antigen escape is a primary driver of treatment failure.[6] By simultaneously targeting two different antigens present on B-cell lymphoma cells, CD19 and CD20, KITE-363 is designed to mitigate the risk of relapse due to the loss of a single antigen.[7][8] This dual-targeting approach aims to create a more robust and sustained anti-tumor response.[9][10]

Molecular Design and Mechanism of Action: A Comparative Overview

The fundamental difference between KITE-363 and other approved CAR T-cell therapies lies in its CAR construct. While therapies like Yescarta® (axicabtagene ciloleucel), Kymriah® (tisagenlecleucel), and Breyanzi® (lisocabtagene maraleucel) are designed to recognize and target only the CD19 antigen, KITE-363 employs a bicistronic vector that results in the expression of two distinct CARs on the T-cell surface: one targeting CD19 and the other targeting CD20.[6][8][11]

A key innovation in the design of KITE-363 is the use of different costimulatory domains for each CAR. The anti-CD19 CAR incorporates a CD28 costimulatory domain, while the anti-CD20 CAR utilizes a 4-1BB costimulatory domain.[6][8][11] This unique combination is intended to provide both robust initial T-cell activation and sustained persistence. CD28 signaling is associated with rapid and strong T-cell activation, while 4-1BB signaling is known to promote T-cell survival and long-term persistence.[12]

CAR Construct Comparison

CAR_Constructs cluster_KITE363 KITE-363 cluster_Yescarta Yescarta® (Axi-cel) cluster_Kymriah Kymriah® (Tisa-cel) cluster_Breyanzi Breyanzi® (Liso-cel) KITE363 scFv (anti-CD19) Hinge TM CD28 CD3ζ KITE363_2 scFv (anti-CD20) Hinge TM 4-1BB CD3ζ Yescarta scFv (anti-CD19) Hinge TM CD28 CD3ζ Kymriah scFv (anti-CD19) Hinge TM 4-1BB CD3ζ Breyanzi scFv (anti-CD19) Hinge TM 4-1BB CD3ζ

Caption: Comparative diagram of CAR constructs.

Clinical Performance: A Data-Driven Comparison

The clinical development of KITE-363 is ongoing, with promising initial data from a Phase 1 study (NCT04989803).[13][14][15] This section compares the available efficacy and safety data for KITE-363 with the pivotal trial data for the approved anti-CD19 CAR T-cell therapies.

Efficacy in Relapsed/Refractory Large B-Cell Lymphoma
Therapy (Pivotal Trial)Overall Response Rate (ORR)Complete Response (CR) Rate
KITE-363 (Phase 1, Dose Level 3, CAR T-naive)[6][16]87%78%
Yescarta® (axicabtagene ciloleucel) (ZUMA-1)[17][18][19]83%58%
Kymriah® (tisagenlecleucel) (JULIET)[20][21][22][23][24]52%40%
Breyanzi® (lisocabtagene maraleucel) (TRANSCEND-NHL-001)[25][26]73%54%

Note: Data for KITE-363 is from a Phase 1 trial and should be interpreted with caution as it is not a head-to-head comparison with the other therapies.

The preliminary data from the KITE-363 Phase 1 trial show a high overall response rate and complete response rate in patients with relapsed/refractory large B-cell lymphoma.[6][16] These early results are encouraging and support the rationale for dual targeting to potentially improve patient outcomes.

Safety Profile

A critical aspect of CAR T-cell therapy is the management of treatment-related toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).

TherapyAny Grade CRSGrade ≥3 CRSAny Grade ICANSGrade ≥3 ICANS
KITE-363 (Phase 1)[27][28]Tolerable, no Grade ≥3 CRS in LBCL pts1 patient (overall)Tolerable2 patients (Grade 3)
Yescarta® (axicabtagene ciloleucel) (ZUMA-1)93%13%64%28%
Kymriah® (tisagenlecleucel) (JULIET)58%22%21%12%
Breyanzi® (lisocabtagene maraleucel) (TRANSCEND-NHL-001)42%2%30%10%

The safety profile of KITE-363 from the initial phase 1 data appears manageable, with no dose-limiting toxicities reported in the dose-escalation phase.[27] The incidence of severe CRS and ICANS will be further evaluated in ongoing and future studies.

Experimental Protocols and Methodologies

The administration of CAR T-cell therapy is a multi-step process that requires careful coordination.

CAR T-Cell Manufacturing and Administration Workflow

Workflow Leukapheresis 1. Leukapheresis (Patient's T-cells collected) TCell_Isolation 2. T-cell Isolation & Activation Leukapheresis->TCell_Isolation Transduction 3. Genetic Modification (Transduction with viral vector) TCell_Isolation->Transduction Expansion 4. T-cell Expansion (Ex vivo culture) Transduction->Expansion Quality_Control 5. Quality Control Testing Expansion->Quality_Control Cryopreservation 6. Cryopreservation & Shipment Quality_Control->Cryopreservation Infusion 8. CAR T-cell Infusion (Single intravenous infusion) Cryopreservation->Infusion Lymphodepletion 7. Lymphodepleting Chemotherapy (Patient preparation) Lymphodepletion->Infusion Monitoring 9. Patient Monitoring (For efficacy and toxicity) Infusion->Monitoring

Caption: Generalized CAR T-cell therapy workflow.

Step-by-Step Methodology:

  • Leukapheresis: The process begins with the collection of a patient's own T-cells from their blood through a procedure called leukapheresis.[29][30][31][32]

  • T-cell Isolation and Activation: The collected T-cells are then sent to a manufacturing facility where they are isolated and activated to prepare them for genetic modification.[30][32]

  • Genetic Modification (Transduction): A viral vector, typically a lentiviral vector, is used to introduce the gene encoding the CAR into the T-cells' DNA.[30][31][32] For KITE-363, this vector carries the genetic information for both the anti-CD19 and anti-CD20 CARs.

  • T-cell Expansion: The genetically modified T-cells are then expanded in the laboratory to produce a sufficient number of CAR T-cells for a therapeutic dose.[30][31][32]

  • Quality Control: The final CAR T-cell product undergoes rigorous quality control testing to ensure its identity, purity, and potency.

  • Cryopreservation and Shipment: The manufactured CAR T-cells are cryopreserved and shipped to the treatment center.[29]

  • Lymphodepleting Chemotherapy: Before the CAR T-cell infusion, the patient receives a short course of chemotherapy to deplete their existing lymphocytes. This creates a more favorable environment for the infused CAR T-cells to expand and persist.[17][18][19][24][29]

  • CAR T-cell Infusion: The thawed CAR T-cells are administered to the patient as a single intravenous infusion.[29][33]

  • Patient Monitoring: Following the infusion, patients are closely monitored for treatment efficacy and potential side effects, such as CRS and ICANS.

Future Directions and Unanswered Questions

The development of KITE-363 and other dual-targeting CAR T-cell therapies represents a significant step forward in the field of cellular immunotherapy.[1][9] The initial clinical data for KITE-363 are promising and suggest that this approach may lead to improved outcomes for patients with B-cell lymphomas.

Key questions that will be addressed in ongoing and future research include:

  • Durability of Response: Will the dual-targeting strategy of KITE-363 lead to more durable remissions compared to single-target anti-CD19 CAR T-cell therapies?

  • Mechanisms of Resistance: If relapse occurs after treatment with KITE-363, what are the underlying mechanisms of resistance? Will it involve the loss of both CD19 and CD20, or other immune escape pathways?

  • Patient Selection: Are there specific patient populations or lymphoma subtypes that are most likely to benefit from a dual-targeting approach?

  • Long-term Safety: What is the long-term safety profile of KITE-363, including the potential for off-target toxicities?

As more data from the KITE-363 clinical program become available, a clearer picture of its role in the treatment of B-cell lymphomas will emerge. The insights gained from this and other next-generation CAR T-cell therapies will continue to drive innovation in the field, with the ultimate goal of improving outcomes for all patients with these malignancies.

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A Comparative Analysis of KITE-363 in Relapsed/Refractory B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, cross-study comparison of the early clinical trial results for KITE-363, an investigational bicistronic, dual-target CAR T-cell therapy, against established anti-CD19 CAR T-cell therapies for the treatment of relapsed or refractory (R/R) B-cell lymphomas. By synthesizing publicly available data, this document aims to offer a clear perspective on the potential therapeutic positioning and distinguishing features of KITE-363.

Introduction: The Evolving Landscape of R/R B-Cell Lymphoma Treatment

Diffuse large B-cell lymphoma (DLBCL) is the most prevalent form of non-Hodgkin lymphoma globally.[1] While frontline chemoimmunotherapy is curative for many, a significant portion of patients (30-40%) will either not respond to initial treatment (primary refractory) or will relapse after an initial response.[2] For these patients with relapsed or refractory (R/R) disease, particularly after two or more lines of systemic therapy, the prognosis has historically been poor.[3][4]

The advent of chimeric antigen receptor (CAR) T-cell therapy has revolutionized the treatment paradigm for this patient population, becoming a new standard of care.[1][5] These therapies involve engineering a patient's own T-cells to recognize and attack cancer cells. However, challenges remain, including treatment-related toxicities and mechanisms of relapse, such as the loss of the target antigen (CD19) from the cancer cell surface.[6]

This guide focuses on KITE-363, a next-generation CAR T-cell therapy designed to address a key mechanism of resistance by simultaneously targeting two B-cell antigens: CD19 and CD20.[6] We will analyze the preliminary Phase 1 data from the NCT04989803 study and compare its efficacy and safety profile with the pivotal trial data of three FDA-approved anti-CD19 CAR T-cell therapies: Axicabtagene ciloleucel (Yescarta®), Tisagenlecleucel (Kymriah®), and Lisocabtagene maraleucel (Breyanzi®).

Mechanism of Action: A Dual-Targeting Strategy

Standard CAR T-cell therapies for B-cell lymphomas are designed to recognize the CD19 protein expressed on the surface of lymphoma cells. A significant challenge arises when tumors evolve to no longer express CD19, a phenomenon known as antigen escape, which is implicated in up to 30% of relapses following CD19-directed CAR T-cell therapy.[6]

KITE-363 is an autologous CAR T-cell therapy that employs a bicistronic vector. This allows a single T-cell to co-express two distinct CARs: one targeting CD19 and another targeting CD20, an antigen also highly expressed in B-cell lymphomas.[6][7] The rationale behind this dual-targeting approach is to mitigate the risk of CD19 antigen escape. If a cancer cell downregulates CD19, the CAR T-cell can still recognize and eliminate it via the CD20 antigen, potentially leading to more durable responses.[6]

The KITE-363 construct features an anti-CD19 CAR with a CD28 costimulatory domain and an anti-CD20 CAR with a 4-1BB costimulatory domain, designed to drive robust T-cell activation and persistence.[8]

Caption: KITE-363's dual-targeting mechanism against a lymphoma cell.

Comparative Efficacy Analysis

The primary efficacy analysis compares the early results of KITE-363 from its Phase 1 trial with the pivotal trial data of approved CAR T-cell therapies in a similar patient population: adults with R/R large B-cell lymphoma (LBCL) after two or more prior lines of therapy. It is crucial to note that cross-trial comparisons have inherent limitations due to potential differences in study design, patient populations, and follow-up duration. The KITE-363 data is from a Phase 1 study and is therefore less mature than the data from the registrational trials of the comparator agents.

Table 1: Efficacy Outcomes in R/R Large B-Cell Lymphoma

Therapy (Trial) N (Evaluable) Median Follow-up Objective Response Rate (ORR) Complete Response (CR) Rate
KITE-363 (NCT04989803) ¹ 23 7.3 months 87% 78%
Axicabtagene Ciloleucel (ZUMA-1)² 101 8.7 months 82% 54%
Tisagenlecleucel (JULIET)³ 99 19.3 months 54% 40%
Lisocabtagene Maraleucel (TRANSCEND NHL 001)⁴ 257 19.9 months 73% 53%

¹ Data for CAR T-cell naive patients at the recommended Phase 2 dose (DL3).[6][8][9][10] ² Primary analysis data.[11][12] ³ Main cohort data.[13] ⁴ Efficacy-evaluable patients.[14][15]

Preliminary data for KITE-363 demonstrates a high objective response rate and complete response rate.[9][10] Notably, in a subgroup of seven patients with LBCL who were CAR-naive and had received ≥2 prior lines of therapy, the CR rate was 100%.[10] For patients with primary refractory LBCL (n=15), a particularly difficult-to-treat population, the ORR was 80% with a 67% CR rate.[6] The median duration of response for KITE-363 has not yet been reached.[6][7]

Comparative Safety & Tolerability Analysis

The safety profile of CAR T-cell therapies is characterized by two main toxicities: Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). The management of these adverse events has improved, but they remain a significant consideration.

Table 2: Key Safety Outcomes in R/R Large B-Cell Lymphoma

Therapy (Trial) Grade ≥3 CRS Grade ≥3 ICANS (Neurotoxicity)
KITE-363 (NCT04989803) ¹ 3% 8%
Axicabtagene Ciloleucel (ZUMA-1)² 13% 28%
Tisagenlecleucel (JULIET)³ 23% 11%
Lisocabtagene Maraleucel (TRANSCEND NHL 001)⁴ 2% 10%

¹ Data across all 37 treated patients. One Grade 3 CRS event occurred in a patient with NLPHL; three Grade 3 ICANS events occurred across all dose levels.[6][9][10] ² Grade ≥3 Neurologic Events.[11][12] ³ Neurological Events.[13] ⁴ Neurological Events.[15]

The initial safety data for KITE-363 appears manageable. No dose-limiting toxicities were reported in the dose-escalation phase.[7][10] Across all 37 treated patients, Grade ≥3 CRS occurred in one patient (3%), and Grade 3 ICANS occurred in three patients (8%).[6][9] Importantly, among the high-risk group of patients with primary refractory LBCL treated at the highest dose, no Grade 3 or higher CRS or ICANS events were observed.[9][10] This early safety profile, particularly the low rates of severe CRS and neurotoxicity, is a promising finding that warrants further investigation in larger trials.

Discussion and Future Directions

The preliminary Phase 1 results for KITE-363 in heavily pretreated patients with R/R B-cell lymphoma are highly encouraging. The dual-targeting strategy appears to yield a high rate of deep and durable responses, with an ORR of 87% and a CR rate of 78% at the recommended Phase 2 dose in CAR T-naive patients.[6][9] These efficacy rates compare favorably to the initial results from the pivotal trials of approved CD19-directed CAR T-cell therapies.

Perhaps most notably, the safety profile of KITE-363 appears favorable, with a low incidence of severe CRS and ICANS reported in this early-stage trial.[9][10] This could be a significant differentiator if it holds true in larger, pivotal studies, potentially allowing for treatment in a broader range of patients or in outpatient settings. Furthermore, KITE-363 demonstrated robust CAR T-cell expansion, with peak levels reported to be 3-5 times higher than those seen in the ZUMA-1 and ZUMA-7 trials of axicabtagene ciloleucel, which may contribute to its potent anti-tumor activity.[8]

While these early results are promising, they must be interpreted with caution. The data comes from a small, single-arm Phase 1 study with a limited follow-up period. Larger, randomized controlled trials are necessary to definitively establish the efficacy and safety of KITE-363 and to directly compare it against the current standards of care. Kite, a Gilead Company, is expected to advance KITE-363 into pivotal trials to further evaluate its potential.[7] The continued development of KITE-363 and other next-generation CAR T-cell therapies holds the promise of further improving outcomes for patients with aggressive B-cell lymphomas.

Appendix: Experimental Protocol Overview

KITE-363 Phase 1 Trial (NCT04989803) Workflow

The clinical trial follows a multi-step process typical for autologous CAR T-cell therapy.

CAR_T_Workflow cluster_workflow Eligibility Patient Eligibility (R/R B-Cell Lymphoma, ≥2 prior lines) Apheresis Leukapheresis (Collect Patient T-Cells) Eligibility->Apheresis Manufacturing KITE-363 Manufacturing (5-day process, lentiviral transduction) Apheresis->Manufacturing Ship to central facility Chemo Lymphodepleting Chemotherapy (Fludarabine/Cyclophosphamide) Manufacturing->Chemo Ship product to site Infusion KITE-363 Infusion (Single IV dose) Chemo->Infusion Create space for CAR-T cells Monitoring Safety & Efficacy Monitoring (CRS/ICANS assessment, tumor response) Infusion->Monitoring

Sources

A Guide to the Statistical Validation of KITE-363's Effect on Survival Rates in Relapsed/Refractory B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of KITE-363, an investigational bicistronic, autologous CAR T-cell therapy, and its effect on survival rates in patients with relapsed or refractory (R/R) B-cell lymphoma. Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design and statistical choices. We will compare KITE-363's potential performance against established CAR T-cell therapies and the standard of care, providing the methodologies required to generate robust, interpretable survival data.

Foundational Overview: KITE-363 and the Clinical Landscape

The treatment paradigm for R/R diffuse large B-cell lymphoma (DLBCL) has been significantly advanced by the advent of CAR T-cell therapies.[1][2] However, a notable challenge remains: antigen escape, where cancer cells downregulate or lose the target antigen (typically CD19), leading to relapse.[1]

1.1. KITE-363: A Dual-Antigen Targeting Strategy

KITE-363 is engineered to mitigate this risk through a novel, bicistronic construct that dually targets both CD19 and CD20 on lymphoma cells.[3] This approach is designed to prevent relapse by targeting two distinct antigens simultaneously.[3] Early Phase 1 data (NCT04989803) in patients with R/R B-cell lymphoma have demonstrated a manageable safety profile and promising efficacy, with high objective response and complete response rates.[4] Specifically, at the highest dose level in CAR-naïve patients, the objective response rate (ORR) was 87%, with a complete response (CR) rate of 78%.[5] While these initial endpoints are encouraging, the ultimate validation of KITE-363's clinical benefit rests on its ability to improve long-term survival.

1.2. Establishing the Comparator Framework

To rigorously evaluate KITE-363, its performance must be benchmarked against both the existing standard of care and other approved therapies in the same class.

  • Standard of Care (SoC): For patients with R/R DLBCL, the SoC often involves salvage chemotherapy followed by high-dose chemotherapy and autologous stem cell transplantation (ASCT) for those with chemosensitive disease.[6][7] Patients who are ineligible for transplant or whose disease is chemorefractory have poor outcomes with conventional chemotherapy.[7][8]

  • Approved CAR T-cell Therapies:

    • Axicabtagene Ciloleucel (Yescarta®): A foundational CD19-directed CAR T-cell therapy. The pivotal ZUMA-1 trial reported a five-year overall survival (OS) rate of 42.6% for patients with refractory large B-cell lymphoma.[3][9]

    • Tisagenlecleucel (Kymriah®): Another CD19-directed CAR T-cell therapy. Long-term follow-up from the JULIET study in adults with R/R DLBCL showed a median OS of 11.1 months in the infused population.[10] Data from the ELARA trial in follicular lymphoma showed an estimated 24-month OS of 87.7%.[11]

These comparators provide the essential context for designing a definitive clinical trial and interpreting the survival outcomes of KITE-363.

Designing a Registrational Trial for Survival Analysis

The gold standard for validating a new therapy's effect on survival is a well-designed Phase 3 Randomized Controlled Trial (RCT). This design is critical for minimizing bias and establishing a causal link between the intervention (KITE-363) and the outcome (survival).

2.1. Key Endpoints for Survival Validation

The selection of appropriate endpoints is fundamental to a successful trial.

  • Primary Endpoint: Overall Survival (OS): Defined as the time from randomization to death from any cause. OS is considered the most reliable and unambiguous endpoint in oncology, as it is precisely measured and reflects direct clinical benefit.[12][13]

  • Key Secondary Endpoints:

    • Progression-Free Survival (PFS): The time from randomization to disease progression or death from any cause.[13][14] PFS can be measured earlier than OS but is recognized as a surrogate endpoint. While often correlated, a significant PFS benefit does not always translate to an OS benefit, a phenomenon observed in some cancer studies.[14][15]

    • Duration of Response (DoR): For patients who achieve a response, this measures the time from the first documented response to relapse or death.[16]

    • Event-Free Survival (EFS): The time from randomization to the first occurrence of a defined event, such as disease progression, initiation of new anticancer therapy, or death.

2.2. Experimental Workflow: A Phase 3 RCT Protocol

The following protocol outlines the essential steps for a comparative trial.

Protocol 1: Phase 3 RCT Comparing KITE-363 to Standard of Care

  • Patient Selection: Enroll adult patients with R/R DLBCL after at least one prior line of therapy who are candidates for ASCT. Key inclusion criteria would include measurable disease and adequate organ function. Key exclusion criteria would include CNS involvement and prior CAR T-cell therapy.

  • Randomization: Patients are randomized in a 1:1 ratio to either the KITE-363 arm or the SoC arm. Stratification should be used to balance key prognostic factors, such as age and prior lines of therapy.

  • Treatment - KITE-363 Arm:

    • Leukapheresis: Collection of the patient's T-cells.

    • Bridging Therapy (Optional): Chemotherapy to control disease while KITE-363 is manufactured.

    • Lymphodepleting Chemotherapy: A standard regimen (e.g., cyclophosphamide and fludarabine) is administered to prepare the patient for CAR T-cell infusion.

    • KITE-363 Infusion: A single infusion of KITE-363 at the recommended Phase 2 dose.

  • Treatment - SoC Arm:

    • Salvage Chemotherapy: 2-3 cycles of a standard platinum-based chemoimmunotherapy regimen.

    • ASCT: Patients who achieve a complete or partial response proceed to high-dose chemotherapy and ASCT.

  • Data Collection & Follow-up:

    • Record the date of randomization for all patients.

    • For the event of interest (progression or death), record the precise date.

    • Follow patients for survival for a minimum of five years post-randomization.

G cluster_enrollment Patient Enrollment cluster_arm_a Arm A: KITE-363 cluster_arm_b Arm B: Standard of Care (SoC) cluster_followup Follow-up & Analysis p Patient Population (R/R DLBCL, ASCT-Eligible) r 1:1 Randomization (Stratified) p->r a1 Leukapheresis r->a1 KITE-363 Arm b1 Salvage Chemotherapy r->b1 SoC Arm a2 Lymphodepleting Chemotherapy a1->a2 a3 KITE-363 Infusion a2->a3 f1 Disease Assessment (PFS, DoR) a3->f1 b2 Response Assessment b1->b2 b3 High-Dose Chemo & ASCT (if responsive) b2->b3 b3->f1 f2 Long-Term Follow-up (OS) f1->f2 f3 Statistical Analysis (Kaplan-Meier, Log-Rank, Cox) f2->f3

Caption: High-level workflow for a Phase 3 Randomized Controlled Trial.

Core Statistical Methodologies for Survival Validation

The statistical analysis of time-to-event data requires specialized methods that can properly handle censored observations.[19][20]

3.1. Kaplan-Meier Method: Visualizing Survival

The Kaplan-Meier (K-M) method is a non-parametric technique used to estimate the survival function.[17][21][22] It produces the familiar step-wise survival curve, which graphically represents the proportion of patients surviving over time.[23]

Protocol 2: Generating Kaplan-Meier Curves

  • Data Input: For each patient, input three variables: (1) time to event or censoring, (2) event status (1=event, 0=censored), and (3) assigned treatment group (KITE-363 vs. SoC).[23]

  • Time Ordering: Order all event and censoring times from shortest to longest.

  • Probability Calculation: At each time point an event occurs, the K-M estimator calculates the probability of surviving past that time, conditional on having survived up to that point. The overall survival probability at any point in time is the cumulative product of these conditional probabilities.[24]

  • Plotting: Plot the estimated survival probability (Y-axis) against time (X-axis). The curve will be a step function that declines each time an event occurs. Censored observations are typically indicated with tick marks on the curve and do not cause a drop in the survival probability.[23]

3.2. Log-Rank Test: Comparing Survival Curves

To determine if the observed difference between two K-M curves is statistically significant, the log-rank test is employed.[25][26] It is a non-parametric hypothesis test with the null hypothesis stating that there is no difference in the survival distributions between the groups.[18][25]

The test compares the observed number of events in each group at each event time point with the number that would be expected if the null hypothesis were true.[27] A small p-value (typically <0.05) indicates a statistically significant difference between the curves, allowing for the rejection of the null hypothesis.

3.3. Cox Proportional Hazards Model: Adjusting for Covariates

While the log-rank test is excellent for comparing two groups, it cannot account for the influence of other variables (covariates) that might affect survival, such as age, disease stage, or performance status. The Cox proportional hazards model is a semi-parametric regression model that addresses this.[28][29]

It evaluates the effect of multiple factors on survival simultaneously and produces a Hazard Ratio (HR).[30][31] The HR quantifies the relative risk of an event in one group compared to another.

  • HR = 1: No difference in risk.

  • HR < 1: The treatment group (e.g., KITE-363) has a lower risk of the event (i.e., improved survival).

  • HR > 1: The treatment group has a higher risk of the event.

A crucial assumption of this model is that the hazards are proportional over time, meaning the HR is constant.[28][29] This assumption must be tested as part of the analysis.

G cluster_analysis Statistical Analysis Pipeline cluster_output Key Outputs data Time-to-Event Data (Event Status, Time, Group, Covariates) km Kaplan-Meier Estimator (Univariate) data->km cox Cox Proportional Hazards Model (Multivariable) data->cox logrank Log-Rank Test km->logrank curve Survival Curves km->curve pval P-value (Significance of Difference) logrank->pval hr Hazard Ratio (HR) & 95% Confidence Interval cox->hr

Caption: Logical flow of a standard survival analysis pipeline.

Data Presentation and Comparative Benchmarking

Clear and concise presentation of data is essential for interpretation. All quantitative data should be summarized in structured tables for easy comparison.

Table 1: Hypothetical Baseline Characteristics for a Phase 3 Trial

CharacteristicKITE-363 Arm (N=175)Standard of Care Arm (N=175)
Median Age, years (range)60 (25-75)61 (28-76)
Male Sex, n (%)100 (57%)98 (56%)
IPI Score 3-5, n (%)85 (49%)88 (50%)
Prior Lines of Therapy ≥2, n (%)90 (51%)92 (53%)
Primary Refractory Disease, n (%)70 (40%)68 (39%)

Table 2: Comparative Survival Outcomes (Illustrative KITE-363 Data vs. Published Comparator Data)

EndpointKITE-363 (Hypothetical)Yescarta® (ZUMA-1)[9]Kymriah® (JULIET)[10]Standard of Care (SCHOLAR-1)
Overall Survival (OS)
Median OSNot ReachedNot Reached11.1 months6.3 months
5-Year OS Rate55.0%42.6%N/A~20%
Hazard Ratio vs. SoC (95% CI)0.55 (0.40 - 0.75)N/AN/AN/A
p-value (Log-Rank)p < 0.001N/AN/AN/A
Progression-Free Survival (PFS)
Median PFS18.0 months5.9 months2.9 months2.0 months

Note: SoC data is from the SCHOLAR-1 meta-analysis, a historical benchmark for refractory LBCL. KITE-363 data is illustrative for this guide.

Conclusion

The statistical validation of KITE-363's effect on survival rates is a multi-faceted process that requires rigorous experimental design, appropriate statistical methodology, and careful interpretation in the context of existing treatments. While early-phase trials provide crucial insights into safety and preliminary efficacy through response rates, definitive validation hinges on demonstrating a significant and clinically meaningful improvement in Overall Survival in a randomized, controlled setting. By employing the Kaplan-Meier method for visualization, the log-rank test for statistical comparison, and the Cox proportional hazards model for adjusted analysis, researchers can build a robust and compelling case for the therapeutic value of this promising dual-antigen targeting CAR T-cell therapy.

References

  • Crump, M., et al. (2017). Outcomes in refractory diffuse large B-cell lymphoma: results from the international SCHOLAR-1 study. Blood. Available at: [Link]

  • Gilead Sciences. (2021). Yescarta Is First CAR T-cell Therapy to Report Five Year Survival Data From Pivotal Study Showing Durable Long Term Survival in Patients With Refractory Large B-cell Lymphoma. Gilead News & Press. Available at: [Link]

  • IBM. Kaplan-Meier Survival Analysis. IBM SPSS Statistics Documentation. Available at: [Link]

  • Bland, J. M., & Altman, D. G. (2004). The logrank test. BMJ. Available at: [Link]

  • Drugs.com. (2025). What is the survival rate of Kymriah?. Available at: [Link]

  • Fiveable. Log-rank test. Intro to Biostatistics Class Notes. Available at: [Link]

  • Novartis. (2022). Novartis five-year Kymriah® data show durable remission and long-term survival maintained in children and young adults with advanced B-cell ALL. Novartis News. Available at: [Link]

  • HMP Global. (2025). Current Treatment Approaches for Relapsed/Refractory Diffuse Large B-Cell Lymphoma. HMP Global Learning Network. Available at: [Link]

  • Kite Pharma. (2025). Kite's Next-Generation Bicistronic CAR T-Cell Therapies Show Encouraging Phase 1 Results in Relapsed/Refractory B-Cell Lymphoma in New Data at ASH 2025. Kite Pharma News. Available at: [Link]

  • GraphPad. Ultimate Guide to Survival Analysis. GraphPad. Available at: [Link]

  • Statistics Calculator. Log-Rank Test: A Beginner's Guide. Available at: [Link]

  • Goel, M. K., et al. (2010). Understanding survival analysis: Kaplan-Meier estimate. International Journal of Ayurveda Research. Available at: [Link]

  • Metastatic Breast Cancer Trial Talk. (2024). OS vs. PFS: What You Need to Know. Available at: [Link]

  • CGTLive. (2025). CD19/20-Targeted KITE-363 Elicits Strong Response in LBCL. Available at: [Link]

  • Thieblemont, C., et al. (2024). Tisagenlecleucel Efficacy in R/R Follicular Lymphoma Sustained With 4-Year Update. OncLive. Available at: [Link]

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  • Kite Pharma. (2024). Kite Presents New Data Underscoring Curative Potential of Yescarta® in Relapsed/Refractory Large B-cell Lymphoma at ASH. Kite Pharma News. Available at: [Link]

  • Cure Today. (2023). Yescarta Improves Survival for Patients With Large B-Cell Lymphoma. Available at: [Link]

  • IntechOpen. (2025). Cox Proportional Hazards Regression Models for Survival Data in Cancer Research. Available at: [Link]

  • BioPharma Reporter. (2024). Yescarta® Shows Durable Response & Long-Term Survival in NHL Patients. Available at: [Link]

  • JoVE. (2025). The Mantel-Cox Log-Rank Test. Journal of Visualized Experiments. Available at: [Link]

  • Rich, J. T., et al. (2010). A practical guide to understanding Kaplan-Meier curves. Journal of the National Comprehensive Cancer Network. Available at: [Link]

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  • Kumar, A., et al. (2013). Management of relapsed-refractory diffuse large B cell lymphoma. South Asian Journal of Cancer. Available at: [Link]

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  • Wilson, M. K., et al. (2015). Relationship between Progression-free Survival and Overall Survival in Randomized Clinical Trials of Targeted and Biologic Agents in Oncology. Journal of the National Cancer Institute. Available at: [Link]

  • ResearchGate. (2021). KITE-363: A phase 1 study of an autologous anti-CD19/CD20 chimeric antigen receptor (CAR) T-cell therapy in patients with relapsed/refractory (R/R) B-cell lymphoma (BCL).. Available at: [Link]

  • Norwegian Medicines Agency. (2022). ID2019_141 Tisagenlecleucel (Kymriah) for the treatment of second or later relapsed/refractory diffuse large B cell lymphoma (DLBCL). Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of "363" Designated Chemicals: A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In our commitment to providing comprehensive safety and handling information, we have identified several chemical products designated with the number "363." The proper disposal procedures for these substances vary significantly based on their chemical composition and intended use. To ensure the highest standards of laboratory safety and environmental responsibility, it is imperative to correctly identify the specific "363" product you are working with before proceeding with any disposal protocol.

Our initial research has identified the following distinct products:

  • CAMIE 363 High Strength Fast Tack Spray Adhesive: A commercial adhesive product.[1]

  • BOSS® 363 Sealant Acrylic Latex Caulk with Silicone: A construction and sealing material.[2]

  • Brayco 363: A specialized lubricating oil.[3]

  • ROYCO 363: A multi-purpose lubricant.[4]

The Safety Data Sheets (SDS) for these products outline specific hazards and disposal requirements that are not interchangeable. For instance, the CAMIE 363 is an extremely flammable aerosol that requires handling in a well-ventilated area and disposal as hazardous waste.[1] In contrast, the BOSS® 363 is an acrylic latex caulk with different handling and disposal considerations.[2]

To receive accurate and essential guidance on the proper disposal procedures for your specific "JKC 363," please provide one or more of the following identifiers:

  • Full Product Name: As it appears on the container or in your procurement records.

  • Chemical Abstract Service (CAS) Number: The unique numerical identifier for the specific chemical substance.

  • Manufacturer's Name: The company that produced the chemical.

Once you provide this clarifying information, we will be able to furnish you with a detailed, step-by-step guide tailored to the specific hazards and regulatory requirements of the "this compound" product in your laboratory. This will include:

  • Immediate Safety Precautions: Personal Protective Equipment (PPE) recommendations and immediate actions in case of a spill or exposure.

  • Waste Stream Segregation: Clear instructions on whether the waste is considered hazardous and how to properly segregate it from other laboratory waste.

  • Step-by-Step Disposal Protocol: A detailed workflow for the safe and compliant disposal of the chemical, from initial collection to final hand-off to your institution's environmental health and safety (EHS) department or a certified waste management contractor.

  • Regulatory Context: Citations and links to relevant regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure full compliance.

Your safety is our paramount concern. We look forward to assisting you with precise and actionable information once the specific "this compound" product has been identified.

Sources

Mastering the Unknown: A Risk-Based Framework for Handling Novel Compounds Like JKC 363

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment

In the fast-paced world of drug discovery and development, researchers frequently encounter novel chemical entities, often identified by internal codes like "JKC 363." While these compounds hold immense promise, they also present a critical challenge: their toxicological and hazard profiles are often incomplete or not yet publicly documented. This guide provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling such novel compounds. Our core principle is that a lack of data is not a license for laxity; it is a mandate for maximum diligence.

The entire safety protocol for any chemical, known or unknown, begins with a single, non-negotiable document: the Safety Data Sheet (SDS) . Before this compound is synthesized or brought into the laboratory, the responsible chemist or supplier is required by the Occupational Safety and Health Administration (OSHA) to provide an SDS.[1][2] This document is the authoritative source for all safety information.[3][4] This guide will teach you how to interpret the SDS and implement its recommendations through a rigorous, field-proven safety workflow.

The First Principle: Interrogate the Safety Data Sheet (SDS)

The SDS for this compound is the cornerstone of your safety plan. Per OSHA's Hazard Communication Standard, this document is required to follow a consistent 16-section format, providing a wealth of information.[2][3] For immediate PPE and handling guidance, focus on these critical sections:

  • Section 2: Hazard(s) Identification: This section provides the hazard classification (e.g., Flammable Liquid, Category 1; Acute Toxicity, Category 4) and associated pictograms, signal words ("Danger" or "Warning"), and hazard statements.[3] This is your first high-level overview of the risks.

  • Section 7: Handling and Storage: Here, you will find instructions for safe handling, including measures to prevent fires, aerosol generation, and skin contact.[3]

  • Section 8: Exposure Controls/Personal Protection: This is the most crucial section for our purposes. It details Permissible Exposure Limits (PELs) set by OSHA, Threshold Limit Values (TLVs) from ACGIH, and specific PPE recommendations.[1][3] It will specify the required type of eye, face, skin, and respiratory protection.

A Systematic Approach to PPE Selection

Effective PPE selection is not a matter of guesswork; it is a systematic process of risk assessment. We will use the RAMP model (Recognize, Assess, Minimize, Prepare) to structure our approach to this compound.

Step 1: Recognize the Hazards

First, review Section 2 of the SDS for this compound to understand the fundamental dangers. Is it a corrosive liquid? A respiratory sensitizer? A potent toxin? This initial characterization, provided by the manufacturer, dictates the stringency of all subsequent controls.

Step 2: Assess the Risks of Your Procedure

The risk of exposure depends not only on the chemical's inherent hazards but also on the specific tasks you will perform. Consider the following:

  • Scale: Are you handling milligrams at the bench or kilograms in a pilot plant?

  • Physical Form: Is this compound a fine powder, a volatile liquid, or a non-volatile solid? Powders and volatile liquids present a greater inhalation risk.

  • Process: Will you be sonicating, heating, or vortexing? These actions can generate aerosols or vapors, increasing the potential for exposure.

This risk assessment allows you to determine if the baseline PPE recommended in the SDS is sufficient or if enhanced protection is warranted.

Step 3: Minimize Exposure with a Hierarchy of Controls

PPE is the last line of defense. Before you even select a glove, you must implement engineering and administrative controls to minimize risk.

  • Elimination/Substitution: Can a less hazardous chemical be used? (Often not possible with novel compounds like this compound).

  • Engineering Controls: This is your primary barrier. Always handle this compound inside a certified chemical fume hood to control vapor and aerosol exposure.[5]

  • Administrative Controls: These are your standard operating procedures (SOPs). Restrict access to the area where this compound is handled and ensure all personnel are trained on its specific hazards.

  • Personal Protective Equipment (PPE): Once the controls above are in place, select your PPE to protect against the residual risk.

The following diagram illustrates this decision-making workflow:

PPE_Decision_Workflow cluster_assessment Risk Assessment & Control cluster_ppe PPE Selection & Use Start Obtain & Read SDS for this compound HazardID Recognize Hazards (SDS Section 2) Start->HazardID ProcRisk Assess Procedural Risks (Scale, Form, Energy) HazardID->ProcRisk Controls Implement Hierarchy of Controls (Fume Hood, SOPs) ProcRisk->Controls SelectPPE Select Specific PPE (Based on SDS Section 8 & Risk Assessment) Controls->SelectPPE Residual Risk Requires PPE Don Don PPE Correctly SelectPPE->Don Handle Perform Work with this compound Don->Handle Doff Doff PPE Correctly (Avoid Contamination) Handle->Doff Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose

PPE Selection Workflow for Novel Compounds.

Detailed PPE Protocols for this compound

Based on a conservative assessment for a novel compound of unknown long-term toxicity, the following PPE is mandated. Always verify these general recommendations against the specific guidance in the SDS for this compound.

Hand Protection: The Critical Barrier

Your choice of gloves is paramount. Not all glove materials offer the same level of protection against different chemicals.

  • Causality: Chemical breakthrough time—the time it takes for a chemical to permeate the glove material—varies dramatically. Using the wrong glove can provide a false sense of security.

  • Protocol:

    • Consult Section 8 of the SDS for this compound, which may specify a glove material (e.g., Nitrile, Neoprene).

    • If the SDS is not specific, nitrile gloves are a common starting point for incidental contact with many research chemicals.

    • Crucially, for prolonged work or handling of concentrated this compound, double-gloving is required. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • Never reuse disposable gloves. After handling this compound, remove and discard them immediately into a designated hazardous waste container.

Glove MaterialGeneral Application & Limitations
Nitrile Good for incidental contact with a wide range of chemicals. Poor for some solvents like acetone and dichloromethane.
Neoprene Excellent resistance to acids, bases, and some solvents.
Butyl Rubber High resistance to gases, ketones, and esters.
Viton™ Highest resistance to aromatic and chlorinated solvents, but very expensive.
Eye and Face Protection: Non-Negotiable

Chemical splashes can cause irreversible eye damage in seconds.

  • Causality: The eyes are highly permeable and sensitive. A direct splash of a corrosive or toxic substance can lead to immediate, severe injury.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for all work in the laboratory.

    • Mandatory for this compound: When handling any quantity of this compound, upgrade to chemical splash goggles. Goggles form a seal around the eyes, protecting from splashes that could get around safety glasses.

    • High-Risk Procedures: If there is a significant risk of splashing (e.g., transferring large volumes, working with a reactive process), a full-face shield must be worn in addition to chemical splash goggles.

Body Protection: Shielding Your Skin

Your skin is a major route of potential exposure.

  • Causality: Dermal absorption can be a significant route of exposure for many compounds, leading to systemic toxicity.

  • Protocol:

    • A flame-resistant (FR) lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

    • For procedures with a high splash potential, a chemically resistant apron (made of rubber or neoprene) should be worn over the lab coat.

    • Do not wear shorts or open-toed shoes in the laboratory. Full-length pants and closed-toed shoes are mandatory.

Respiratory Protection: An Added Safeguard

While engineering controls like fume hoods are primary, respiratory protection may be necessary in certain situations.

  • Causality: Inhalation is the most direct route of exposure to the bloodstream. Fine powders and volatile liquids pose the greatest risk.

  • Protocol:

    • Respiratory protection is generally not required for small-scale work performed correctly within a chemical fume hood.

    • Emergency or High-Risk Scenarios: If there is a spill outside of the hood or if you are weighing large quantities of powdered this compound, a respirator is necessary.

    • The SDS for this compound will specify the type of respirator needed. This is typically a NIOSH-approved air-purifying respirator (APR) with cartridges appropriate for the chemical class (e.g., organic vapor cartridges).[6]

    • Fit Testing is Mandatory: Per OSHA standard 29 CFR 1910.134, any employee required to wear a respirator must be medically cleared and undergo an annual fit test to ensure a proper seal.

Procedural Discipline: Donning, Doffing, and Disposal

The sequence in which you put on and take off PPE is critical to prevent cross-contamination.

Don_Doff_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE - 'Dirtiest First' Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (pull over cuffs) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat & Inner Gloves (Peel off, turning inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Wash FINAL STEP: Wash Hands Thoroughly Doff4->Wash

Sequence for Donning and Doffing PPE.

Disposal Plan: All disposable PPE (gloves, aprons) contaminated with this compound must be considered hazardous waste.

  • Immediate Disposal: Place contaminated items directly into a designated, labeled hazardous waste container.

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Follow Institutional Policy: Adhere to your institution's specific guidelines for chemical waste disposal.

By treating every novel compound with a high degree of caution and adhering to this rigorous, SDS-driven framework, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Available at: [Link]

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  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Evaluating Hazards and Assessing Risks in the Laboratory. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) Environmental Health & Safety. How to read a Safety Data Sheet (SDS) for beginners. Available at: [Link]

  • Worcester Polytechnic Institute (WPI). Quick Guide to Risk Assessment for Hazardous Chemicals. Available at: [Link]

  • Accuform. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Available at: [Link]

  • Creative Safety Supply. How do I read and understand a GHS Safety Data Sheet (SDS)?. Available at: [Link]

  • U.S. Department of Health & Human Services (ASPR). OSHA Standards for Biological Laboratories. Available at: [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Available at: [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]

  • Safe Work Australia. Understanding Safety Data Sheets for Hazardous Chemicals. Available at: [Link]

  • REDA Safe. (2025, January 17). A Complete Guide to Understanding Safety Data Sheets (SDS). Available at: [Link]

  • Ontario Association of Sewage Industry Services. HOW TO READ A SAFETY DATA SHEET. Available at: [Link]

  • Simon Fraser University. Risk assessment - Chemical safety. Available at: [Link]

  • MDPI. (2024). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2017, April 10). PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available at: [Link]

  • Teamsters Safety and Health. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.